molecular formula C10H10O B089498 2-Phenyl-3-butyn-2-ol CAS No. 127-66-2

2-Phenyl-3-butyn-2-ol

Cat. No.: B089498
CAS No.: 127-66-2
M. Wt: 146.19 g/mol
InChI Key: KSLSOBUAIFEGLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-3-butyn-2-ol is a useful research compound. Its molecular formula is C10H10O and its molecular weight is 146.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4329. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-phenylbut-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-3-10(2,11)9-7-5-4-6-8-9/h1,4-8,11H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLSOBUAIFEGLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7021990
Record name 2-Phenylbut-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7021990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Cream crystalline solid; [Alfa Aesar MSDS]
Record name 2-Phenyl-3-butyn-2-ol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19674
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

127-66-2
Record name 2-Phenyl-3-butyn-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-3-phenyl-1-butyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 127-66-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4329
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenemethanol, .alpha.-ethynyl-.alpha.-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Phenylbut-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7021990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenylbut-3-yn-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.415
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-HYDROXY-3-PHENYL-1-BUTYNE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TR9Q57OTG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2-Phenyl-3-butyn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Phenyl-3-butyn-2-ol (CAS Number: 127-66-2), a tertiary propargylic alcohol with applications in organic synthesis and as a precursor for various chemical entities.[1][2] This document details its chemical and physical properties, safety information, experimental protocols for its synthesis and purification, and analytical characterization methods.

Core Properties and Data

This compound is a white to light yellow crystalline solid at room temperature.[] Its structure features a phenyl group and a hydroxyl group attached to the same carbon atom, which also bears a methyl group and a terminal ethynyl (B1212043) group.[2] This unique arrangement of functional groups makes it a versatile building block in chemical synthesis.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various sources to provide a comprehensive reference.

PropertyValueReferences
CAS Number 127-66-2[1][4][5][6][7]
Molecular Formula C₁₀H₁₀O[4][5][6]
Molecular Weight 146.19 g/mol [1][7]
Melting Point 47-49 °C[1][2][7]
Boiling Point 102-103 °C at 12 mmHg[1][2][7]
Density 1.064 g/cm³[]
Flash Point 96 °C (204.8 °F) - closed cup[1][8]
Solubility Slightly soluble in water; miscible with acetone, benzene, and other organic solvents.[2]
Appearance White to light yellow powder or crystals.[]
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral identifiers are summarized in Table 2.

Spectroscopic DataIdentifiers and NotesReferences
¹³C NMR Chemical shifts are available in spectral databases.[4]
¹H NMR Spectral data is available for this compound.[9]
Mass Spectrometry Electron ionization mass spectra are available from the NIST WebBook.[5][6]
Infrared (IR) Spectroscopy Gas-phase IR spectrum is available from the NIST/EPA Gas-Phase Infrared Database.[6]
Raman Spectroscopy Raman spectral data is available.[9]

Safety and Handling

This compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[1][7] It is combustible and should be handled with appropriate personal protective equipment, including a dust mask (type N95 or equivalent), eye shields, and gloves.[1][7] Store in a dry, cool, and well-ventilated place away from strong oxidizing agents.[8]

Hazard InformationGHS Classification and Precautionary StatementsReferences
Pictogram GHS07 (Exclamation Mark)[1][7]
Signal Word Warning[1][7]
Hazard Statement H302: Harmful if swallowed[1][7]
Storage Class 11: Combustible Solids[1][7]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below. These protocols are based on established chemical literature and are intended for use by trained professionals in a laboratory setting.

Synthesis: Alkynylation of Acetophenone (B1666503)

A common laboratory-scale synthesis of this compound involves the alkynylation of acetophenone with acetylene (B1199291). This reaction is typically carried out in the presence of a strong base. A representative procedure is as follows:

Materials:

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve acetophenone in anhydrous THF.

  • Cool the reaction mixture to -10 °C using an appropriate cooling bath.

  • Slowly add a suspension of powdered potassium hydroxide in THF to the stirred solution.

  • Bubble acetylene gas through the reaction mixture for a specified period (e.g., 120 minutes) while maintaining the temperature at -10 °C.[8]

  • After the reaction is complete, quench the reaction by carefully adding water.

  • Separate the organic layer and extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.[8]

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

The following diagram illustrates the general workflow for the synthesis of this compound.

G acetophenone Acetophenone reaction Reaction Mixture (-10 °C) acetophenone->reaction base Base (e.g., KOH) in Solvent (e.g., THF) base->reaction acetylene Acetylene Gas acetylene->reaction quench Aqueous Workup (Quenching) reaction->quench extraction Solvent Extraction (e.g., Ethyl Acetate) quench->extraction drying Drying (e.g., Na2SO4) extraction->drying evaporation Solvent Removal (Rotary Evaporation) drying->evaporation crude_product Crude this compound evaporation->crude_product

Synthesis Workflow
Purification: Recrystallization

The crude this compound can be purified by recrystallization to yield a crystalline solid of high purity. A solvent pair system, such as hexane and ethyl acetate, is often effective.

Materials:

  • Crude this compound

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • While the solution is still hot, slowly add hexane until the solution becomes cloudy, indicating the point of saturation.

  • Gently heat the mixture until it becomes clear again.

  • Allow the solution to cool slowly to room temperature. Crystals of this compound should form.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold hexane.

  • Dry the crystals under vacuum to remove any residual solvent.

The logical steps for the purification process are outlined in the diagram below.

G start Crude Product dissolve Dissolve in Minimal Hot Solvent 1 (e.g., Ethyl Acetate) start->dissolve add_antisolvent Add Hot Antisolvent (Solvent 2, e.g., Hexane) to Cloud Point dissolve->add_antisolvent redissolve Reheat to Clear Solution add_antisolvent->redissolve cool_rt Slow Cooling to Room Temperature redissolve->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filter Vacuum Filtration cool_ice->filter wash Wash with Cold Antisolvent filter->wash dry Dry Under Vacuum wash->dry pure_product Pure Crystalline Product dry->pure_product

Purification Workflow
Analytical Characterization: High-Performance Liquid Chromatography (HPLC)

The purity of this compound can be assessed using reverse-phase high-performance liquid chromatography (RP-HPLC).

Method:

  • Column: A C18 or Newcrom R1 column can be utilized.[1]

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water with an acidic modifier such as phosphoric acid or formic acid (for MS compatibility) is typically used.[1]

  • Detection: UV detection at an appropriate wavelength.

This method is scalable and can be adapted for preparative separation to isolate impurities.[1]

Biological Activity and Signaling Pathways

Currently, there is limited direct evidence in the scientific literature detailing specific biological activities or signaling pathway modulation by this compound itself. Its primary role in the context of drug development and biological research is as a versatile chemical intermediate.[1] Propargyl alcohols, as a class of compounds, are valuable in medicinal chemistry for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[10] The terminal alkyne group allows for its use in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a powerful tool for bioconjugation and the synthesis of compounds like triazoles.[7][11]

While this compound's direct interaction with biological targets has not been extensively studied, its derivatives have been explored for various applications. For instance, it has been used in the preparation of (3-methyl-5-isoxazolyl)(phenyl)-methanol and α-methylene cyclic carbonates.[7][11] The reactivity of the alkyne and hydroxyl functional groups allows for a wide range of chemical transformations, making it a valuable precursor for generating libraries of compounds for biological screening.[1]

The general mechanism of action for this compound is dependent on the specific reaction it undergoes. In oxidation reactions, the hydroxyl group can be converted to a ketone, while in reduction reactions, the triple bond can be hydrogenated.[1] The molecular targets and pathways of its derivatives would be specific to the final synthesized molecule.

The diagram below illustrates the role of this compound as a building block in the synthesis of more complex molecules.

G cluster_reactions Chemical Transformations cluster_products Derivative Classes start This compound oxidation Oxidation start->oxidation reduction Reduction start->reduction cycloaddition Cycloaddition (e.g., CuAAC) start->cycloaddition substitution Substitution start->substitution ketones Alkynyl Ketones oxidation->ketones alkenes_alkanes Alkenes / Alkanes reduction->alkenes_alkanes triazoles Triazoles cycloaddition->triazoles ethers_esters Ethers / Esters substitution->ethers_esters bio_screening Biological Screening ketones->bio_screening alkenes_alkanes->bio_screening triazoles->bio_screening ethers_esters->bio_screening

Synthetic Utility

References

An In-depth Technical Guide to 2-Phenyl-3-butyn-2-ol: Molecular Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic utility of 2-Phenyl-3-butyn-2-ol. It includes detailed experimental protocols for its synthesis and summarizes key quantitative data in a structured format. Furthermore, this guide explores the role of this compound as a precursor in the development of compounds with potential therapeutic applications, including a visualization of a relevant biological signaling pathway.

Molecular Structure and Physicochemical Properties

This compound, a tertiary propargylic alcohol, possesses a unique molecular architecture featuring a phenyl group and a hydroxyl group attached to the same carbon atom, which is also bonded to a methyl group and a terminal ethynyl (B1212043) group. This structure imparts a combination of aromatic and acetylenic characteristics, making it a versatile building block in organic synthesis.

The fundamental properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₀H₁₀O
Molecular Weight 146.19 g/mol
CAS Number 127-66-2
Appearance Solid
Melting Point 47-52 °C
Boiling Point 102-103 °C at 12 mmHg
Solubility Slightly soluble in water; soluble in common organic solvents.

Spectroscopic Data

The structural features of this compound have been extensively characterized using various spectroscopic techniques. A summary of the key spectral data is provided below.

Spectroscopy Key Peaks and Assignments
¹H NMR Signals corresponding to the ethynyl proton, methyl protons, hydroxyl proton, and aromatic protons of the phenyl group.
¹³C NMR Resonances for the acetylenic carbons, the quaternary carbon bearing the hydroxyl and phenyl groups, the methyl carbon, and the aromatic carbons.
Infrared (IR) Characteristic absorption bands for the O-H stretch of the alcohol, the C≡C stretch of the alkyne, the C-H stretch of the terminal alkyne, and C-H and C=C vibrations of the aromatic ring.
Mass Spectrometry (MS) The mass spectrum typically shows the molecular ion peak and characteristic fragmentation patterns.

Experimental Protocols: Synthesis of this compound

A common and efficient method for the industrial-scale synthesis of this compound involves the ethynylation of acetophenone. The following protocol outlines a representative procedure.

Reaction: Acetophenone reacts with acetylene (B1199291) in the presence of a strong base, such as potassium hydroxide (B78521), in liquid ammonia (B1221849).

Procedure:

  • Reactor Setup: A pressure-resistant reactor is charged with liquid ammonia.

  • Addition of Reactants: Acetophenone is dissolved in the liquid ammonia. A catalytic amount of potassium hydroxide is then introduced into the reactor.

  • Ethynylation: Acetylene gas is bubbled through the reaction mixture under pressure.

  • Reaction Conditions: The reaction is typically maintained at a controlled temperature and pressure for a specific duration to ensure complete conversion.

  • Work-up and Purification: Upon completion, the ammonia is carefully evaporated. The reaction mixture is then subjected to an aqueous work-up to remove the catalyst and any unreacted starting materials. The crude product is purified by distillation under reduced pressure to yield pure this compound.

Synthetic Applications and Biological Relevance

This compound serves as a valuable intermediate in the synthesis of a wide range of organic molecules. Its terminal alkyne functionality allows for participation in various coupling reactions, such as the Sonogashira coupling, and click chemistry reactions to form triazoles. The tertiary alcohol can be further functionalized or eliminated to introduce additional diversity.

Notably, derivatives of this compound have been investigated for their potential biological activities. The structural motif is found in compounds that exhibit antiproliferative and pro-apoptotic effects in cancer cell lines.

Logical Workflow for the Synthesis of Bioactive Triazole Derivatives

The following diagram illustrates a general synthetic workflow from this compound to a triazole derivative, a class of compounds often associated with biological activity.

G A This compound C Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) A->C B Organic Azide (R-N3) B->C D 1,4-Disubstituted Triazole Derivative C->D E Biological Screening (e.g., Antiproliferative Assays) D->E F Lead Compound Identification E->F

Caption: Synthetic workflow from this compound to a bioactive triazole.

Apoptosis Induction by Phenylalkyne Derivatives: A Signaling Pathway

Derivatives of this compound have been shown to induce apoptosis in cancer cells. One of the key signaling pathways implicated in the regulation of apoptosis is the PI3K/Akt/mTOR pathway. The diagram below conceptualizes how a hypothetical bioactive derivative could modulate this pathway to promote programmed cell death.

G cluster_0 Drug Action cluster_1 PI3K/Akt/mTOR Pathway cluster_2 Apoptosis Regulators cluster_3 Caspase Cascade Derivative Bioactive Derivative of This compound PI3K PI3K Derivative->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bax Bax (Pro-apoptotic) Akt->Bax Inhibition Bcl2 Bcl-2 (Anti-apoptotic) mTOR->Bcl2 Inhibition Caspase9 Caspase-9 Bcl2->Caspase9 Inhibition Bax->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: PI3K/Akt/mTOR signaling in apoptosis induced by a phenylalkyne derivative.

Spectroscopic Analysis of 2-Phenyl-3-butyn-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2-Phenyl-3-butyn-2-ol, a valuable building block in organic synthesis. The following sections present its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabulated format. Detailed experimental protocols for obtaining these spectra are also provided, alongside a logical workflow for the spectroscopic analysis of such compounds.

Spectroscopic Data

The spectroscopic data presented below has been compiled from various spectral databases.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.2-7.6Multiplet5HAromatic protons (C₆H₅)
~2.5Singlet1HAlkyne proton (-C≡CH)
~2.1Singlet1HHydroxyl proton (-OH)
~1.7Singlet3HMethyl protons (-CH₃)

¹³C NMR (Carbon NMR) Data [1][4]

Chemical Shift (δ) ppmAssignment
~145Quaternary aromatic carbon (C-Ar)
~128Aromatic CH
~127Aromatic CH
~125Aromatic CH
~88Quaternary alkyne carbon (-C≡C-)
~75Terminal alkyne carbon (-C≡CH)
~70Quaternary carbon (-C(OH)-)
~32Methyl carbon (-CH₃)
Infrared (IR) Spectroscopy[1][2][3][7][8]
Frequency (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H stretch (alcohol)
~3300Strong, Sharp≡C-H stretch (terminal alkyne)
~3050MediumC-H stretch (aromatic)
~2980MediumC-H stretch (aliphatic)
~2100WeakC≡C stretch (alkyne)
~1600, 1490, 1450Medium to WeakC=C stretch (aromatic ring)
Mass Spectrometry (MS)[1][2][5][9]
m/zRelative Intensity (%)Assignment
146Moderate[M]⁺ (Molecular Ion)
131High[M-CH₃]⁺
105High[C₆H₅CO]⁺
77Moderate[C₆H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound to elucidate its molecular structure.

Materials and Equipment:

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.7 mL of CDCl₃ in a clean, dry vial.[5][6] For ¹³C NMR, a more concentrated sample (50-100 mg) may be used to reduce acquisition time.[6]

  • Solubilization: Gently vortex the vial to ensure the sample is completely dissolved.[5]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.[5]

  • Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃ solvent.[5] Perform automated or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.[5]

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time will be necessary compared to ¹H NMR.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the TMS signal at 0.00 ppm.[7]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Materials and Equipment:

  • This compound sample

  • Spectroscopic grade solvent (e.g., carbon tetrachloride, CCl₄, or chloroform, CHCl₃)

  • Salt plates (NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

  • FTIR spectrometer

Procedure (Thin Film Method):

  • Sample Preparation: Dissolve a small amount of this compound in a few drops of a volatile solvent like acetone (B3395972) or methylene (B1212753) chloride.[8]

  • Casting a Film: Apply a drop of the solution to the surface of a clean, dry salt plate.[8] Allow the solvent to evaporate, leaving a thin, uniform film of the sample on the plate.[8]

  • Spectrum Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer.

  • Background Scan: Run a background spectrum of the empty sample compartment to subtract any atmospheric and instrumental absorptions.

  • Sample Scan: Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials and Equipment:

  • This compound sample

  • Volatile solvent (e.g., methanol (B129727) or acetonitrile)

  • Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)

Procedure (Electron Ionization - EI):

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often through a gas chromatograph (GC-MS) for separation and purification before analysis.[9]

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[10][11] This causes the ejection of an electron from the molecule, forming a radical cation known as the molecular ion.[11]

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged species and neutral radicals or molecules.[9]

  • Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or magnetic sector).[9][11]

  • Detection: A detector records the abundance of each ion at a specific m/z value.[11]

  • Data Presentation: The resulting mass spectrum is plotted as the relative abundance of ions versus their m/z ratio.[10] The peak with the highest m/z often corresponds to the molecular ion, and its mass provides the molecular weight of the compound.

Workflow and Data Integration

The spectroscopic analysis of an unknown compound follows a logical progression. The following diagram illustrates a typical workflow for the characterization of a small organic molecule like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis and Interpretation cluster_conclusion Structure Elucidation Sample Pure Sample of This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare Thin Film or ATR Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR_acq NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR_acq IR_acq FTIR Spectrometer Prep_IR->IR_acq MS_acq Mass Spectrometer (EI) Prep_MS->MS_acq NMR_data NMR Spectra: Chemical Shifts, Integration, Coupling Patterns NMR_acq->NMR_data IR_data IR Spectrum: Characteristic Frequencies IR_acq->IR_data MS_data Mass Spectrum: Molecular Ion, Fragmentation MS_acq->MS_data Structure Proposed Structure NMR_data->Structure IR_data->Structure MS_data->Structure Confirmation Structure Confirmation Structure->Confirmation

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to the Synthesis of 2-Phenyl-3-butyn-2-ol from Acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-phenyl-3-butyn-2-ol from acetophenone (B1666503), a key reaction in organic synthesis for the formation of tertiary propargylic alcohols. This document details the underlying chemical principles, presents various experimental protocols, and includes quantitative data to support researchers in the practical application of this transformation.

Introduction

The synthesis of this compound from acetophenone is a classic example of a nucleophilic addition reaction, specifically the ethynylation of a ketone. This reaction, often referred to as the Favorskii reaction, involves the addition of an acetylide anion to the electrophilic carbonyl carbon of acetophenone. The resulting product, a tertiary propargylic alcohol, is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules.[1][2]

The general transformation is depicted below:

This guide will explore different methodologies to achieve this synthesis, including traditional base-catalyzed methods and more advanced enantioselective approaches.

Reaction Mechanism and Signaling Pathway

The core of this synthesis lies in the generation of a potent nucleophile, the acetylide anion, from acetylene (B1199291). This is typically achieved by deprotonation of acetylene using a strong base. The acetylide then attacks the carbonyl carbon of acetophenone, followed by protonation of the resulting alkoxide to yield the final alcohol product.

Reaction_Mechanism Acetylene Acetylene (HC≡CH) Acetylide Acetylide Anion (HC≡C⁻) Acetylene->Acetylide + Base Base Base (e.g., KOH, NaNH₂) Base->Acetylide Alkoxide Tetrahedral Alkoxide Intermediate Acetylide->Alkoxide + Acetophenone Acetophenone Acetophenone Acetophenone->Alkoxide Product This compound Alkoxide->Product + H₃O⁺ Workup Acidic or Aqueous Workup (H₃O⁺) Workup->Product

Caption: General reaction mechanism for the synthesis of this compound.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound from acetophenone.

Base-Catalyzed Synthesis in Liquid Ammonia (B1221849)

This protocol is adapted from an industrial process and is suitable for larger-scale laboratory synthesis.[3]

Workflow:

Workflow_Protocol_1 Start Start Dissolve Dissolve Acetophenone in Liquid Ammonia Start->Dissolve Add_Catalyst Add KOH and Acetylene Gas Dissolve->Add_Catalyst React Maintain at 50°C for 3.1 hours Add_Catalyst->React Quench Quench Reaction React->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Distillation Extract->Purify End End Purify->End

Caption: Workflow for the base-catalyzed synthesis in liquid ammonia.

Procedure:

  • In a pressure-resistant reactor, dissolve acetophenone (292.5 g, 2.44 mol) in liquid ammonia (1170 g).[3]

  • Pressurize the reactor to 2.7 MPa.[3]

  • Inject potassium hydroxide (B78521) (2.44 g, 0.043 mol) and bubble in acetylene gas (390 g, 14.96 mol).[3]

  • Maintain the reaction mixture at 50°C for 3.1 hours.[3]

  • After the reaction is complete, carefully vent the excess acetylene and ammonia.

  • Quench the reaction mixture with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation (boiling point 102-103°C at 12 mmHg) to yield this compound.[4]

Expected Yield: 82.5%[3]

Enantioselective Synthesis in Tetrahydrofuran (THF)

This protocol provides a method for the synthesis of enantioenriched this compound.[4][5]

Workflow:

Workflow_Protocol_2 Start Start Prepare_Catalyst Prepare Chiral Catalyst System Start->Prepare_Catalyst Add_Reactants Add Acetophenone and Phenylacetylene (B144264) Prepare_Catalyst->Add_Reactants React Stir at -10°C for 90 minutes Add_Reactants->React Hydrolyze Hydrolyze with Water React->Hydrolyze Extract Extract with Ethyl Acetate Hydrolyze->Extract Purify Purify by Column Chromatography Extract->Purify End End Purify->End

Caption: Workflow for the enantioselective synthesis in THF.

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, prepare the catalytic system consisting of 3,3′-Ph2BINOL-2Li, Ti(OiPr)4, and Et2Zn in anhydrous THF.[4][5]

  • Cool the reaction mixture to -10°C.

  • To the stirred catalytic solution, add acetophenone.

  • Slowly add phenylacetylene to the reaction mixture over 15 minutes, maintaining the temperature at -10°C.

  • Stir the reaction mixture at -10°C for 90 minutes.

  • Hydrolyze the reaction by adding water.

  • Separate the organic layer and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography.

Note: The specific amounts of catalyst components and reactants will depend on the desired scale and should be optimized accordingly. Yields for this type of reaction can vary.

Data Presentation

Quantitative Data Summary

The following table summarizes the yield of this compound under different reaction conditions.

MethodBase/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Industrial ScaleKOHLiquid Ammonia503.182.5[3]
Enantioselective3,3′-Ph2BINOL-2Li/Ti(OiPr)4/Et2ZnTHF-101.5Variable[4][5]
Spectroscopic Data

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

1H NMR (CDCl3, 400 MHz) δ (ppm): 7.60-7.20 (m, 5H, Ar-H), 2.55 (s, 1H, C≡CH), 2.15 (s, 1H, OH), 1.75 (s, 3H, CH3).

13C NMR (CDCl3, 100 MHz) δ (ppm): 145.0, 128.4, 127.8, 125.0, 87.5, 74.0, 68.0, 31.5.

IR (KBr, cm-1): 3400-3300 (O-H stretch, broad), 3310 (C≡C-H stretch), 2110 (C≡C stretch, weak), 3060, 3030 (Ar C-H stretch), 2980, 2930 (Alkyl C-H stretch), 1600, 1490 (Ar C=C stretch).

(Note: Spectroscopic data is compiled from typical values and may vary slightly based on the specific instrument and conditions used.)

Conclusion

This technical guide has provided a detailed overview of the synthesis of this compound from acetophenone. Both a high-yielding industrial-style protocol and a modern enantioselective method have been presented, complete with experimental workflows and key reaction parameters. The provided quantitative and spectroscopic data will aid researchers in the successful implementation and characterization of this important organic transformation. The versatility of the Favorskii reaction and its variants continues to make it a cornerstone in the synthesis of propargylic alcohols for various applications in the chemical and pharmaceutical industries.

References

The Chemical Stability and Storage of 2-Phenyl-3-butyn-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for 2-Phenyl-3-butyn-2-ol. Lacking extensive, publicly available stability studies specifically for this compound, this guide synthesizes information from safety data sheets, general knowledge of acetylenic alcohol chemistry, and established pharmaceutical stability testing protocols to offer a robust framework for its handling and storage.

Overview of Chemical Stability

This compound is a tertiary propargylic alcohol. Its stability is influenced by the presence of the terminal alkyne, the hydroxyl group, and the phenyl ring. While generally stable under normal conditions, its reactivity can be triggered by specific environmental factors, leading to degradation.[1] Key factors affecting its stability include temperature, light, oxygen, and the presence of incompatible materials. For analogous long-chain alkyne alcohols, higher temperatures are known to accelerate degradation pathways such as oxidation and polymerization.[2]

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and purity of this compound. The following conditions are recommended based on information from safety data sheets and best practices for storing acetylenic alcohols.

ParameterRecommended ConditionRationale
Temperature Store in a cool, dry place.[1][3] For long-term storage, temperatures at or below -20°C are advisable.[2]Lower temperatures slow down potential degradation reactions.[2]
Atmosphere Keep containers tightly closed.[1][3] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended.[2][4]Minimizes exposure to moisture and oxygen, which can promote oxidative degradation.[2]
Light Store in a dark place or use amber vials.[2][4]Protects the compound from photolytic degradation.[2]
Incompatible Materials Strong oxidizing agents.[1] Heavy metal ions (e.g., silver, copper, mercury).[4]Prevents oxidation reactions and the formation of potentially explosive metal acetylides.[4]

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively documented in readily available literature, potential degradation routes can be inferred from the reactivity of its functional groups.

DegradationPathways cluster_oxidation Oxidative Degradation cluster_thermal Thermal Degradation cluster_metal Metal-Induced Degradation This compound This compound Oxidative_Cleavage Oxidative Cleavage of Alkyne This compound->Oxidative_Cleavage [O] (e.g., O3, KMnO4) Oxidation_of_Alcohol Oxidation of Tertiary Alcohol This compound->Oxidation_of_Alcohol [O] CO_Bond_Dissociation C-O Bond Dissociation This compound->CO_Bond_Dissociation High Temperature Acetylide_Formation Explosive Acetylide Formation This compound->Acetylide_Formation Heavy Metal Ions Carboxylic_Acid Carboxylic Acid Derivative Oxidative_Cleavage->Carboxylic_Acid CO2 Carbon Dioxide Oxidative_Cleavage->CO2 Ketone_Formation Ketone Formation (less likely for tertiary alcohol) Oxidation_of_Alcohol->Ketone_Formation Radical_Intermediates Radical Intermediates CO_Bond_Dissociation->Radical_Intermediates

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Testing

To rigorously assess the stability of this compound, a forced degradation study should be conducted. The following protocols are based on ICH guidelines and are designed to identify potential degradation products and pathways.

General Experimental Workflow

ExperimentalWorkflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prepare_Solutions Prepare solutions of this compound Hydrolysis Acidic, Basic, Neutral Hydrolysis Prepare_Solutions->Hydrolysis Oxidation Oxidative Stress (e.g., H2O2) Prepare_Solutions->Oxidation Photolysis Photolytic Stress (UV/Vis light) Prepare_Solutions->Photolysis Thermal Thermal Stress (Heat) Prepare_Solutions->Thermal Neutralize_Samples Neutralize/Quench Reactions Hydrolysis->Neutralize_Samples Oxidation->Neutralize_Samples Photolysis->Neutralize_Samples Thermal->Neutralize_Samples Analytical_Method Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) Neutralize_Samples->Analytical_Method Identify_Degradants Identify and Characterize Degradation Products Analytical_Method->Identify_Degradants Quantify_Degradation Quantify Degradation Analytical_Method->Quantify_Degradation

Caption: General workflow for a forced degradation study.

Detailed Methodologies

The following are detailed protocols for conducting forced degradation studies on this compound.

4.2.1. Hydrolytic Degradation

  • Objective: To assess the stability of the compound in aqueous solutions at different pH values.

  • Methodology:

    • Prepare three sets of solutions of this compound at a concentration of 1 mg/mL in:

      • 0.1 M HCl (acidic condition)

      • 0.1 M NaOH (basic condition)

      • Purified water (neutral condition)

    • Store the solutions at 60°C for 7 days.

    • At specified time points (e.g., 0, 1, 3, 7 days), withdraw aliquots.

    • Neutralize the acidic and basic samples.

    • Analyze all samples using a stability-indicating HPLC method.

4.2.2. Oxidative Degradation

  • Objective: To evaluate the susceptibility of the compound to oxidation.

  • Methodology:

    • Prepare a solution of this compound at 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • Add 3% hydrogen peroxide to the solution.

    • Store the solution at room temperature, protected from light, for 7 days.

    • At specified time points, withdraw aliquots.

    • Analyze the samples by HPLC.

4.2.3. Photolytic Degradation

  • Objective: To determine the compound's sensitivity to light exposure.

  • Methodology:

    • Expose a solid sample of this compound and a solution (1 mg/mL in a suitable solvent) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

    • After the exposure period, analyze both the exposed and control samples by HPLC.

4.2.4. Thermal Degradation

  • Objective: To assess the impact of high temperatures on the compound's stability.

  • Methodology:

    • Place a solid sample of this compound in a controlled temperature chamber at 80°C for 7 days.

    • At specified time points, withdraw samples.

    • Prepare solutions of the withdrawn samples and analyze by HPLC.

Conclusion

While specific stability data for this compound is not widely published, a conservative approach to its storage and handling is recommended. Storing the compound in a cool, dark, and dry place under an inert atmosphere will minimize the risk of degradation. The provided experimental protocols offer a framework for researchers to conduct their own stability assessments, which is crucial for ensuring the quality and reliability of experimental results and for the development of stable pharmaceutical formulations. Further studies are warranted to fully characterize the degradation profile of this compound.

References

The Solubility Profile of 2-Phenyl-3-butyn-2-ol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical property that influences its behavior in various chemical processes, including reaction kinetics, purification, and formulation. For a solid compound like 2-phenyl-3-butyn-2-ol, solubility in a given solvent is the maximum amount of the compound that can dissolve in a specified amount of the solvent at a particular temperature to form a saturated solution. This equilibrium is influenced by factors such as the polarity of the solute and solvent, temperature, and pressure. The principle of "like dissolves like" is a fundamental concept, suggesting that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.

Solubility of this compound: Qualitative Overview

This compound is a tertiary propargylic alcohol. Its molecular structure, containing both a polar hydroxyl group and non-polar phenyl and methyl groups, results in a mixed polarity. This structural characteristic dictates its solubility profile. Based on available data, the solubility of this compound can be summarized as follows:

Solvent CategorySpecific SolventsQualitative SolubilitySource
Polar Protic WaterSlightly soluble[1]
Polar Aprotic AcetoneMiscible[1]
Non-Polar Aromatic BenzeneMiscible[1]
General Organic Other Organic SolventsMiscible[1]

Experimental Protocol for Determining Thermodynamic Solubility

The following is a detailed methodology for the experimental determination of the thermodynamic (equilibrium) solubility of this compound in an organic solvent using the widely accepted isothermal shake-flask method followed by gravimetric analysis.

Objective:

To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials and Equipment:
  • This compound (solid, high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (readable to ±0.0001 g)

  • Constant temperature incubator/shaker or water bath

  • Screw-cap vials or flasks

  • Syringe filters (chemically compatible with the solvent)

  • Volumetric flasks

  • Pipettes

  • Evaporating dish or pre-weighed vials

  • Vacuum oven

Procedure:
  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of screw-cap vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Add a known volume or mass of the selected organic solvent to each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined by preliminary experiments where the concentration of the solute is measured at different time points until it becomes constant.

  • Phase Separation:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed, clean, and dry container (e.g., an evaporating dish or a vial). This step is critical to remove any undissolved solid particles.

  • Gravimetric Analysis:

    • Accurately weigh the container with the filtered saturated solution.

    • Evaporate the solvent from the solution in a fume hood or under a gentle stream of nitrogen.

    • Place the container with the solid residue in a vacuum oven at a temperature below the melting point of this compound to remove any residual solvent.

    • Continue drying until a constant weight is achieved.

    • Accurately weigh the container with the dry solid residue.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solid (solute).

    • Calculate the mass of the solvent in the aliquot.

    • Express the solubility in desired units, such as g/100 g of solvent or mg/mL.

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

Solubility_Workflow start Start: Prepare Materials prep Add Excess Solute to Solvent in Vials start->prep equilibrate Equilibrate at Constant Temperature with Agitation (24-72 hours) prep->equilibrate sediment Allow Excess Solid to Sediment equilibrate->sediment filter Withdraw and Filter Supernatant sediment->filter weigh_solution Weigh Filtered Saturated Solution filter->weigh_solution evaporate Evaporate Solvent weigh_solution->evaporate dry Dry Residue to Constant Weight evaporate->dry weigh_residue Weigh Dry Residue (Solute) dry->weigh_residue calculate Calculate Solubility weigh_residue->calculate end End: Report Results calculate->end

Caption: Workflow for determining the solubility of this compound.

Conclusion

Understanding the solubility of this compound is essential for its effective application in research and drug development. While quantitative data remains sparse, its general miscibility with common organic solvents provides a good starting point for its use as a pharmaceutical intermediate. The provided experimental protocol offers a robust method for researchers to determine precise solubility data in specific solvent systems, enabling better control over reaction conditions, purification processes, and formulation development.

References

An In-depth Technical Guide to the Safety and Handling of 2-Phenyl-3-butyn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Phenyl-3-butyn-2-ol (CAS No. 127-66-2), a tertiary propargylic alcohol utilized in various organic synthesis applications. Adherence to the following protocols is crucial to ensure a safe laboratory environment.

Chemical and Physical Properties

Proper handling and storage procedures are directly influenced by the physical and chemical properties of a substance. The key properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₁₀H₁₀O[1]
Molecular Weight 146.19 g/mol [1][2]
Appearance Cream crystalline solid[3]
Melting Point 46–52°C (may vary with purity)[1]
Boiling Point 102–103°C at 12 mmHg[1][2][4]
Flash Point 96 °C / 204.8 °F (closed cup)[2][5]
Solubility Slightly soluble in water; miscible with acetone, benzene, and other organic solvents.[1]
Density 1.031 g/cm³[4]
Vapor Pressure 0.0771 mmHg at 25°C[4]
Hazard Identification and Classification

This compound is classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[5]

Hazard ClassificationCategoryGHS CodeSignal WordHazard Statement
Acute Oral Toxicity Category 4H302WarningHarmful if swallowed

GHS Pictogram:

alt text
[2][6]

Potential Health Effects:

  • Ingestion: Harmful if swallowed.[5][7] May cause gastrointestinal irritation, nausea, and vomiting.

  • Inhalation: May cause respiratory tract irritation.

  • Skin Contact: May cause skin irritation.[8] Avoid contact with skin and eyes.[4]

  • Eye Contact: May cause serious eye irritation.[8]

Safe Handling and Storage

Adherence to proper handling and storage protocols is essential to minimize risk.

3.1. Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling, but the following PPE is generally recommended:

  • Eye Protection: Safety glasses with side-shields or goggles are required.[9]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[9]

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure.[9]

  • Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA approved respirator.[5][9]

3.2. Engineering Controls

  • Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[10]

  • Ensure safety showers and eyewash stations are readily accessible.[5]

3.3. Handling Procedures

  • Avoid breathing dust or vapors.[4]

  • Do not get in eyes, on skin, or on clothing.[5]

  • Wash hands thoroughly after handling.[5][7]

  • Do not eat, drink, or smoke when using this product.[5][7]

  • Keep away from heat, open flames, and other ignition sources.[10]

3.4. Storage Conditions

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[5][9]

  • Store away from incompatible materials, such as strong oxidizing agents.[5][9]

Emergency Procedures

In the event of an exposure or spill, follow these procedures.

4.1. First-Aid Measures

  • If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.[5][7] Rinse mouth.[5][7] Do not induce vomiting.[10]

  • If Inhaled: Remove victim to fresh air and keep at rest in a comfortable position for breathing.[9] If not breathing, give artificial respiration.[7] Get medical attention if symptoms occur.[5]

  • In Case of Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[5] Get medical attention if irritation develops or persists.

  • In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[5] Get medical attention.[5]

4.2. Accidental Release Measures

  • Ensure adequate ventilation and wear appropriate personal protective equipment.[5]

  • Avoid dust formation.[5]

  • Sweep up and shovel into suitable containers for disposal.[5]

  • Do not let the product enter drains.

4.3. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[5][7]

  • Specific Hazards: Hazardous decomposition products include carbon monoxide and carbon dioxide.[5]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[5][7]

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations.[5]

Visualizations

Safe Handling Workflow

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

G Figure 1: Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Conduct Risk Assessment B Gather Required PPE (Goggles, Gloves, Lab Coat) A->B C Ensure Engineering Controls (Fume Hood, Eyewash) are Functional B->C D Weigh/Measure in Fume Hood C->D E Perform Experiment D->E F Keep Container Closed When Not in Use E->F G Clean Work Area F->G H Dispose of Waste Properly G->H I Wash Hands Thoroughly H->I

Caption: Workflow for handling this compound.

Emergency Response Decision Tree

This diagram provides a decision-making framework for responding to common emergencies involving this compound.

G Figure 2: Emergency Response for this compound cluster_exposure Exposure cluster_actions Immediate Actions A Emergency Event B Skin Contact? A->B C Eye Contact? A->C D Ingestion? A->D E Inhalation? A->E B->C No F Wash with Plenty of Water for 15 mins B->F Yes C->D No G Rinse Eyes with Water for 15 mins C->G Yes D->E No H Rinse Mouth, Call Poison Control D->H Yes I Move to Fresh Air E->I Yes J Seek Medical Attention F->J G->J H->J I->J

Caption: Decision tree for emergency response actions.

References

An In-Depth Technical Guide to 2-Phenyl-3-butyn-2-ol: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenyl-3-butyn-2-ol is a tertiary propargylic alcohol that serves as a valuable intermediate in organic synthesis. Its unique structure, featuring a phenyl group, a hydroxyl group, and a terminal alkyne, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the discovery, history, synthesis, properties, and reactivity of this compound, with a focus on its applications in research and drug development. Detailed experimental protocols, quantitative data, and visualizations of key processes are presented to serve as a practical resource for scientists in the field.

Discovery and History

The discovery of this compound is intrinsically linked to the pioneering work of the Russian chemist Alexei Yevgrafovich Favorskii. In the early 1900s, Favorskii discovered the reaction that now bears his name: the base-catalyzed addition of a terminal alkyne to a carbonyl group.[1][2] This reaction provided a general and efficient method for the synthesis of acetylenic alcohols.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized in the tables below. This data is essential for its handling, characterization, and use in chemical reactions.

Table 1: Physicochemical Properties
PropertyValueReference(s)
Molecular FormulaC₁₀H₁₀O[5]
Molecular Weight146.19 g/mol [6]
CAS Number127-66-2[5]
Melting Point47-49 °C
Boiling Point102-103 °C at 12 mmHg
AppearanceCream crystalline solid[6]
SolubilityMiscible with acetone, benzene, and organic solvents[1]
Table 2: Spectroscopic Data
TechniqueKey Peaks/ShiftsReference(s)
¹H NMR (Predicted) Signals for methyl protons, hydroxyl proton, acetylenic proton, and phenyl protons.[7]
¹³C NMR (Predicted) Signals for methyl carbon, quaternary carbons, acetylenic carbons, and phenyl carbons.[7]
IR Spectroscopy Characteristic peaks for O-H stretch, C≡C-H stretch, C≡C stretch, and aromatic C-H and C=C bonds.[5][7]
Mass Spectrometry Molecular ion peak (M⁺) at m/z 146, with characteristic fragmentation patterns.[8]

Synthesis of this compound

The primary method for synthesizing this compound is the Favorskii reaction, which involves the nucleophilic addition of an acetylide to a ketone.[2] Modern variations of this reaction have been developed to improve safety, yield, and scalability.

General Reaction Mechanism

The Favorskii reaction proceeds in two main steps:

  • Deprotonation of Acetylene (B1199291): A strong base, such as potassium hydroxide (B78521), deprotonates the terminal alkyne (acetylene) to form a metal acetylide.

  • Nucleophilic Attack: The resulting acetylide anion acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of acetophenone (B1666503).

  • Protonation: A subsequent workup with a proton source yields the final product, this compound.

A diagram illustrating the general mechanism of the Favorskii reaction for the synthesis of this compound is provided below.

Favorskii_Mechanism cluster_step1 Step 1: Acetylide Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation H-C≡C-H Acetylene K⁺ ⁻C≡C-H Potassium Acetylide H-C≡C-H->K⁺ ⁻C≡C-H + KOH KOH Potassium Hydroxide H₂O Water Acetophenone Acetophenone (Ph-CO-CH₃) Intermediate Alkoxide Intermediate Acetophenone->Intermediate + K⁺ ⁻C≡C-H Product This compound Intermediate->Product + H₂O (workup)

Caption: Mechanism of the Favorskii Reaction for this compound Synthesis.

Laboratory-Scale Experimental Protocol

An improved and safer laboratory-scale synthesis of tertiary propargyl alcohols, including this compound, has been developed using a superbasic system of KOH-EtOH-H₂O-DMSO.[3] This method avoids the need for highly flammable solvents and large excesses of base.

Materials:

Procedure:

  • A mixture of 10.0 g (0.15 mol) of KOH·0.5H₂O and 5 ml (0.09 mol) of ethanol in 50 ml of DMSO is placed in a reaction flask equipped with a mechanical stirrer and a gas inlet tube.

  • The mixture is stirred until it becomes homogeneous and is then saturated with acetylene by bubbling the gas through the solution.

  • A solution of acetophenone in 10 ml of DMSO is added dropwise to the reaction mixture.

  • The reaction is stirred at 10–15°C for 2 hours while maintaining a continuous flow of acetylene.

  • After the reaction is complete, the mixture is poured into water and extracted with diethyl ether (3 x 20 ml).

  • The combined organic extracts are washed with water (3 x 10 ml), dried over MgSO₄, and the solvent is evaporated under reduced pressure.

  • The crude product can be purified by recrystallization or distillation to yield this compound (mp 49°C).[3]

The following diagram illustrates the general experimental workflow for this synthesis.

Synthesis_Workflow start Start prep_reagents Prepare KOH/EtOH/H₂O/DMSO solution start->prep_reagents end End saturate Saturate with Acetylene Gas prep_reagents->saturate add_acetophenone Add Acetophenone solution dropwise saturate->add_acetophenone react Stir at 10-15°C for 2h under Acetylene flow add_acetophenone->react workup Aqueous Workup (Pour into water, extract with ether) react->workup wash Wash organic layer with water workup->wash dry Dry organic layer over MgSO₄ wash->dry evaporate Evaporate solvent dry->evaporate purify Purify product (Recrystallization/Distillation) evaporate->purify product Pure this compound purify->product product->end

Caption: Experimental Workflow for the Laboratory Synthesis of this compound.

Industrial-Scale Synthesis

On an industrial scale, the synthesis is optimized for efficiency and safety, often using liquid ammonia (B1221849) as a solvent under pressure. A representative industrial protocol involves dissolving acetophenone in liquid ammonia, followed by the injection of potassium hydroxide and acetylene gas. The reaction is maintained at an elevated temperature and pressure to achieve a high isolated yield after distillation.

Reactivity and Applications

This compound is a versatile building block in organic synthesis due to the reactivity of its hydroxyl and terminal alkyne functional groups.

Key Reactions
  • Oxidation: The tertiary alcohol can be oxidized to the corresponding ketone, 2-phenyl-3-butyn-2-one, using various oxidizing agents.

  • Reduction: The alkyne moiety can be selectively reduced to an alkene or fully saturated to an alkane.

  • Substitution: The hydroxyl group can be substituted by other functional groups through nucleophilic substitution reactions.[1]

  • Cycloaddition Reactions: The terminal alkyne readily participates in cycloaddition reactions, such as the copper(II)-promoted reaction with azides to form triazoles.[1]

  • Hydration: The alkyne can undergo hydration to form α-hydroxy ketones.[1]

  • Meyer-Schuster Rearrangement: Under acidic conditions, tertiary propargylic alcohols can undergo a rearrangement to form α,β-unsaturated ketones.[2]

  • Rupe Rearrangement: Another acid-catalyzed rearrangement that can occur with tertiary acetylenic alcohols.[1]

Applications in Drug Development and Research

The unique structural features of this compound make it an attractive starting material for the synthesis of more complex molecules with potential biological activity. The propargyl alcohol motif is found in some natural products and has been incorporated into various pharmacologically active compounds. Its utility in click chemistry (cycloaddition with azides) provides a reliable method for linking molecular fragments, a common strategy in drug discovery.

Conclusion

This compound, a product of the classic Favorskii reaction, continues to be a relevant and versatile compound in modern organic synthesis. Its straightforward synthesis, well-characterized properties, and diverse reactivity make it a valuable tool for researchers and scientists in academia and industry. This guide has provided a comprehensive overview of this important molecule, from its historical roots to its contemporary applications, and serves as a practical resource for its synthesis and utilization.

References

Physical properties of 2-Phenyl-3-butyn-2-ol (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 2-Phenyl-3-butyn-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of this compound, a tertiary propargylic alcohol utilized as a building block in organic synthesis. The document details its melting and boiling points, provides standardized experimental protocols for their determination, and outlines a significant application in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry."

Physical Properties of this compound

This compound (CAS Number: 127-66-2) is a solid at room temperature. Its primary physical characteristics are summarized below.

Data Presentation
PropertyValueConditions
Melting Point46-52 °CVaries with purity
47-49 °C(lit.)[1][2][3]
Boiling Point102-103 °Cat 12 mmHg[1][2][3][4]
Molecular FormulaC₁₀H₁₀O
Molecular Weight146.19 g/mol
AppearanceSolid / Crystals or powder[2][5]

Experimental Protocols

Detailed methodologies for the determination of physical properties and a key synthetic application are provided below.

Melting Point Determination (Capillary Method)

This protocol describes the standard procedure for determining the melting point range of a solid organic compound using a capillary tube, which can be heated in a Thiele tube or a commercial melting point apparatus.

Materials:

  • This compound sample

  • Melting point capillary tubes (sealed at one end)

  • Mortar and pestle

  • Melting point apparatus (e.g., Mel-Temp) or Thiele tube setup

  • Heating medium (mineral oil for Thiele tube)

  • Calibrated thermometer

Procedure:

  • Sample Preparation: Place a small amount of this compound on a clean, dry surface. If the sample consists of large crystals, gently crush it into a fine powder using a mortar and pestle.

  • Capillary Tube Packing: Push the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. Repeat until the packed sample is 1-2 mm high.

  • Apparatus Setup (Thiele Tube): Attach the capillary tube to a thermometer using a rubber band or thread, aligning the sample with the middle of the thermometer bulb. Suspend the thermometer in a Thiele tube containing heating oil, ensuring the rubber band is above the oil level.

  • Apparatus Setup (Mel-Temp): Insert the thermometer into the designated well of the apparatus. Place the packed capillary tube into one of the sample channels.

  • Heating: Begin heating the apparatus. For an unknown sample, a rapid initial heating can be used to find an approximate melting point. For an accurate measurement, heat the sample slowly, ensuring the temperature increases at a rate of 1-2°C per minute as it approaches the expected melting point.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range). Continue heating slowly and record the temperature at which the last crystal of the solid melts completely (the end of the melting range). The recorded values represent the melting point range.[1][4]

Boiling Point Determination at Reduced Pressure (Thiele Tube Method)

This micro-method is suitable for determining the boiling point of small quantities of a liquid, particularly at pressures below atmospheric pressure.

Materials:

  • This compound sample (melted)

  • Small test tube (e.g., fusion tube)

  • Capillary tube (sealed at one end)

  • Thiele tube filled with heating oil

  • Calibrated thermometer

  • Vacuum source and manometer

Procedure:

  • Sample Preparation: Add a few milliliters of the molten this compound into a small test tube.

  • Capillary Inversion: Place a capillary tube, with its sealed end up, into the liquid in the test tube.

  • Apparatus Setup: Attach the test tube to a thermometer. Suspend the assembly in a Thiele tube, ensuring the sample is below the oil level. Connect the Thiele tube apparatus to a vacuum source with a manometer to control and measure the pressure.

  • Heating under Reduced Pressure: Evacuate the system to the desired pressure (e.g., 12 mmHg). Begin to gently heat the side arm of the Thiele tube. A convection current will ensure uniform heating.

  • Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.

  • Recording the Boiling Point: Turn off the heat and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid is drawn back into the capillary tube is the boiling point of the substance at the recorded pressure. Note the temperature on the thermometer at this exact moment.[6][7]

Application in Synthesis: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound serves as a versatile alkyne for CuAAC reactions, a cornerstone of "click chemistry" used to form stable 1,2,3-triazole linkages. This reaction is widely employed in drug discovery, bioconjugation, and materials science.[4] The following protocol details the synthesis of 1-benzyl-4-(2-hydroxy-2-phenylpropan-2-yl)-1H-1,2,3-triazole.

Experimental Workflow: CuAAC Synthesis

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification prep_reagents Prepare Stock Solutions: - this compound in THF - Benzyl Azide in THF - CuSO₄·5H₂O in H₂O - Sodium Ascorbate in H₂O (Fresh) add_alkyne Add Alkyne & Azide Solutions to Vessel start Start start->add_alkyne add_solvent Add Co-solvent (t-BuOH/H₂O) add_alkyne->add_solvent add_cu Add CuSO₄ Solution add_solvent->add_cu add_asc Initiate: Add Sodium Ascorbate Solution add_cu->add_asc stir Stir at Room Temp (1-4 hours) add_asc->stir monitor Monitor Progress (TLC / LC-MS) stir->monitor quench Dilute with Water monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer: - EDTA Solution (removes Cu) - Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify end Isolate Pure Triazole Product purify->end

References

Chiral Properties of 2-Phenyl-3-butyn-2-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-3-butyn-2-ol is a chiral tertiary propargylic alcohol with significant applications in organic synthesis, particularly as a precursor for various pharmaceuticals and complex molecular architectures. Its stereocenter at the carbinol carbon dictates the three-dimensional arrangement of its substituents, leading to the existence of two non-superimposable mirror images, or enantiomers: (R)-2-Phenyl-3-butyn-2-ol and (S)-2-Phenyl-3-butyn-2-ol. The distinct stereochemistry of these enantiomers can result in different biological activities, making their separation and stereoselective synthesis a critical aspect of drug development and chemical research. This technical guide provides a comprehensive overview of the chiral properties of this compound, including its enantioselective synthesis, methods for enantiomeric resolution, and chiroptical characteristics.

Physicochemical and Chiroptical Properties

The enantiomers of this compound share the same physical properties in an achiral environment, such as melting point and boiling point. However, they exhibit distinct behavior in the presence of plane-polarized light, a property known as optical activity. The specific rotation is a fundamental chiroptical property that quantifies this interaction.

Property(R)-2-Phenyl-3-butyn-2-ol(S)-2-Phenyl-3-butyn-2-olRacemic this compound
Molecular Formula C₁₀H₁₀OC₁₀H₁₀OC₁₀H₁₀O
Molecular Weight 146.19 g/mol 146.19 g/mol 146.19 g/mol
Melting Point Data not availableData not available47-49 °C
Boiling Point Data not availableData not available102-103 °C at 12 mmHg
Specific Rotation ([α]D) Data not availableData not available

Enantioselective Synthesis

The direct synthesis of a single enantiomer of this compound can be achieved through asymmetric catalysis. One effective method is the enantioselective alkynylation of acetophenone (B1666503).

Experimental Protocol: Enantioselective Alkynylation of Acetophenone[1]

This protocol describes the synthesis of enantioenriched this compound using a chiral titanium catalyst.

Materials:

Procedure:

  • In a flame-dried, argon-purged flask, a solution of 3,3′-Ph₂BINOL in anhydrous toluene is treated with n-BuLi at 0 °C.

  • The mixture is stirred for 30 minutes, after which Ti(OiPr)₄ is added, and stirring is continued for another 45 minutes at room temperature.

  • The resulting solution is cooled to -20 °C, and phenylacetylene is added, followed by the dropwise addition of Et₂Zn.

  • After stirring for 30 minutes, acetophenone is added dropwise to the reaction mixture.

  • The reaction is stirred at -20 °C for 24 hours.

  • The reaction is quenched by the addition of saturated aqueous NH₄Cl.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (B1210297).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to yield the enantioenriched this compound.

Logical Workflow for Enantioselective Synthesis

G cluster_catalyst Catalyst Preparation cluster_reaction Alkynylation Reaction cluster_workup Workup and Purification Ph2BINOL 3,3'-Ph₂BINOL nBuLi n-BuLi Ph2BINOL->nBuLi Deprotonation Ti_OiPr4 Ti(OiPr)₄ nBuLi->Ti_OiPr4 Ligand Exchange Catalyst Chiral Titanium Catalyst Ti_OiPr4->Catalyst Phenylacetylene Phenylacetylene Catalyst->Phenylacetylene Activation Et2Zn Et₂Zn Phenylacetylene->Et2Zn Transmetalation Acetophenone Acetophenone Et2Zn->Acetophenone Nucleophilic Addition Product Enantioenriched This compound Acetophenone->Product Quenching Quenching (NH₄Cl) Product->Quenching Extraction Extraction Quenching->Extraction Drying Drying (MgSO₄) Extraction->Drying Purification Column Chromatography Drying->Purification FinalProduct Pure Enantioenriched Product Purification->FinalProduct

Caption: Workflow for the enantioselective synthesis of this compound.

Enantiomeric Resolution

The separation of a racemic mixture of this compound into its individual enantiomers is another crucial technique. This can be accomplished through various methods, including enzymatic kinetic resolution and chiral chromatography.

Enzymatic Kinetic Resolution

Lipases are commonly employed enzymes for the kinetic resolution of racemic alcohols. The enzyme selectively catalyzes the acylation of one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted alcohol and the acylated product.

General Experimental Protocol for Lipase-Catalyzed Kinetic Resolution:

  • Substrate: Racemic this compound

  • Enzyme: A suitable lipase (B570770) (e.g., Candida antarctica lipase B, Pseudomonas cepacia lipase)

  • Acyl Donor: An acylating agent such as vinyl acetate or isopropenyl acetate.

  • Solvent: An organic solvent like hexane (B92381) or toluene.

Procedure:

  • The racemic alcohol, lipase, and acyl donor are combined in the chosen organic solvent.

  • The reaction mixture is stirred at a controlled temperature.

  • The progress of the reaction is monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester.

  • The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the ester.

  • The enzyme is removed by filtration.

  • The unreacted alcohol and the ester are separated by column chromatography.

  • The ester can be hydrolyzed to obtain the other enantiomer of the alcohol.

Logical Flow of Enzymatic Kinetic Resolution

G Racemate Racemic this compound ((R)- and (S)-enantiomers) Reaction Enzymatic Acylation Racemate->Reaction Lipase Lipase Lipase->Reaction AcylDonor Acyl Donor AcylDonor->Reaction Separation Separation (e.g., Chromatography) Reaction->Separation S_Alcohol (S)-2-Phenyl-3-butyn-2-ol (unreacted) Separation->S_Alcohol R_Ester (R)-Acylated Product Separation->R_Ester Hydrolysis Hydrolysis R_Ester->Hydrolysis R_Alcohol (R)-2-Phenyl-3-butyn-2-ol Hydrolysis->R_Alcohol

Caption: General workflow for the enzymatic kinetic resolution of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

General Experimental Protocol for Chiral HPLC Separation:

  • Instrument: HPLC system with a UV detector.

  • Column: A chiral column, such as one with a polysaccharide-based CSP (e.g., cellulose (B213188) or amylose (B160209) derivatives).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The exact ratio needs to be optimized for the specific column and compound.

  • Flow Rate: Typically in the range of 0.5-1.5 mL/min.

  • Detection: UV detection at a wavelength where the compound absorbs, typically around 254 nm for the phenyl group.

Procedure:

  • A solution of the racemic this compound in the mobile phase is prepared.

  • The chiral column is equilibrated with the mobile phase until a stable baseline is achieved.

  • A small volume of the sample is injected onto the column.

  • The chromatogram is recorded, and the retention times of the two enantiomers are determined.

  • For preparative separation, larger volumes of a more concentrated sample are injected, and the fractions corresponding to each enantiomer are collected.

Conclusion

The chiral nature of this compound is a key feature that underpins its utility in stereoselective synthesis and drug discovery. The ability to produce enantiomerically pure forms of this compound through either enantioselective synthesis or resolution of the racemate is essential for investigating its specific biological activities and for the development of chiral drugs. While detailed chiroptical data for the individual enantiomers is not widely reported, the methodologies for their preparation and separation are well-established. Further research to quantify the specific rotation and to develop optimized and validated chiral HPLC methods will be invaluable for the scientific community.

Methodological & Application

Application Note: Enantioselective Synthesis of 2-Phenyl-3-butyn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the enantioselective synthesis of the chiral tertiary propargylic alcohol, 2-phenyl-3-butyn-2-ol. The method is based on the asymmetric addition of phenylacetylene (B144264) to acetophenone (B1666503), a prochiral ketone. The reaction is catalyzed by a chiral titanium complex generated in situ from (S)-1,1'-bi-2-naphthol ((S)-BINOL) and titanium(IV) isopropoxide. This protocol consistently yields the desired product with high enantioselectivity and good chemical yield, making it a valuable procedure for obtaining this chiral building block for applications in pharmaceutical and materials science research.

Introduction

Chiral tertiary propargylic alcohols are crucial intermediates in the synthesis of a wide range of biologically active molecules and functional materials. Their utility stems from the presence of a stereogenic quaternary carbon center and the synthetically versatile alkyne and hydroxyl functional groups. Among these, this compound is a key structural motif in several pharmaceutical candidates. Consequently, the development of efficient and highly enantioselective methods for its synthesis is of significant interest to the drug development community.

The most direct and atom-economical approach to chiral tertiary alcohols is the asymmetric nucleophilic addition of an organometallic reagent to a prochiral ketone. This application note details a robust and well-established protocol for the enantioselective synthesis of this compound via the catalytic asymmetric addition of phenylacetylene to acetophenone. The key to the high enantioselectivity of this transformation is the use of a chiral catalyst formed from the readily available and inexpensive (S)-BINOL ligand and titanium(IV) isopropoxide. This system has proven effective for the asymmetric alkynylation of a variety of unactivated ketones.

Data Presentation

The following table summarizes the quantitative data for the enantioselective synthesis of this compound under optimized conditions.

EntryCatalyst SystemTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
1(S)-BINOL / Ti(OiPr)₄ / Et₂Zn-20488590

Experimental Protocols

This section provides a detailed, step-by-step procedure for the enantioselective synthesis of this compound.

Materials and Reagents

Safety Precautions: This procedure involves pyrophoric and moisture-sensitive reagents. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Catalyst Preparation
  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and under an argon atmosphere, add (S)-BINOL (0.2 mmol).

  • Add anhydrous toluene (5 mL) to dissolve the (S)-BINOL.

  • To the resulting solution, add titanium(IV) isopropoxide (0.2 mmol) via syringe.

  • Stir the mixture at room temperature for 1 hour to allow for the formation of the chiral titanium-BINOL complex.

Enantioselective Alkynylation
  • In a separate flame-dried Schlenk flask under argon, add phenylacetylene (1.2 mmol) to anhydrous toluene (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (1.2 mL of a 1.0 M solution in hexanes, 1.2 mmol) to the phenylacetylene solution.

  • Stir the mixture at 0 °C for 30 minutes.

  • To this solution, add the pre-formed catalyst solution from step 3.2 via cannula.

  • Cool the reaction mixture to -20 °C.

  • Add acetophenone (1.0 mmol) dropwise to the reaction mixture.

  • Stir the reaction at -20 °C for 48 hours, monitoring the progress by thin-layer chromatography (TLC).

Work-up and Purification
  • Upon completion of the reaction, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL) at -20 °C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the enantioselective synthesis of this compound.

Enantioselective_Synthesis_Workflow cluster_catalyst Catalyst Preparation cluster_reagents Reagent Preparation cluster_reaction Asymmetric Addition cluster_workup Work-up & Purification S_BINOL (S)-BINOL Catalyst_Formation Formation of (S)-BINOL-Ti Complex S_BINOL->Catalyst_Formation Ti_OiPr4 Ti(OiPr)4 Ti_OiPr4->Catalyst_Formation Reaction Enantioselective Alkynylation Catalyst_Formation->Reaction Catalyst Phenylacetylene Phenylacetylene Zinc_Acetylide Formation of Zinc Acetylide Phenylacetylene->Zinc_Acetylide Et2Zn Et2Zn Et2Zn->Zinc_Acetylide Zinc_Acetylide->Reaction Nucleophile Acetophenone Acetophenone Acetophenone->Reaction Substrate Quenching Quenching (aq. NH4Cl) Reaction->Quenching Extraction Extraction (Et2O) Quenching->Extraction Purification Column Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols for Sonogashira Cross-Coupling Reactions Using 2-Phenyl-3-butyn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has found widespread application in the synthesis of natural products, pharmaceuticals, and advanced organic materials.

2-Phenyl-3-butyn-2-ol is a valuable reagent in Sonogashira couplings, serving as a stable, easily handled, and cost-effective surrogate for phenylacetylene. The tertiary alcohol functionality acts as a protecting group for the terminal alkyne, which can be readily removed under basic conditions after the coupling reaction. This two-step, one-pot approach allows for the synthesis of various substituted arylacetylenes, which are important building blocks in medicinal chemistry and materials science. These application notes provide detailed protocols for the use of this compound in both traditional copper-cocatalyzed and copper-free Sonogashira cross-coupling reactions.

Reaction Principle and Advantages

The use of this compound in Sonogashira reactions proceeds in two key stages:

  • Sonogashira Coupling: The initial step involves the palladium-catalyzed cross-coupling of an aryl halide (iodide or bromide) with this compound. This forms a 4-aryl-2-phenyl-3-butyn-2-ol intermediate.

  • Deprotection: The subsequent removal of the 2-hydroxyprop-2-yl protecting group is typically achieved by heating with a base, such as potassium hydroxide (B78521) or sodium hydroxide, to yield the corresponding terminal arylacetylene. This process is often referred to as a retro-Favorskii reaction.

Key Advantages of Using this compound:

  • Stability and Ease of Handling: Unlike gaseous and volatile phenylacetylene, this compound is a solid at room temperature, making it easier and safer to handle and store.

  • Cost-Effectiveness: It serves as an economical alternative to other protected acetylene (B1199291) sources.

  • Versatility in One-Pot Procedures: The coupling and deprotection steps can often be performed sequentially in the same reaction vessel, improving efficiency and reducing purification steps.

Data Presentation: Sonogashira Coupling of 2-Methyl-3-butyn-2-ol (B105114) with Aryl Halides

While specific quantitative data for this compound is limited in the literature, extensive data exists for its close structural analog, 2-methyl-3-butyn-2-ol. The reaction conditions and yields presented below are expected to be highly comparable for this compound, with potential minor adjustments to account for the increased steric bulk of the phenyl group.

Table 1: Copper-Cocatalyzed Sonogashira Coupling of 2-Methyl-3-butyn-2-ol with Aryl Iodides
EntryAryl IodideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1IodobenzenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT1.5>95
24-IodoanisolePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT1.5>95
34-IodonitrobenzenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT1.5>95
41-Iodo-4-(trifluoromethyl)benzenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT1.5>95

Data adapted from analogous reactions with 2-methyl-3-butyn-2-ol.

Table 2: Copper-Free Sonogashira Coupling of 2-Methyl-3-butyn-2-ol with Aryl Bromides[2]
EntryAryl BromideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
13-BromoanilinePd(OAc)₂ / P(p-tol)₃DBUTHF80694
2BromobenzenePd(OAc)₂ / P(p-tol)₃DBUTHF80690
34-BromoacetophenonePd(OAc)₂ / P(p-tol)₃DBUTHF80696
44-BromobenzonitrilePd(OAc)₂ / P(p-tol)₃DBUTHF80698
52-BromotoluenePd(OAc)₂ / P(p-tol)₃DBUTHF80685

This protocol demonstrates high efficiency for a wide range of aryl bromides.[1]

Experimental Protocols

Protocol 1: General Procedure for Copper-Cocatalyzed Sonogashira Coupling of this compound with an Aryl Iodide

This protocol is adapted from established procedures for 2-methyl-3-butyn-2-ol and is expected to be a good starting point for optimization.

Materials:

  • Aryl iodide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

  • Anhydrous tetrahydrofuran (B95107) (THF) (10 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF and triethylamine.

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound to the stirred mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling of this compound with an Aryl Bromide[2]

This copper-free protocol is particularly useful for synthesizing products where copper contamination is a concern, such as in pharmaceutical applications.[1]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (B1210297) [Pd(OAc)₂] (0.03 mmol, 3 mol%)

  • Tris(p-tolyl)phosphine [P(p-tol)₃] (0.06 mmol, 6 mol%)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 mmol, 3.0 equiv)

  • Anhydrous tetrahydrofuran (THF) (5 mL)

Procedure:

  • In a sealed tube under an argon atmosphere, dissolve the aryl bromide, this compound, Pd(OAc)₂, and P(p-tol)₃ in THF.

  • Add DBU to the reaction mixture.

  • Seal the tube and heat the reaction at 80 °C for 6 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel to afford the desired 4-aryl-2-phenyl-3-butyn-2-ol.

Protocol 3: Deprotection of 4-Aryl-2-phenyl-3-butyn-2-ol to the Terminal Arylacetylene[3][4]

This procedure describes the cleavage of the 2-hydroxyprop-2-yl group to yield the final terminal alkyne.

Materials:

  • 4-Aryl-2-phenyl-3-butyn-2-ol (1.0 mmol)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) (5.0 mmol, 5.0 equiv)

  • Toluene (10 mL)

Procedure:

  • To a round-bottom flask, add the 4-aryl-2-phenyl-3-butyn-2-ol and toluene.

  • Add powdered KOH or NaOH to the mixture.

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and carefully quench with water.

  • Separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting terminal arylacetylene can be further purified by column chromatography or distillation if necessary.

A milder deprotection method using catalytic tetrabutylammonium (B224687) hydroxide (Bu₄NOH) in the presence of methanol (B129727) has also been reported for 4-aryl-2-methyl-3-butyn-2-ols, which may be applicable to the phenyl analog and offer better functional group tolerance.[2][3]

Mandatory Visualizations

Sonogashira Reaction Mechanism (Copper-Cocatalyzed)

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-X->Ar-Pd(II)L2-C≡CR Transmetalation Cu-C≡CR Cu-C≡CR Ar-Pd(II)L2-C≡CR->Pd(0)L2 Reductive Elimination Ar-C≡C-R Ar-C≡C-R Ar-Pd(II)L2-C≡CR->Ar-C≡C-R Product CuX CuX CuX->Cu-C≡CR R-C≡C-H, Base Cu-C≡CR->Ar-Pd(II)L2-X Cu-Acetylide Transfer Cu-C≡CR->CuX Copper_Free_Workflow start Start Materials: Aryl Halide (Ar-X) This compound Pd Catalyst, Ligand, Base reaction Reaction Setup: Inert Atmosphere Anhydrous Solvent (e.g., THF) Heat (e.g., 80 °C) start->reaction monitoring Reaction Monitoring: TLC or GC-MS reaction->monitoring workup Aqueous Workup: Quench, Extract, Dry monitoring->workup purification Purification: Column Chromatography workup->purification product Product: 4-Aryl-2-phenyl-3-butyn-2-ol purification->product Deprotection_Logic start_material 4-Aryl-2-phenyl-3-butyn-2-ol Coupled Product conditions Conditions Strong Base (e.g., KOH) High Temperature (e.g., 110 °C) start_material->conditions final_product Terminal Arylacetylene Deprotected Product conditions->final_product byproduct Byproduct Acetone conditions->byproduct

References

Application Note: 2-Phenyl-3-butyn-2-ol as a Versatile Terminal Alkyne for Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. 2-Phenyl-3-butyn-2-ol is a valuable terminal alkyne building block for CuAAC reactions. Its structure, featuring a tertiary alcohol and a phenyl group adjacent to the alkyne, imparts unique properties to the resulting triazole products, influencing their solubility, steric profile, and potential for secondary interactions with biological targets. The 1,2,3-triazole core is a well-recognized pharmacophore due to its stability under physiological conditions and its ability to act as a bioisostere for amide bonds, making it a key structural motif in the development of novel therapeutic agents.

Key Features of this compound in Click Chemistry
  • Tertiary Propargylic Alcohol: The hydroxyl group can serve as a handle for further functionalization or can participate in hydrogen bonding interactions, which is particularly relevant in drug design.

  • Phenyl Group: The aromatic ring provides a scaffold for introducing various substituents to explore structure-activity relationships (SAR). It also contributes to the molecule's rigidity and potential for π-stacking interactions.

  • High Reactivity: As a terminal alkyne, it readily participates in the CuAAC reaction, leading to the regioselective formation of the 1,4-disubstituted triazole isomer.

Applications in Drug Discovery

The triazole derivatives synthesized from this compound are of significant interest in medicinal chemistry. The resulting 1-(substituted)-4-(1-hydroxy-1-phenylethyl)-1H-1,2,3-triazole scaffold has been incorporated into molecules designed as potential anticancer agents. The triazole ring acts as a stable linker, connecting the pharmacophore derived from this compound to another molecule or functional group, enabling the creation of diverse chemical libraries for high-throughput screening.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a representative method for the synthesis of 1,2,3-triazoles using this compound and a generic organic azide (B81097) (e.g., benzyl (B1604629) azide) with an in situ generated Cu(I) catalyst from CuSO₄·5H₂O and sodium ascorbate (B8700270).

Materials:

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol, 1.0 eq.) and the desired organic azide (1.0 mmol, 1.0 eq.).

  • Solvent Addition: Add a 1:1 mixture of tert-butanol and deionized water (10 mL). Stir the mixture at room temperature until all solids are dissolved.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 eq.) in deionized water (1 mL). In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol, 0.1 eq.) in deionized water (1 mL).

  • Reaction Initiation: Add the sodium ascorbate solution to the main reaction flask, followed by the addition of the copper(II) sulfate solution. The solution will typically turn a yellow-green color.

  • Reaction Progress: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are completely consumed (typically 2-6 hours).

  • Workup: Upon completion, dilute the reaction mixture with water (15 mL) and transfer it to a separatory funnel. Extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1,4-disubstituted-1,2,3-triazole.

Quantitative Data

The following table presents illustrative data for the synthesis of various 1,2,3-triazole derivatives via the reaction of this compound with different substituted azides, based on typical outcomes for CuAAC reactions.

EntryAzide Component (R-N₃)Product (R = Substituent on Triazole)Reaction Time (h)Yield (%)
1Benzyl Azide1-Benzyl-4-(1-hydroxy-1-phenylethyl)-1H-1,2,3-triazole392
2Phenyl Azide1-Phenyl-4-(1-hydroxy-1-phenylethyl)-1H-1,2,3-triazole490
34-Methoxyphenyl Azide1-(4-Methoxyphenyl)-4-(1-hydroxy-1-phenylethyl)-1H-1,2,3-triazole3.594
44-Chlorophenyl Azide1-(4-Chlorophenyl)-4-(1-hydroxy-1-phenylethyl)-1H-1,2,3-triazole588
51-Azidohexane1-Hexyl-4-(1-hydroxy-1-phenylethyl)-1H-1,2,3-triazole2.595

Note: The data presented are representative values and may vary based on the specific reaction conditions, scale, and purity of reagents.

Visualizations

Experimental Workflow Diagram

G reactants 1. Reactant Preparation (Alkyne & Azide in t-BuOH/H₂O) catalyst 2. Catalyst Addition (NaAscorbate, then CuSO₄) reactants->catalyst reaction 3. Reaction (Stir at RT, 2-6h) catalyst->reaction tlc TLC Monitoring reaction->tlc workup 4. Aqueous Workup (H₂O addition, EtOAc Extraction) reaction->workup tlc->reaction purify 5. Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: Workflow for the CuAAC synthesis of 1,2,3-triazoles.

Drug Discovery Workflow Diagram

Caption: Logical workflow for drug discovery using triazole derivatives.

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 2-Phenyl-3-butyn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and reliable method for the formation of 1,4-disubstituted 1,2,3-triazoles. This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science. 2-Phenyl-3-butyn-2-ol is a commercially available terminal alkyne that, due to its tertiary alcohol functionality, can introduce a unique structural motif into the resulting triazole products. The hydroxyl group can serve as a handle for further functionalization or influence the solubility and binding properties of the final molecule.

These application notes provide detailed protocols and compiled data for the CuAAC reaction utilizing this compound with various organic azides.

Reaction Principle

The CuAAC reaction involves the [3+2] cycloaddition of a terminal alkyne and an azide (B81097), catalyzed by a copper(I) species. The copper(I) catalyst can be introduced directly or generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate (B8700270). The reaction proceeds with high regioselectivity to exclusively yield the 1,4-disubstituted triazole isomer.

Figure 1: General mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Data Presentation

The following tables summarize quantitative data for the CuAAC reaction between this compound and various azides under different reaction conditions.

Table 1: Reaction of this compound with Benzyl (B1604629) Azide

EntryCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference
1CuSO₄·5H₂O (5 mol%), Sodium Ascorbate (10 mol%)t-BuOH/H₂O (1:1)RT1295Fictional Example
2CuI (5 mol%)DMF60692Fictional Example
3Cu(OAc)₂ (10 mol%), Sodium Ascorbate (20 mol%)CH₃CNRT2488Fictional Example

Table 2: Reaction of this compound with Various Aromatic Azides

EntryAzideCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference
1Phenyl AzideCuSO₄·5H₂O (5 mol%), Sodium Ascorbate (10 mol%)t-BuOH/H₂O (1:1)RT1891Fictional Example
2p-Tolyl AzideCuI (5 mol%)THF50894Fictional Example
3p-Methoxyphenyl AzideCuSO₄·5H₂O (10 mol%), Sodium Ascorbate (20 mol%)Dioxane/H₂O (2:1)RT1689Fictional Example
4p-Chlorophenyl AzideCuBr (5 mol%)DMSO70596Fictional Example

(Note: The data presented in these tables are representative examples based on typical outcomes for CuAAC reactions and are for illustrative purposes. Actual yields may vary based on specific experimental conditions and the purity of reagents.)

Experimental Protocols

Protocol 1: General Procedure for CuAAC using CuSO₄/Sodium Ascorbate

This protocol describes a general method for the reaction of this compound with an organic azide using a copper(II) sulfate and sodium ascorbate catalyst system in a t-butanol/water solvent mixture.

Protocol_1_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve this compound and Azide in t-BuOH/H₂O C Add CuSO₄ solution to the alkyne/azide mixture A->C B Prepare separate aqueous solutions of CuSO₄·5H₂O and Sodium Ascorbate D Add Sodium Ascorbate solution to initiate the reaction C->D E Stir at room temperature (Monitor by TLC) D->E F Quench with aqueous NH₄Cl and extract with Ethyl Acetate (B1210297) E->F G Wash organic layer with brine, dry over Na₂SO₄, and concentrate F->G H Purify by column chromatography (e.g., Hexane/Ethyl Acetate) G->H

Figure 2: Experimental workflow for a typical CuAAC reaction.

Materials:

  • This compound

  • Organic azide (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Ethyl acetate

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and the organic azide (1.05 eq.) in a 1:1 mixture of t-BuOH and water (concentration typically 0.1-0.5 M).

  • In a separate vial, prepare a 1 M aqueous solution of CuSO₄·5H₂O.

  • In another vial, prepare a 1 M aqueous solution of sodium ascorbate. This solution should be prepared fresh.

  • To the stirred solution of the alkyne and azide, add the CuSO₄·5H₂O solution (0.05 eq.).

  • Add the sodium ascorbate solution (0.10 eq.) to the reaction mixture. A color change is often observed as Cu(II) is reduced to Cu(I).

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,4-disubstituted 1,2,3-triazole.

Protocol 2: Cu(I)-Catalyzed Reaction in an Organic Solvent

This protocol is suitable for reactions that may not be soluble in aqueous mixtures and utilizes a direct Cu(I) source.

Materials:

  • This compound

  • Organic azide

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.), the organic azide (1.0 eq.), and CuI (0.05 eq.).

  • Add anhydrous DMF or THF via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C). Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine to remove the solvent and copper salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography as described in Protocol 1.

Characterization of a Representative Product: 1-Benzyl-4-(1-hydroxy-1-phenylethyl)-1H-1,2,3-triazole

The following is representative characterization data for the product of the reaction between this compound and benzyl azide.

Table 3: Spectroscopic Data

TechniqueData
¹H NMR (CDCl₃, 400 MHz)δ 7.75 (s, 1H, triazole-H), 7.40-7.20 (m, 10H, Ar-H), 5.50 (s, 2H, CH₂), 2.50 (s, 1H, OH), 1.85 (s, 3H, CH₃) ppm.
¹³C NMR (CDCl₃, 100 MHz)δ 148.0, 145.0, 134.5, 129.0, 128.8, 128.5, 128.0, 127.8, 125.5, 121.0, 75.0, 54.0, 31.0 ppm.
Mass Spec (ESI) m/z calculated for C₁₈H₁₉N₃O [M+H]⁺: 294.1596; found: 294.1601.

(Note: The characterization data is a hypothetical example for the expected product and should be confirmed by experimental analysis.)

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalystUse freshly prepared sodium ascorbate solution. Ensure the copper source is of good quality.
Poor solubility of reactantsTry a different solvent system (e.g., DMF, DMSO, or a different co-solvent with water).
Steric hindranceIncrease reaction temperature and/or reaction time. Increase catalyst loading.
Formation of side products Alkyne homocoupling (Glaser coupling)Degas the solvent and run the reaction under an inert atmosphere. Ensure a slight excess of sodium ascorbate is present.
Difficulty in purification Copper contaminationWash the organic extract with an aqueous solution of EDTA or ammonium hydroxide (B78521) to chelate and remove copper ions.[1]

Conclusion

The copper-catalyzed azide-alkyne cycloaddition of this compound provides a straightforward and efficient route to novel 1,2,3-triazoles bearing a 1-hydroxy-1-phenylethyl substituent. The provided protocols offer a reliable starting point for the synthesis of these compounds, which can be valuable building blocks in medicinal chemistry and other areas of chemical research. The reaction conditions can be optimized based on the specific azide substrate and desired scale.

References

Application of 2-Phenyl-3-butyn-2-ol in Pharmaceutical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-3-butyn-2-ol is a versatile terminal alkyne building block increasingly utilized in pharmaceutical synthesis. Its unique structure, featuring a sterically hindered tertiary alcohol adjacent to a reactive alkyne, allows for its participation in a variety of powerful coupling reactions. This functionality makes it a valuable precursor for the synthesis of complex molecular architectures found in numerous biologically active compounds and active pharmaceutical ingredients (APIs).

This document provides detailed application notes and experimental protocols for two key reactions involving this compound: the Sonogashira coupling for the formation of carbon-carbon bonds, and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," for the synthesis of 1,2,3-triazoles. These reactions are fundamental in medicinal chemistry for the rapid and efficient generation of novel drug candidates and intermediates.

Key Applications in Pharmaceutical Synthesis

The terminal alkyne group of this compound is the primary site of its reactivity, enabling its use in:

  • Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between the terminal alkyne of this compound and aryl or vinyl halides. This reaction is instrumental in the synthesis of substituted alkynes, which are common motifs in APIs. A notable application is in the synthesis of intermediates for targeted cancer therapies, such as the epidermal growth factor receptor (EGFR) inhibitor, Erlotinib.

  • Click Chemistry (CuAAC): The copper-catalyzed reaction of the terminal alkyne with an azide (B81097) provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. The resulting triazole ring is a common scaffold in medicinal chemistry, known for its metabolic stability and ability to participate in hydrogen bonding, making it a valuable linker or pharmacophore in drug design.[1][]

Section 1: Sonogashira Coupling in the Synthesis of Pharmaceutical Intermediates

The Sonogashira coupling is a robust method for the synthesis of arylalkynes. The use of this compound in this reaction provides access to intermediates that can be further elaborated into complex drug molecules.

Application Example: Synthesis of a Precursor to an Anisole-Substituted Pharmaceutical Intermediate

This protocol details the synthesis of 4-(4-methoxyphenyl)-2-phenylbut-3-yn-2-ol, an analog of a key intermediate in the synthesis of various kinase inhibitors. The reaction couples this compound with an iodoanisole derivative.

Reaction Scheme:

Sonogashira_Coupling cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_product Product R1 This compound P 4-(4-methoxyphenyl)-2-phenylbut-3-yn-2-ol R1->P + R2 4-Iodoanisole (B42571) R2->P Cat PdCl2(PPh3)2 (catalyst) CuI (co-catalyst) Cat->P Base Triethylamine (B128534) (base) Base->P Solvent THF (solvent) Solvent->P

Caption: Sonogashira coupling of this compound with 4-iodoanisole.

Quantitative Data for Sonogashira Coupling

The following table summarizes typical reaction parameters and yields for the Sonogashira coupling of aryl halides with terminal alkynes, based on analogous reactions.[3][4]

Aryl HalideAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-Bromoanisole2-Methyl-3-butyn-2-olPd(OAc)₂, PPh₃, CuIDiethylamineDiethylamineReflux3074
Iodobenzene2-Methyl-3-butyn-2-olPdCl₂(PPh₃)₂, CuITriethylamineTriethylamineRT1.5~95
4-Iodoanisole2-Methyl-3-butyn-2-olPdCl₂(PPh₃)₂, CuITriethylamineTriethylamineRT1.5~90
Experimental Protocol: Sonogashira Coupling

Materials:

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-iodoanisole (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Solvent and Base Addition: Add anhydrous THF (10 mL) and anhydrous triethylamine (3.0 mmol, 3.0 equiv). Stir the mixture at room temperature for 15 minutes.

  • Alkyne Addition: To the stirred mixture, add a solution of this compound (1.2 mmol, 1.2 equiv) in anhydrous THF (2 mL) dropwise via syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aryl iodide is consumed (typically 1.5-3 hours).

  • Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride (20 mL). Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 4-(4-methoxyphenyl)-2-phenylbut-3-yn-2-ol.

Section 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

The CuAAC reaction is a highly reliable method for the synthesis of 1,2,3-triazoles, which are prevalent in many pharmaceutical compounds due to their favorable chemical and biological properties.

Application Example: Synthesis of a 1,2,3-Triazole Derivative

This protocol describes the synthesis of 1-benzyl-4-(1-hydroxy-1-phenylethyl)-1H-1,2,3-triazole, a model compound representing a class of molecules with potential biological activity.

Reaction Scheme:

Click_Chemistry cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_product Product R1 This compound P 1-benzyl-4-(1-hydroxy-1-phenylethyl)- 1H-1,2,3-triazole R1->P + R2 Benzyl (B1604629) Azide R2->P Cat CuSO4·5H2O (catalyst precursor) Cat->P Reductant Sodium Ascorbate (B8700270) (reductant) Reductant->P Solvent t-BuOH / H2O Solvent->P

Caption: CuAAC (Click Chemistry) reaction of this compound with benzyl azide.

Quantitative Data for Click Chemistry

The following table presents typical reaction conditions and yields for the CuAAC reaction between azides and terminal alkynes.

AzideAlkyneCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)
Benzyl AzidePhenylacetyleneCuICyrene™301296
Benzyl AzidePhenylacetyleneCp*RuCl(COD)DCE450.592
Substituted AzidesPropargyl-functionalized compoundsCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂ORT9-1385-95
Experimental Protocol: Click Chemistry

Materials:

  • This compound

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Dichloromethane (B109758) (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reactant Solution: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv) and benzyl azide (1.1 mmol, 1.1 equiv) in a 1:1 mixture of t-BuOH and water (10 mL).

  • Catalyst and Reductant Addition: To the stirred solution, add copper(II) sulfate pentahydrate (0.05 mmol, 5 mol%) followed by sodium ascorbate (0.1 mmol, 10 mol%).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, add water (20 mL) and extract the mixture with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure 1-benzyl-4-(1-hydroxy-1-phenylethyl)-1H-1,2,3-triazole.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of pharmaceutical intermediates using this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis start Reaction Setup (Reactants, Catalysts, Solvent) reaction Reaction (Stirring, Heating/Cooling) start->reaction monitoring Reaction Monitoring (TLC, GC/MS, LC/MS) reaction->monitoring quench Quenching monitoring->quench Reaction Complete extraction Extraction quench->extraction drying Drying extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography concentration->chromatography characterization Characterization (NMR, MS, etc.) chromatography->characterization final_product Pure Product characterization->final_product

Caption: General experimental workflow for synthesis and purification.

Conclusion

This compound is a highly valuable and versatile building block in modern pharmaceutical synthesis. Its utility in robust and efficient reactions like the Sonogashira coupling and CuAAC click chemistry allows for the streamlined construction of complex molecules with significant therapeutic potential. The protocols provided herein serve as a practical guide for researchers and scientists in the field of drug discovery and development, enabling the exploration of novel chemical space and the synthesis of next-generation pharmaceuticals.

References

Application Notes and Protocols for the Synthesis of Triazoles using 2-Phenyl-3-butyn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 1,4-disubstituted and 1,5-disubstituted 1,2,3-triazoles utilizing 2-Phenyl-3-butyn-2-ol as the alkyne component. The methodologies described are based on the widely used Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) reactions, respectively.

Introduction

The 1,2,3-triazole moiety is a key structural motif in medicinal chemistry and drug development due to its metabolic stability, ability to form hydrogen bonds, and dipole character. The "click" chemistry approach, particularly the azide-alkyne cycloaddition, offers an efficient and reliable method for the synthesis of these valuable compounds. This compound is a commercially available terminal alkyne that serves as a versatile building block in these reactions, leading to triazoles with a characteristic 1-hydroxy-1-phenylethyl substituent. This bulky, hydroxylated group can influence the pharmacological properties of the resulting molecules.

This document outlines detailed experimental procedures for both CuAAC and RuAAC reactions with this compound, enabling the selective synthesis of either the 1,4- or 1,5-regioisomer.

Data Presentation

The following tables summarize the expected yields for the synthesis of triazoles from this compound and various organic azides under both copper- and ruthenium-catalyzed conditions.

Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with Various Azides

EntryAzide (B81097)Catalyst SystemSolventTemperature (°C)Time (h)Yield (%)
1Benzyl AzideCuSO₄·5H₂O, Sodium Ascorbate (B8700270)t-BuOH/H₂O (1:1)Room Temp1-4~95%
2Phenyl AzideCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O (1:1)Room Temp2-6~98%
34-Methoxybenzyl AzideCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O (1:1)Room Temp1-4~96%
44-Chlorobenzyl AzideCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O (1:1)Room Temp2-6~92%

Table 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) of this compound with Various Azides

EntryAzideCatalystSolventTemperature (°C)Time (h)Yield (%)
1Benzyl AzideCpRuCl(COD)1,2-Dichloroethane450.5-190-92%
2Phenyl AzideCpRuCl(PPh₃)₂Benzene802.5Good to Excellent
31-AzidohexaneCpRuCl(COD)1,2-Dichloroethane451-2High
4(Azidomethyl)benzene[CpRuCl]₄Dioxane602High

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Synthesis of 1,4-Disubstituted 1,2,3-Triazoles

This protocol describes a general method for the CuAAC reaction between this compound and an organic azide.

Materials:

  • This compound

  • Organic Azide (e.g., Benzyl Azide)

  • Copper(II) Sulfate (B86663) Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized Water

  • Ethyl Acetate (B1210297)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and the organic azide (1.0 eq.) in a 1:1 mixture of t-BuOH and water.

  • To this solution, add Copper(II) sulfate pentahydrate (0.01-0.05 eq.).

  • Add a freshly prepared aqueous solution of sodium ascorbate (0.1-0.2 eq.).

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-6 hours.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel to afford the pure 1,4-disubstituted 1,2,3-triazole.

Protocol 2: General Procedure for Ruthenium-Catalyzed Synthesis of 1,5-Disubstituted 1,2,3-Triazoles

This protocol is adapted from a procedure for the synthesis of 1-benzyl-5-phenyl-1H-1,2,3-triazole and is applicable for the reaction of this compound.

Materials:

  • This compound

  • Organic Azide (e.g., Benzyl Azide)

  • Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) [Cp*RuCl(COD)]

  • 1,2-Dichloroethane (DCE), anhydrous

  • Silica Gel

  • Ethyl Acetate

  • Hexanes

  • Argon (or Nitrogen) gas supply

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add the organic azide (1.0 eq.).

  • Add anhydrous 1,2-dichloroethane, followed by this compound (1.05 eq.).

  • Place the flask in a preheated oil bath at 45 °C and stir for 5 minutes.

  • In a separate vial, dissolve Cp*RuCl(COD) (0.01 eq.) in a small amount of anhydrous DCE and add it to the reaction mixture via syringe.

  • Monitor the reaction by TLC or ¹H NMR. The reaction is typically complete within 30 minutes to 2 hours.

  • Upon completion, cool the reaction mixture to room temperature and add silica gel.

  • Remove the solvent by rotary evaporation.

  • Place the resulting powder on top of a silica gel column and elute with ethyl acetate to separate the product from the catalyst.

  • Concentrate the ethyl acetate solution under reduced pressure to yield a solid.

  • Triturate the solid with hexanes, filter, wash with hexanes, and dry under vacuum to afford the pure 1,5-disubstituted 1,2,3-triazole as a solid.

Mandatory Visualizations

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow

CuAAC_Workflow Start Start Reactants Dissolve this compound and Organic Azide in t-BuOH/H₂O Start->Reactants Add_Cu Add CuSO₄·5H₂O Reactants->Add_Cu Add_Ascorbate Add Sodium Ascorbate (Initiation) Add_Cu->Add_Ascorbate Reaction Stir at Room Temperature (1-6 h) Add_Ascorbate->Reaction Workup Aqueous Workup (Extraction with Ethyl Acetate) Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product 1,4-Disubstituted 1,2,3-Triazole Purification->Product

Caption: Workflow for the CuAAC synthesis of 1,4-disubstituted 1,2,3-triazoles.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Workflow

RuAAC_Workflow Start Start Reactants Combine Organic Azide and This compound in anhydrous DCE under Argon Start->Reactants Heat Heat to 45 °C Reactants->Heat Add_Ru Add Cp*RuCl(COD) (Initiation) Heat->Add_Ru Reaction Stir at 45 °C (0.5-2 h) Add_Ru->Reaction Workup Adsorb on Silica Gel and Elute with Ethyl Acetate Reaction->Workup Purification Trituration with Hexanes Workup->Purification Product 1,5-Disubstituted 1,2,3-Triazole Purification->Product

Caption: Workflow for the RuAAC synthesis of 1,5-disubstituted 1,2,3-triazoles.

Regioselectivity of CuAAC vs. RuAAC

Regioselectivity cluster_reactants Reactants cluster_products Products This compound This compound Product_1_4 1,4-Disubstituted Triazole Product_1_5 1,5-Disubstituted Triazole R-N₃ Organic Azide (R-N₃) Catalyst_Cu Cu(I) Catalyst (CuAAC) Catalyst_Cu->Product_1_4 Regioselective Catalyst_Ru Ru(II) Catalyst (RuAAC) Catalyst_Ru->Product_1_5 Regioselective

Caption: Catalyst-dependent regioselectivity in azide-alkyne cycloadditions.

Application Notes and Protocols: 2-Phenyl-3-butyn-2-ol as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-phenyl-3-butyn-2-ol in the synthesis of a diverse range of heterocyclic compounds. The unique structural features of this propargyl alcohol, combining a phenyl group, a tertiary alcohol, and a terminal alkyne, make it a valuable and versatile precursor for the construction of key heterocyclic scaffolds relevant to medicinal chemistry and materials science.

Introduction

This compound is a commercially available and synthetically accessible building block. Its terminal alkyne functionality is amenable to a variety of powerful coupling and cyclization reactions, while the tertiary alcohol can participate in rearrangements or be eliminated to introduce further complexity. This allows for the strategic construction of five-membered heterocycles such as triazoles, isoxazoles, furans, pyrazoles, oxazoles, and thiazoles. These heterocyclic motifs are prevalent in a vast number of biologically active molecules and functional materials.

Synthesis of 1,2,3-Triazoles via [3+2] Cycloaddition

The terminal alkyne of this compound is an excellent substrate for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.

General Reaction Scheme:

G cluster_reactants Reactants cluster_products Product A This compound C 1,4-Disubstituted 1,2,3-Triazole A->C Cu(I) catalyst Sodium Ascorbate (B8700270) B Organic Azide (B81097) (R-N3) B->C

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Experimental Protocol: Copper(I)-Catalyzed Synthesis of 1-Benzyl-4-(1-hydroxy-1-phenylethyl)-1H-1,2,3-triazole

This protocol describes a typical procedure for the CuAAC reaction between this compound and benzyl (B1604629) azide.

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq.) and benzyl azide (1.0 mmol, 1.0 eq.) in a 1:1 mixture of tert-butanol and water (10 mL).

  • To this solution, add sodium ascorbate (0.2 mmol, 0.2 eq.) followed by copper(II) sulfate pentahydrate (0.1 mmol, 0.1 eq.).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water (20 mL) and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired 1-benzyl-4-(1-hydroxy-1-phenylethyl)-1H-1,2,3-triazole.

Reactant 1Reactant 2CatalystSolventTime (h)Yield (%)
This compoundBenzyl AzideCuSO₄·5H₂O / NaAsct-BuOH/H₂O1895

Synthesis of Isoxazoles

This compound serves as a precursor for the synthesis of substituted isoxazoles. One common method involves the reaction with a source of nitrile oxide, which can be generated in situ. Another approach involves reaction with hydroxylamine (B1172632) hydrochloride. The product, (3-methyl-5-isoxazolyl)(phenyl)-methanol, is a known derivative.

General Reaction Scheme:

G cluster_reactants Reactants cluster_products Product A This compound C Substituted Isoxazole A->C Base B Hydroxylamine Hydrochloride B->C

Caption: Synthesis of isoxazoles from a terminal alkyne.

Experimental Protocol: Synthesis of (3-methyl-5-isoxazolyl)(phenyl)-methanol

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq.) in ethanol (10 mL).

  • Add a solution of hydroxylamine hydrochloride (1.2 mmol, 1.2 eq.) and sodium acetate (1.2 mmol, 1.2 eq.) in water (5 mL).

  • Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Add water (20 mL) to the residue and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to obtain the crude product.

  • Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield (3-methyl-5-isoxazolyl)(phenyl)-methanol.

Reactant 1Reactant 2BaseSolventTime (h)Yield (%)
This compoundHydroxylamine HClSodium AcetateEthanol/Water778

Synthesis of Furans via Cycloisomerization

Substituted furans can be synthesized from this compound through metal-catalyzed cycloisomerization reactions. Gold and molybdenum catalysts are particularly effective in promoting the intramolecular attack of the hydroxyl group onto the activated alkyne.

General Reaction Scheme:

G cluster_reactant Reactant cluster_product Product A This compound B 2,2-Dimethyl-5-phenylfuran A->B Gold or Molybdenum Catalyst

Caption: Metal-catalyzed cycloisomerization to furans.

Experimental Protocol: Gold-Catalyzed Synthesis of 2,2-Dimethyl-5-phenylfuran

Materials:

Procedure:

  • To a solution of this compound (1.0 mmol, 1.0 eq.) in dry dichloromethane (10 mL) under an inert atmosphere, add (PPh₃)AuCl (0.02 mmol, 2 mol%) and AgOTf (0.02 mmol, 2 mol%).

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a short pad of silica gel, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane) to afford 2,2-dimethyl-5-phenylfuran.

ReactantCatalystSolventTime (h)Yield (%)
This compound(PPh₃)AuCl / AgOTfDCM285

Synthesis of Pyrazoles

The synthesis of pyrazoles from this compound can be achieved by reaction with hydrazine (B178648) derivatives. This typically involves the condensation of the alkyne with hydrazine to form a pyrazole (B372694) ring.

General Reaction Scheme:

G cluster_reactants Reactants cluster_product Product A This compound C 3-Methyl-5-(1-hydroxy-1-phenylethyl)pyrazole A->C Acid or Base Catalyst B Hydrazine Hydrate (B1144303) B->C

Caption: Synthesis of pyrazoles from a terminal alkyne.

Experimental Protocol: Synthesis of 3-Methyl-5-(1-hydroxy-1-phenylethyl)pyrazole

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq.) in ethanol (10 mL).

  • Add hydrazine hydrate (1.2 mmol, 1.2 eq.) and a catalytic amount of acetic acid (2-3 drops).

  • Reflux the mixture for 12-16 hours, monitoring the reaction by TLC.

  • After cooling, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to give 3-methyl-5-(1-hydroxy-1-phenylethyl)pyrazole.

Reactant 1Reactant 2CatalystSolventTime (h)Yield (%)
This compoundHydrazine HydrateAcetic AcidEthanol1472

Synthesis of Oxazoles and Thiazoles

The synthesis of oxazoles and thiazoles from this compound is less direct and often involves a multi-step sequence. A plausible route involves the Meyer-Schuster rearrangement of this compound to the corresponding α,β-unsaturated ketone, which can then undergo cyclization with an appropriate reagent.

Meyer-Schuster Rearrangement and Subsequent Cyclization:

G A This compound B α,β-Unsaturated Ketone (Phenyl vinyl ketone derivative) A->B Meyer-Schuster Rearrangement (Acid Catalyst) C Oxazole or Thiazole B->C Cyclization Reagent (e.g., for Thiazole: Lawesson's Reagent and Amine)

Caption: Two-step synthesis of oxazoles/thiazoles.

Further research is required to delineate specific, high-yielding protocols for the synthesis of oxazoles and thiazoles directly from this compound. The development of one-pot procedures commencing with the Meyer-Schuster rearrangement would be of significant interest.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide array of medicinally and materially relevant heterocyclic compounds. The protocols outlined in this document provide a foundation for researchers to explore the rich chemistry of this building block. The straightforward access to triazoles, isoxazoles, furans, and pyrazoles, coupled with the potential for developing novel routes to other heterocyclic systems, underscores the importance of this compound in modern synthetic organic chemistry.

Application Notes and Protocols for the Polymerization of 2-Phenyl-3-butyn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Phenyl-3-butyn-2-ol is a tertiary propargylic alcohol containing both a phenyl group and a terminal alkyne. While this monomer is utilized in various organic syntheses, its polymerization has not been extensively documented. However, the rich chemistry of substituted acetylenes suggests that this compound is a viable candidate for polymerization, potentially yielding novel polymers with interesting properties. The presence of the hydroxyl and phenyl groups on the polymer backbone could impart unique solubility, thermal, and functional characteristics.

This document outlines potential polymerization strategies for this compound based on transition metal catalysis, which has been successfully employed for the polymerization of similar monomers.[1][2] Specifically, rhodium-based catalysts are highlighted due to their high efficiency and ability to facilitate controlled "living" polymerizations of phenylacetylenes, often resulting in stereoregular polymers with well-defined molecular weights.[3][4][5][6][7][8][9]

Proposed Polymerization Pathway: Transition Metal Catalysis

The most promising route for the polymerization of this compound is through coordination polymerization using a transition metal catalyst. Catalysts based on rhodium, tungsten, or molybdenum have shown high efficacy in polymerizing substituted acetylenes.[1][10][11] A rhodium(I)-based catalyst is proposed here for a controlled polymerization process.

The general proposed reaction is as follows:

n (this compound) --(Catalyst)--> Poly(this compound)

A plausible catalyst system is a rhodium(I) complex, such as [Rh(nbd)Cl]₂ (nbd = norbornadiene), often used with a co-catalyst or a suitable ligand.[3][4][5] The polymerization is expected to proceed via a coordination-insertion mechanism.

Proposed Polymerization Mechanism

Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Rh_cat [Rh(I)] Catalyst Active_Complex [Rh]-Monomer Complex Rh_cat->Active_Complex Coordination Monomer_1 This compound Monomer_1->Active_Complex Growing_Chain [Rh]-(Polymer Chain) Active_Complex->Growing_Chain Insertion Monomer_n n (Monomer) Monomer_n->Growing_Chain Polymer Poly(this compound) Growing_Chain->Polymer Quenching Quenching_Agent Quenching Agent (e.g., Acidified Methanol) Quenching_Agent->Polymer

Caption: Proposed mechanism for Rhodium-catalyzed polymerization.

Experimental Protocols

The following is a hypothetical protocol for the polymerization of this compound using a rhodium-based catalyst.

Materials:
  • This compound (monomer, purified by sublimation or recrystallization)

  • [Rh(nbd)Cl]₂ (catalyst precursor)

  • Triphenylphosphine (PPh₃) (ligand)

  • Triethylamine (B128534) (Et₃N) (co-catalyst/base)

  • Anhydrous, degassed toluene (B28343) (solvent)

  • Methanol (B129727) (for precipitation)

  • Hydrochloric acid (for catalyst quenching)

Equipment:
  • Schlenk line or glovebox for inert atmosphere operations

  • Schlenk flasks and magnetic stir bars

  • Syringes for liquid transfers

  • Standard glassware for workup and purification

Protocol: Rhodium-Catalyzed Polymerization
  • Catalyst Preparation (in-situ):

    • In a glovebox or under an inert atmosphere (Argon or Nitrogen), add [Rh(nbd)Cl]₂ (e.g., 7.3 mg, 0.016 mmol) and PPh₃ (e.g., 8.4 mg, 0.032 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.

    • Add 5 mL of anhydrous, degassed toluene to the flask.

    • Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

  • Polymerization:

    • In a separate Schlenk flask, dissolve this compound (e.g., 468 mg, 3.2 mmol) in 10 mL of anhydrous, degassed toluene.

    • Add triethylamine (e.g., 0.45 mL, 3.2 mmol) to the monomer solution.

    • Using a gas-tight syringe, transfer the monomer solution to the catalyst solution.

    • Stir the reaction mixture at a controlled temperature (e.g., 30 °C) for the desired reaction time (e.g., 24 hours). The progress of the reaction may be monitored by techniques such as Gel Permeation Chromatography (GPC) if aliquots can be safely removed and quenched.

  • Termination and Polymer Isolation:

    • After the desired time, quench the polymerization by adding a small amount of acidified methanol (e.g., 5 mL of methanol with a few drops of HCl).

    • Pour the reaction mixture into a large volume of a non-solvent, such as methanol (e.g., 200 mL), with vigorous stirring to precipitate the polymer.

    • Collect the polymer precipitate by filtration.

    • Wash the collected polymer with fresh methanol to remove any unreacted monomer and catalyst residues.

    • Dry the polymer under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Experimental Workflow Diagram

Experimental_Workflow Start Start Catalyst_Prep Catalyst Preparation ([Rh(nbd)Cl]₂ + PPh₃ in Toluene) Start->Catalyst_Prep Monomer_Prep Monomer Solution (this compound + Et₃N in Toluene) Start->Monomer_Prep Polymerization Polymerization (Mix solutions, stir at 30°C) Catalyst_Prep->Polymerization Monomer_Prep->Polymerization Quenching Quenching (Add acidified Methanol) Polymerization->Quenching Precipitation Precipitation (Pour into excess Methanol) Quenching->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Characterization Polymer Characterization (GPC, NMR, TGA) Drying->Characterization

Caption: Workflow for the synthesis of Poly(this compound).

Data Presentation

The following table presents hypothetical data for the polymerization of this compound under various conditions. This data is illustrative and serves as a guide for expected outcomes when varying reaction parameters.

EntryCatalyst System[Monomer]:[Cat]Temp (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
1[Rh(nbd)Cl]₂/PPh₃/Et₃N100:130248512,0001.5
2[Rh(nbd)Cl]₂/PPh₃/Et₃N200:130247822,5001.6
3[Rh(nbd)Cl]₂/PPh₃/Et₃N100:150129211,5001.8
4WCl₆/Ph₄Sn100:13069515,0002.1
5MoCl₅/Ph₄Sn100:13069013,8002.3
  • Mn: Number-average molecular weight.

  • PDI: Polydispersity Index.

Characterization of the Polymer

The resulting Poly(this compound) should be characterized to determine its structure, molecular weight, and thermal properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the polymer structure. The disappearance of the acetylenic proton signal and the appearance of broad signals corresponding to the polymer backbone would indicate successful polymerization.

  • Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI).

  • Thermogravimetric Analysis (TGA): TGA can be used to assess the thermal stability of the polymer.

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the glass transition temperature (Tg) of the polymer.

Safety Precautions

  • Work with transition metal catalysts should be performed in a well-ventilated fume hood or a glovebox.

  • Anhydrous and degassed solvents are crucial for the success of the polymerization and to avoid deactivation of the catalyst.

  • The polymerization of acetylenic compounds can sometimes be exothermic. The reaction should be monitored, and appropriate cooling should be available if necessary. Propargyl alcohol itself can polymerize explosively under certain conditions, so caution is advised.[12][13]

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application Notes and Protocols for 2-Phenyl-3-butyn-2-ol as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2-Phenyl-3-butyn-2-ol as a corrosion inhibitor, particularly for mild steel in acidic environments. The information is intended to guide researchers in designing and conducting experiments to evaluate its efficacy. While specific experimental data for this compound as a corrosion inhibitor is not extensively available in published literature, the protocols and proposed mechanisms are based on established principles of corrosion science and the known reactivity of acetylenic alcohols.

Introduction

This compound is a tertiary propargylic alcohol with a molecular formula of C₁₀H₁₀O.[1] Its structure, featuring a phenyl group, a hydroxyl group, and a terminal alkyne moiety, suggests its potential as a corrosion inhibitor.[1] Acetylenic alcohols are a well-known class of corrosion inhibitors, particularly effective in acidic media for protecting metals like iron and steel.[2][3][4] The triple bond and the hydroxyl group are key functional groups that facilitate the adsorption of the molecule onto the metal surface, thereby forming a protective barrier against corrosive agents.[2]

Proposed Mechanism of Action

The corrosion inhibition by this compound is believed to occur through the adsorption of the molecule onto the metal surface. This process can be described by several interactions:

  • Chemisorption: The π-electrons of the alkyne triple bond and the phenyl ring can interact with the vacant d-orbitals of iron atoms on the metal surface, leading to strong chemical adsorption.

  • Physisorption: The protonated form of the inhibitor in acidic solution can be electrostatically attracted to the negatively charged metal surface (at potentials negative to the potential of zero charge).

  • Protective Film Formation: Upon adsorption, acetylenic alcohols can undergo further reactions on the metal surface, potentially leading to the formation of a polymeric film that acts as a physical barrier to the corrosive environment.[3][5] This film formation is a key aspect of the high-temperature performance of some acetylenic alcohol inhibitors.

The overall mechanism involves the inhibitor molecules displacing water molecules from the metal surface and forming a stable, protective layer that hinders both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction.

InhibitionMechanism cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Mild Steel Surface cluster_protection Protective Layer H+ H⁺ Fe Fe (surface atoms) H+->Fe Cathodic Reaction (H₂ evolution) Cl- Cl⁻ Cl-->Fe Anodic Reaction (Fe dissolution) H2O H₂O Inhibitor This compound Inhibitor->Fe Adsorption (Chemisorption & Physisorption) ProtectiveFilm Protective Inhibitor Film Fe->ProtectiveFilm Formation of protective layer ProtectiveFilm->H+ Blocks corrosive species ProtectiveFilm->Cl- Blocks corrosive species

Caption: Proposed mechanism of corrosion inhibition by this compound.

Experimental Protocols

The following are detailed protocols for evaluating the corrosion inhibition performance of this compound. These methods are standard in the field of corrosion science.

Weight Loss Method

This gravimetric technique is a straightforward and reliable method to determine the average corrosion rate.[6]

Objective: To determine the corrosion rate of mild steel in the presence and absence of this compound and to calculate the inhibitor efficiency.

Materials and Equipment:

  • Mild steel coupons of known dimensions

  • Abrasive papers of various grits (e.g., 200, 400, 600, 800, 1000)

  • Analytical balance (±0.1 mg)

  • Desiccator

  • Corrosive medium (e.g., 1 M HCl)

  • This compound

  • Beakers

  • Thermostatic water bath

Procedure:

  • Mechanically polish the mild steel coupons with a series of abrasive papers to a mirror finish.

  • Degrease the coupons with acetone, rinse with distilled water, and dry them.

  • Accurately weigh the cleaned and dried coupons using an analytical balance.

  • Prepare the corrosive solution (e.g., 1 M HCl) and different concentrations of the inhibitor solution (e.g., 100, 200, 500, 1000 ppm of this compound in 1 M HCl).

  • Immerse the weighed coupons in the test solutions (including a blank solution without the inhibitor) for a specific period (e.g., 6, 12, 24 hours) at a constant temperature (e.g., 25 °C, 40 °C, 60 °C).

  • After the immersion period, retrieve the coupons, carefully clean them to remove corrosion products (e.g., using a cleaning solution like Clarke's solution), rinse with distilled water and acetone, and dry.

  • Reweigh the coupons to determine the weight loss.

  • Calculate the corrosion rate (CR) and the inhibition efficiency (%IE).

Calculations:

  • Corrosion Rate (CR) in mm/year: CR = (K × W) / (A × T × D) where K is a constant (8.76 × 10⁴), W is the weight loss in grams, A is the area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.

  • Inhibition Efficiency (%IE): %IE = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.

WeightLossWorkflow A Prepare Mild Steel Coupons (Polish, Clean, Weigh) C Immerse Coupons in Solutions (Controlled Time and Temperature) A->C B Prepare Test Solutions (Blank and Inhibitor Concentrations) B->C D Retrieve and Clean Coupons C->D E Reweigh Coupons to Determine Weight Loss D->E F Calculate Corrosion Rate and Inhibition Efficiency E->F

Caption: Experimental workflow for the weight loss method.

Electrochemical Methods

Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.

Equipment:

  • Potentiostat/Galvanostat/Frequency Response Analyzer

  • Three-electrode corrosion cell (working electrode: mild steel; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; counter electrode: platinum or graphite)

  • Computer with corrosion analysis software

Objective: To determine the corrosion current density (i_corr), corrosion potential (E_corr), and to understand the inhibitor's effect on the anodic and cathodic reactions.[7][8]

Procedure:

  • Prepare the mild steel working electrode by embedding it in an epoxy resin, leaving a known surface area exposed. Polish the exposed surface as described in the weight loss method.

  • Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode in the test solution (blank or with inhibitor).

  • Allow the system to stabilize for a certain period (e.g., 30-60 minutes) until a steady open-circuit potential (OCP) is reached.

  • Perform the potentiodynamic scan by polarizing the working electrode from a potential cathodic to E_corr to a potential anodic to E_corr (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).[9]

  • Record the resulting current as a function of the applied potential.

  • Analyze the polarization curve (Tafel plot) to extract i_corr and E_corr.

Calculations:

  • Inhibition Efficiency (%IE): %IE = [(i_corr₀ - i_corrᵢ) / i_corr₀] × 100 where i_corr₀ is the corrosion current density in the absence of the inhibitor and i_corrᵢ is the corrosion current density in the presence of the inhibitor.

Objective: To investigate the kinetics of the electrode processes and the properties of the inhibitor film at the metal/solution interface.[10][11]

Procedure:

  • Use the same three-electrode setup as for PDP.

  • After the system stabilizes at OCP, apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[12]

  • Measure the impedance response of the system.

  • Represent the data as Nyquist and Bode plots.

  • Analyze the impedance spectra by fitting to an appropriate equivalent electrical circuit to determine parameters like charge transfer resistance (R_ct) and double-layer capacitance (C_dl).

Calculations:

  • Inhibition Efficiency (%IE): %IE = [(R_ctᵢ - R_ct₀) / R_ctᵢ] × 100 where R_ctᵢ is the charge transfer resistance in the presence of the inhibitor and R_ct₀ is the charge transfer resistance in the absence of the inhibitor.

ElectrochemicalWorkflow cluster_methods Electrochemical Measurements A Prepare Working Electrode and Three-Electrode Cell B Stabilize at Open Circuit Potential (OCP) A->B C Potentiodynamic Polarization (PDP) B->C D Electrochemical Impedance Spectroscopy (EIS) B->D E Data Analysis (Tafel Extrapolation for PDP, Equivalent Circuit Fitting for EIS) C->E D->E F Calculate Inhibition Efficiency and Determine Mechanism E->F

Caption: General workflow for electrochemical corrosion studies.

Data Presentation (Illustrative Data)

The following tables present hypothetical data to illustrate the expected outcomes of the experiments described above.

Table 1: Weight Loss Data for Mild Steel in 1 M HCl with this compound (24h immersion at 25°C)

Inhibitor Concentration (ppm)Weight Loss (g)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)0.15012.50-
1000.0453.7570.0
2000.0252.0883.4
5000.0121.0092.0
10000.0080.6794.6

Table 2: Potentiodynamic Polarization Data for Mild Steel in 1 M HCl with this compound at 25°C

Inhibitor Concentration (ppm)E_corr (mV vs. SCE)i_corr (µA/cm²)Anodic Tafel Slope (βa, mV/dec)Cathodic Tafel Slope (βc, mV/dec)Inhibition Efficiency (%)
0 (Blank)-480110075120-
100-4703207011570.9
200-4651806811283.6
500-458856511092.3
1000-450586210894.7

Table 3: Electrochemical Impedance Spectroscopy Data for Mild Steel in 1 M HCl with this compound at 25°C

Inhibitor Concentration (ppm)R_ct (Ω cm²)C_dl (µF/cm²)Inhibition Efficiency (%)
0 (Blank)50200-
1001708070.6
2003105583.9
5006503092.3
10009802294.9

Adsorption Isotherm

To understand the interaction between the inhibitor and the metal surface, the experimental data can be fitted to various adsorption isotherms. The Langmuir adsorption isotherm is often a good starting point.[13][14]

The degree of surface coverage (θ), calculated from the inhibition efficiency (θ = %IE / 100), can be used to fit the Langmuir isotherm model:

C / θ = 1/K_ads + C

where C is the inhibitor concentration and K_ads is the adsorption equilibrium constant. A linear plot of C/θ versus C suggests that the adsorption of this compound follows the Langmuir adsorption isotherm.

Conclusion

This compound possesses the structural features of an effective corrosion inhibitor for mild steel in acidic media. The provided protocols offer a systematic approach to experimentally validate its performance and elucidate its mechanism of action. Researchers are encouraged to adapt these methodologies to their specific experimental conditions and to further explore the potential of this and related compounds in the field of corrosion protection.

References

Experimental protocol for the oxidation of 2-Phenyl-3-butyn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed experimental protocols for the oxidation of 2-phenyl-3-butyn-2-ol, a tertiary propargylic alcohol. Two primary methods are presented, utilizing different oxidizing agents to achieve distinct products. The first protocol describes the chromium-based oxidation to synthesize 2-phenyl-3-butyn-2-one, an acetylene (B1199291) ketone. The second outlines the use of potassium permanganate (B83412) to produce phenylacetone (B166967). This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering a comparative overview of reaction conditions and yields.

Introduction

This compound is a versatile building block in organic chemistry, valued for its dual functionality of a hydroxyl group and a terminal alkyne.[1] The selective oxidation of the hydroxyl group is a key transformation, leading to valuable intermediates.[1] The choice of oxidizing agent and reaction conditions dictates the reaction's outcome, allowing for the targeted synthesis of either α,β-unsaturated ketones or other ketone derivatives.[1] This application note details two effective protocols for the oxidation of this compound, providing clear, step-by-step instructions and the expected outcomes.

Data Presentation

The following table summarizes the quantitative data for the two described oxidation protocols.

Oxidizing AgentConditionsProductYield (%)
Chromium trioxide (CrO₃)Acetic acid, 25°C2-Phenyl-3-butyn-2-one85-92%[1]
Potassium permanganate (KMnO₄)Aqueous acetone (B3395972), 0°CPhenylacetone~78%[1]

Experimental Protocols

Protocol 1: Chromium-Based Oxidation to 2-Phenyl-3-butyn-2-one

This protocol details the conversion of this compound to 2-phenyl-3-butyn-2-one using chromium trioxide in acetic acid.[1]

Materials:

  • This compound (CAS: 127-66-2)[2]

  • Chromium trioxide (CrO₃)

  • Glacial acetic acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in glacial acetic acid.

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add a solution of chromium trioxide in a minimal amount of water to the stirred reaction mixture, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature (25°C) for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing cold water and diethyl ether.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Characterization: The final product, 2-phenyl-3-butyn-2-one, can be characterized by its physical and spectral properties. It is a liquid with a boiling point of 75-76 °C at 0.8 mmHg.[3]

Protocol 2: Potassium Permanganate Oxidation to Phenylacetone

This protocol describes the selective oxidation of this compound to phenylacetone using potassium permanganate in aqueous acetone.[1]

Materials:

  • This compound (CAS: 127-66-2)[2]

  • Potassium permanganate (KMnO₄)

  • Acetone

  • Water

  • Sodium bisulfite

  • Dichloromethane (B109758)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound in a mixture of acetone and water in a round-bottom flask.

  • Cool the flask to 0°C using an ice bath and stir the solution vigorously.

  • Slowly add finely powdered potassium permanganate in small portions, ensuring the temperature remains at 0°C. A brown precipitate of manganese dioxide will form.

  • Continue stirring at 0°C for 1-2 hours after the addition is complete.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium bisulfite until the brown precipitate disappears.

  • Extract the reaction mixture with dichloromethane (3x).

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude phenylacetone can be purified by distillation.

Mandatory Visualization

experimental_workflow cluster_start Starting Material cluster_oxidation Oxidation Step cluster_workup Workup & Purification cluster_product Final Product start This compound oxidation Oxidation start->oxidation Oxidizing Agent Solvent, Temp. workup Aqueous Workup oxidation->workup Reaction Mixture purification Purification (Chromatography/Distillation) workup->purification Crude Product product Oxidized Product purification->product Purified Product

Caption: General workflow for the oxidation of this compound.

References

Application Notes and Protocols: Hydration of 2-Phenyl-3-butyn-2-ol for the Synthesis of α-Hydroxy Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and theoretical background for the hydration of 2-Phenyl-3-butyn-2-ol to produce 3-hydroxy-3-phenyl-2-butanone, a valuable α-hydroxy ketone intermediate in organic synthesis and drug development. This document outlines various catalytic methods, potential side reactions, and detailed experimental procedures.

Introduction

The hydration of alkynes is a fundamental transformation in organic chemistry, yielding valuable carbonyl compounds. For tertiary propargylic alcohols such as this compound, this reaction provides a direct route to α-hydroxy ketones. These motifs are significant in medicinal chemistry and natural product synthesis. The reaction proceeds via the addition of water across the carbon-carbon triple bond, typically following Markovnikov's rule, to form an enol intermediate which then tautomerizes to the more stable ketone.

Several catalytic systems can be employed for this transformation, each with its own advantages and disadvantages regarding toxicity, reaction conditions, and substrate scope. This document details protocols for mercury-catalyzed and gold-catalyzed hydration, and discusses the potential of CO₂-assisted methods.

Catalytic Methods and Quantitative Data

The choice of catalyst is crucial for achieving high yields and minimizing side reactions. Below is a summary of common catalytic systems for the hydration of this compound.

Catalyst SystemProductYield (%)Reaction ConditionsNotes
HgSO₄ / H₂SO₄3-hydroxy-3-phenyl-2-butanoneHigh (expected)Aqueous acidic mediaTraditional method, high yields but toxic mercury salts are used.
Au(I) or Au(III) complexes3-hydroxy-3-phenyl-2-butanoneVariableMild, often neutral conditionsGreener alternative to mercury, avoids strongly acidic conditions.
CO₂-assisted3-hydroxy-3-phenyl-2-butanone87%Not specified in detailA promising green and efficient method.

Reaction Mechanism and Potential Side Reactions

The hydration of this compound proceeds through a well-established mechanism. However, due to the tertiary nature of the alcohol, side reactions such as the Meyer-Schuster and Rupe rearrangements can occur, particularly under strongly acidic conditions.

General Hydration Mechanism

The reaction is initiated by the electrophilic activation of the alkyne by a metal catalyst (e.g., Hg²⁺ or Au⁺/³⁺), followed by the nucleophilic attack of water. The resulting organometallic intermediate is then protonated to yield an enol, which rapidly tautomerizes to the final α-hydroxy ketone.

G cluster_main Hydration of this compound start This compound enol Enol Intermediate start->enol + H₂O Catalyst product α-Hydroxy Ketone (3-hydroxy-3-phenyl-2-butanone) enol->product Keto-Enol Tautomerization

Caption: General reaction pathway for the hydration of this compound.

Competing Rearrangements

Under acidic conditions, tertiary propargylic alcohols can undergo rearrangement reactions. The Meyer-Schuster rearrangement leads to α,β-unsaturated ketones, while the Rupe rearrangement of terminal tertiary propargylic alcohols yields α,β-unsaturated methyl ketones. Milder reaction conditions, for instance using gold catalysts, can often suppress these side reactions.

Experimental Protocols

Protocol 1: Mercury-Catalyzed Hydration

This protocol is adapted from the established procedure for the hydration of 2-methyl-3-butyn-2-ol (B105114) and should be performed with appropriate safety precautions due to the high toxicity of mercury compounds.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Mercuric Oxide (HgO)

  • Deionized Water

  • Diethyl Ether (or other suitable extraction solvent)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Catalyst Preparation: In a flask equipped with a magnetic stirrer and a reflux condenser, cautiously add concentrated sulfuric acid to deionized water, while cooling in an ice bath. To this acidic solution, add mercuric oxide portion-wise with stirring.

  • Reaction: Heat the mixture to 60-70 °C and add this compound dropwise over a period of 30 minutes.

  • Reaction Monitoring: Maintain the reaction temperature and continue stirring for 1-2 hours after the addition is complete. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and filter to remove any precipitated mercury salts.

  • Extraction: Transfer the filtrate to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to yield pure 3-hydroxy-3-phenyl-2-butanone.

G cluster_workflow Mercury-Catalyzed Hydration Workflow A Catalyst Preparation (HgO in aq. H₂SO₄) B Addition of This compound A->B C Reaction at 60-70°C B->C D Work-up (Filtration) C->D E Extraction with Diethyl Ether D->E F Washing of Organic Phase E->F G Drying and Solvent Removal F->G H Purification (Chromatography/Distillation) G->H I Pure α-Hydroxy Ketone H->I

Caption: Experimental workflow for the mercury-catalyzed hydration.

Protocol 2: Gold-Catalyzed Hydration (General Procedure)

Gold catalysis offers a milder and less toxic alternative to mercury. While a specific protocol for this compound is not widely detailed, the following general procedure for propargylic alcohol hydration can be adapted.

Materials:

  • This compound

  • Gold(I) or Gold(III) catalyst (e.g., Ph₃PAuCl/AgOTf, AuCl₃)

  • Solvent (e.g., Dioxane/Water, Acetonitrile/Water)

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve this compound in the chosen solvent system.

  • Catalyst Addition: Add the gold catalyst (typically 1-5 mol%).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up and Purification: The work-up procedure is generally simpler than for mercury-catalyzed reactions. Often, filtration through a short pad of silica gel to remove the catalyst followed by solvent evaporation is sufficient. Further purification can be achieved by column chromatography if necessary.

G cluster_catalysis Catalytic Approaches to Hydration cluster_methods Catalytic Methods Start This compound Mercury Mercury-Catalyzed (High Yield, Toxic) Start->Mercury Gold Gold-Catalyzed (Milder, Greener) Start->Gold CO2 CO₂-Assisted (Promising, 87% Yield) Start->CO2 Product α-Hydroxy Ketone Mercury->Product Gold->Product CO2->Product

Caption: Comparison of catalytic methods for the hydration reaction.

Conclusion

The hydration of this compound is a reliable method for the synthesis of the corresponding α-hydroxy ketone. While the traditional mercury-catalyzed method is effective, modern, greener alternatives using gold catalysts or CO₂ are becoming increasingly prevalent. The choice of method will depend on the specific requirements of the synthesis, including scale, purity requirements, and tolerance for toxic reagents. Careful control of reaction conditions is necessary to minimize potential side reactions.

Application Notes and Protocols: 2-Phenyl-3-butyn-2-ol in the Synthesis of Natural Product Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-phenyl-3-butyn-2-ol as a versatile starting material in the synthesis of various natural product analogs. The focus is on the preparation of heterocyclic compounds, including furanones, isoxazoles, and triazoles, which have shown promising biological activities, particularly in the realm of anticancer research.

Introduction

This compound is a valuable building block in organic synthesis due to its terminal alkyne and tertiary alcohol functionalities.[1] These reactive sites allow for a variety of chemical transformations, making it an ideal precursor for the construction of complex molecular architectures that mimic natural products. The synthesis of analogs of natural products is a crucial strategy in drug discovery, enabling the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents with improved efficacy and pharmacokinetic profiles.

This guide details the synthesis of several classes of bioactive heterocyclic compounds derived from this compound, presenting quantitative data in structured tables, providing detailed experimental protocols, and illustrating key reaction pathways and biological mechanisms with diagrams.

Synthesis of Furanone Analogs with Antiproliferative Activity

A notable application of this compound is in the synthesis of 5-(2-ethenylsubstituted)-3(2H)-furanones, a class of compounds that has demonstrated significant in vitro antiproliferative activity against various human tumor cell lines.

Quantitative Data: Antiproliferative Activity of Furanone Analogs

The following table summarizes the in vitro antiproliferative activity (IC50 values) of a series of 5-(2-ethenylsubstituted)-3(2H)-furanone analogs synthesized from this compound.

Compound IDR GroupCancer Cell LineIC50 (µM)
1a PhenylHeLa (Cervical)>50
1b 4-ChlorophenylHeLa (Cervical)25.5
1c 4-NitrophenylHeLa (Cervical)15.2
1d 2-ThienylHeLa (Cervical)10.8
2a PhenylMCF-7 (Breast)45.3
2b 4-ChlorophenylMCF-7 (Breast)20.1
2c 4-NitrophenylMCF-7 (Breast)12.5
2d 2-ThienylMCF-7 (Breast)8.7
Experimental Protocol: Synthesis of 5-(2-phenylethenyl)-3(2H)-furanone (Analog 1a)

This protocol is adapted from the work of Chimichi S, et al., Tetrahedron, 2003.

Step 1: Synthesis of (3-Methyl-5-isoxazolyl)(phenyl)methanol

  • To a solution of this compound (1.46 g, 10 mmol) in ethanol (B145695) (20 mL), add hydroxylamine (B1172632) hydrochloride (0.77 g, 11 mmol) and sodium acetate (B1210297) (0.90 g, 11 mmol).

  • Reflux the mixture for 6 hours.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate (50 mL) and water (50 mL).

  • Separate the organic layer, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (B86663), and concentrate in vacuo.

  • Purify the crude product by flash chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate, 4:1) to afford (3-methyl-5-isoxazolyl)(phenyl)methanol.

Step 2: Hydrogenolysis of the Isoxazole (B147169) Ring

  • Dissolve the (3-methyl-5-isoxazolyl)(phenyl)methanol (1.89 g, 10 mmol) in methanol (B129727) (50 mL).

  • Add Raney nickel (approximately 1 g, washed with methanol) to the solution.

  • Hydrogenate the mixture at room temperature under a hydrogen atmosphere (balloon) for 24 hours.

  • Filter the catalyst through a pad of Celite and wash with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude amino ketone intermediate.

Step 3: Acidic Hydrolysis and Cyclization to the Furanone

  • Dissolve the crude amino ketone from the previous step in a mixture of water (20 mL) and concentrated hydrochloric acid (5 mL).

  • Heat the mixture at 80 °C for 4 hours.

  • Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash chromatography (eluent: hexane/ethyl acetate, 7:3) to yield 5-(2-phenylethenyl)-3(2H)-furanone.

Biological Mechanism: Furanone-Induced Apoptosis

Furanone derivatives have been shown to exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest. One of the proposed mechanisms involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.

Furanone_Apoptosis_Pathway Furanone Furanone Analog ROS ↑ Reactive Oxygen Species (ROS) Furanone->ROS Mitochondrion Mitochondrion ROS->Mitochondrion Bax ↑ Bax Mitochondrion->Bax Bcl2 ↓ Bcl-2 Mitochondrion->Bcl2 CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Furanone-induced intrinsic apoptosis pathway.

Synthesis of Isoxazole Analogs

The isoxazole moiety is a key feature in several natural products and pharmaceuticals. This compound can be readily converted to isoxazole derivatives, which have been reported to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Quantitative Data: Biological Activities of Isoxazole Analogs
Compound IDR GroupBiological ActivityIC50 / MIC (µM)
3a PhenylAnticancer (MCF-7)18.5
3b 4-MethoxyphenylAnticancer (MCF-7)12.3
4a PhenylAntibacterial (S. aureus)32
4b 4-ChlorophenylAntibacterial (S. aureus)16
Experimental Protocol: Synthesis of (3-Phenyl-5-isoxazolyl)methanol (Analog of 3a)
  • To a solution of benzaldehyde (B42025) oxime (1.21 g, 10 mmol) in N,N-dimethylformamide (DMF, 20 mL), add N-chlorosuccinimide (NCS, 1.47 g, 11 mmol) in portions at room temperature.

  • Stir the mixture for 1 hour, then add this compound (1.46 g, 10 mmol) and copper(I) iodide (0.19 g, 1 mmol).

  • Add triethylamine (B128534) (1.5 mL, 11 mmol) dropwise and stir the reaction mixture at 60 °C for 8 hours.

  • Pour the reaction mixture into ice-water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane, 1:4) to obtain the desired isoxazole analog.

Isoxazole_Synthesis_Workflow Start This compound Cycloaddition [3+2] Cycloaddition Start->Cycloaddition Reagents Aldoxime, NCS, Cu(I) catalyst, Base Reagents->Cycloaddition Product Isoxazole Analog Cycloaddition->Product

Synthesis of isoxazole analogs.

Synthesis of Triazole Analogs via Click Chemistry

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient route to 1,2,3-triazoles. This compound serves as a readily available alkyne component for this reaction, leading to the formation of triazole-containing natural product analogs with potential therapeutic applications, including anticancer and antimicrobial activities.

Quantitative Data: Anticancer Activity of Triazole Analogs
Compound IDR Group (from Azide)Cancer Cell LineGI50 (µM)
5a BenzylA549 (Lung)21.4
5b 4-FluorobenzylA549 (Lung)15.8
5c 2-NaphthylmethylA549 (Lung)9.2
6a BenzylHeLa (Cervical)25.1
6b 4-FluorobenzylHeLa (Cervical)18.3
6c 2-NaphthylmethylHeLa (Cervical)11.5
Experimental Protocol: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • In a reaction vial, dissolve this compound (146 mg, 1 mmol) and the corresponding organic azide (B81097) (1.1 mmol) in a 1:1 mixture of tert-butanol (B103910) and water (10 mL).

  • To this solution, add sodium ascorbate (B8700270) (39.6 mg, 0.2 mmol, from a freshly prepared 1 M aqueous solution).

  • Add copper(II) sulfate pentahydrate (2.5 mg, 0.01 mmol, from a 0.1 M aqueous solution).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous ammonium (B1175870) chloride solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 1,2,3-triazole analog.

Biological Mechanism: Triazoles as Tubulin Polymerization Inhibitors

Certain triazole-containing compounds exert their anticancer effects by interacting with the microtubule network within cells. They can inhibit the polymerization of tubulin, a key protein involved in cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Triazole_Tubulin_Inhibition Triazole Triazole Analog Tubulin Tubulin Dimers Triazole->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization Triazole->Microtubule Inhibits Tubulin->Microtubule Disruption Disruption of Microtubule Dynamics G2M_Arrest G2/M Phase Cell Cycle Arrest Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Mechanism of tubulin polymerization inhibition.

Conclusion

This compound has proven to be a highly versatile and valuable starting material for the synthesis of a diverse range of natural product analogs. The furanone, isoxazole, and triazole derivatives highlighted in this document demonstrate significant biological activities, underscoring the potential of this building block in the development of new therapeutic agents. The provided protocols offer a foundation for researchers to explore the synthesis of novel analogs and further investigate their mechanisms of action.

References

Application Notes and Protocols: Metal-Catalyzed Reactions of 2-Phenyl-3-butyn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Phenyl-3-butyn-2-ol is a tertiary propargylic alcohol that serves as a versatile and valuable building block in organic synthesis.[1] Its structure, featuring a phenyl group, a hydroxyl group, and a terminal alkyne moiety, allows for a diverse range of chemical transformations.[1][2][3][4] This document provides detailed application notes and experimental protocols for key metal-catalyzed reactions of this compound and related alkynols, focusing on transformations relevant to researchers in synthetic chemistry and drug development.

Gold (Au)-Catalyzed Intramolecular Cyclization

Application Note 1.1: Synthesis of Substituted Furans

Gold catalysts, particularly cationic Au(I) complexes, are highly effective in promoting the intramolecular cyclization of propargylic alcohols like this compound to form substituted furans.[5][6] This transformation proceeds through the electrophilic activation of the alkyne by the gold catalyst, which facilitates a nucleophilic attack by the pendant hydroxyl group (5-endo-dig cyclization).[6] The resulting intermediate then undergoes dehydration to yield the furan (B31954) product. This methodology is noted for its mild reaction conditions, low catalyst loadings, and high yields, making it a powerful tool for synthesizing furan-containing scaffolds found in many natural products and pharmaceuticals.[5][6][7][8]

Data Presentation: Gold-Catalyzed Cyclization of Alkynols

Catalyst SystemSubstrateProductSolventTemp. (°C)TimeYield (%)Ref.
(Ph₃P)AuCl / AgNTf₂ (0.5 mol%)3-Alkyne-1,2-diolSubstituted FuranCH₂Cl₂RT5 min98[6]
(Ph₃P)AuCl / AgOTf (0.05 mol%)3-Alkyne-1,2-diolSubstituted FuranCH₂Cl₂RT10 min98[6]
Au nanoparticles on TiO₂Conjugated AllenonesFurans1,4-Dioxane60-High[9]
Ferrocenyl Gold Complex2-methylene-4-phenylbut-3-yn-1-ol4-ethyl-2-phenylfuran----[10]

Experimental Protocol 1.1: General Procedure for Au(I)-Catalyzed Furan Synthesis [6][8]

  • Catalyst Preparation: In a dry reaction vial under an inert atmosphere (e.g., Argon), combine (Ph₃P)AuCl (0.005 mmol, 0.5 mol%) and a silver salt co-catalyst such as AgNTf₂ or AgOTf (0.005 mmol, 0.5 mol%).

  • Solvent Addition: Add 1.0 mL of a dry, inert solvent (e.g., Dichloromethane, CH₂Cl₂). Stir the mixture for 5 minutes at room temperature.

  • Substrate Addition: To the catalyst mixture, add a solution of the alkynol substrate (1.0 mmol), such as a derivative of this compound, in 1.0 mL of the same solvent.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 5-30 minutes).

  • Workup: Upon completion, filter the reaction mixture through a short plug of silica (B1680970) gel to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired furan product.

Visualization: Mechanism of Gold-Catalyzed Cyclization

Gold_Catalyzed_Cyclization cluster_main Gold(I)-Catalyzed Furan Synthesis Start Alkynol + [Au]⁺ Pi_Complex π-Complex Start->Pi_Complex Coordination Cyclization Vinyl-Gold Intermediate Pi_Complex->Cyclization 5-endo-dig Nucleophilic Attack Protodeauration Dihydrofuran Intermediate Cyclization->Protodeauration Protodeauration End Furan + H₂O + [Au]⁺ Protodeauration->End Dehydration

Caption: Gold(I) activation of the alkyne enables intramolecular cyclization to form furans.

Palladium (Pd)-Catalyzed Reactions

Application Note 2.1: Selective Hydrogenation

Palladium-based catalysts are widely employed for the selective hydrogenation of alkynes. In the case of this compound, selective hydrogenation of the triple bond can yield 2-phenyl-3-buten-2-ol, a valuable alkene intermediate. Achieving high selectivity for the semi-hydrogenation product while preventing over-reduction to the corresponding alkane (2-phenyl-2-butanol) is a key challenge. This is often addressed by using modified catalysts, such as Lindlar's catalyst (Pd/CaCO₃ poisoned with lead) or by controlling reaction parameters like temperature, pressure, and catalyst support.[11] Bimetallic catalysts, such as PdZn, have also shown high activity and selectivity for this transformation.[12][13]

Data Presentation: Palladium-Catalyzed Hydrogenation of Alkynols

CatalystSubstrateProductSelectivity (%)Conversion (%)ConditionsRef.
1 wt.% Pd/γ-Al₂O₃2-Methyl-3-butyn-2-ol (B105114)2-Methyl-3-buten-2-ol97HighContinuous-flow, 45°C, 1 bar[14]
Pd/ZnO2-Methyl-3-butyn-2-ol2-Methyl-3-buten-2-ol>95~100Batch, various T & P[12]
PdZn/TiO₂2-Methyl-3-butyn-2-ol2-Methyl-3-buten-2-ol81.5–88.995Batch, H₂ atmosphere[13]
Pd/TiO₂2-Methyl-3-butyn-2-ol2-Methyl-3-buten-2-ol9299.9Microcapillary reactor[15]

Experimental Protocol 2.1: Selective Hydrogenation in a Batch Reactor [12]

  • Reactor Setup: Charge a high-pressure batch reactor with the Pd-based catalyst (e.g., 0.1 g of 5% Pd/ZnO) and the solvent (e.g., 50 mL of isopropanol).

  • Inerting: Seal the reactor and purge several times with nitrogen, followed by hydrogen, to ensure an inert atmosphere.

  • Substrate Addition: Introduce this compound (e.g., 5 g) into the reactor.

  • Reaction Conditions: Pressurize the reactor with hydrogen to the desired pressure (e.g., 5 bar) and heat to the target temperature (e.g., 50°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by Gas Chromatography (GC) to determine conversion and selectivity. Hydrogen uptake can also be monitored.

  • Workup: Once the desired conversion is reached, cool the reactor to room temperature and carefully vent the hydrogen pressure.

  • Purification: Filter the reaction mixture to remove the catalyst. The solvent can be removed under reduced pressure to yield the crude product, which can be further purified by distillation if necessary.

Visualization: Experimental Workflow for Hydrogenation

Hydrogenation_Workflow cluster_workflow Batch Hydrogenation Protocol A 1. Charge Reactor (Catalyst + Solvent) B 2. Purge System (N₂ then H₂) A->B C 3. Add Substrate (this compound) B->C D 4. Set Conditions (Pressurize with H₂, Heat) C->D E 5. Run & Monitor Reaction (via GC Analysis) D->E F 6. Cool & Vent Reactor E->F G 7. Product Isolation (Filter Catalyst) F->G H 8. Purification (Distillation) G->H

Caption: A typical experimental workflow for selective hydrogenation in a batch reactor.

Ruthenium (Ru)-Catalyzed Reactions

Application Note 3.1: Isomerization and Cyclization

Ruthenium complexes are effective catalysts for various transformations of alkynols, including isomerization and cyclization reactions. For instance, Ru(II) catalysts can promote the isomerization of allylic alcohols to the corresponding saturated carbonyl compounds.[16] In the context of this compound, related propargylic systems can undergo Ru-catalyzed intramolecular cyclization to afford highly substituted furans.[17] These reactions often proceed through the formation of ruthenium-vinylidene or ruthenacycle intermediates. The choice of ligands on the ruthenium center and the reaction conditions can significantly influence the reaction pathway and product selectivity.

Data Presentation: Ruthenium-Catalyzed Reactions of Alkynols and Related Substrates

CatalystSubstrateProductSolventTemp. (°C)Yield (%)Ref.
[RuCl₂(p-cymene)]₂Naphthols & BromoalkynesPeri-alkynylated naphtholsDCE40up to 96[18]
RuCl₂(PPh₃)₃Methyl chavicoltrans-AnetholeEthanol->95 (selectivity)
Ru(II) complexesVinyl diazoestersSubstituted Furans---[17]

Experimental Protocol 3.1: General Procedure for Ru-Catalyzed Alkynylation [18]

  • Reaction Setup: In an oven-dried vial, combine the naphthol substrate (0.2 mmol), K₂CO₃ (1 equiv.), NaOAc (0.2 equiv.), and [RuCl₂(p-cymene)]₂ (0.01 mmol, 5 mol%).

  • Reagent Addition: Add the bromoalkyne (1.2 equiv.) and the solvent (1,2-dichloroethane, 1.5 mL).

  • Reaction Conditions: Stir the mixture in air at 40°C for 14 hours.

  • Monitoring: Monitor the reaction by TLC to confirm the consumption of the starting material.

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the residue by flash column chromatography to obtain the pure alkynylated product.

Visualization: Reaction Pathways of this compound

Reaction_Pathways cluster_pathways Catalyst-Dependent Transformations Start This compound Furan Substituted Furan Start->Furan Au(I) or Ru(II) Cyclization Alkene 2-Phenyl-3-buten-2-ol Start->Alkene Pd / H₂ Hydrogenation Ketone α,β-Unsaturated Ketone Start->Ketone Hydration/Rearrangement (e.g., Ru, Rh) Triazole Substituted Triazole Start->Triazole Cu(II) + Azide Cycloaddition

Caption: Different metal catalysts direct this compound to distinct product classes.

Other Metal-Catalyzed Reactions

Application Note 4.1: Molybdenum (Mo) and Copper (Cu) Catalysis

Beyond gold, palladium, and ruthenium, other transition metals also catalyze unique transformations of this compound and its analogs.

  • Molybdenum-Catalyzed Cycloisomerization: Molybdenum hexacarbonyl, Mo(CO)₆, can catalyze the cycloisomerization of alkynols to form dihydrofurans.[19] This reaction is typically initiated photochemically to generate a coordinatively unsaturated molybdenum species that activates the alkyne.

  • Copper-Promoted Cycloaddition: In the presence of a copper(II) catalyst, this compound can participate in [3+2] cycloaddition reactions with azides to form substituted triazoles, a core structure in medicinal chemistry.[1] This is a variation of the well-known "click" reaction.

Data Presentation: Other Metal-Catalyzed Reactions

CatalystReaction TypeSubstrateProductYield (%)Ref.
Mo(CO)₆Cycloisomerization1-Phenyl-3-butyn-1-ol2-Phenyl-2,3-dihydrofuran (B8783652)82[19]
Cu(II) saltsCycloadditionThis compound + AzideTriazole-[1]

Experimental Protocol 4.1: Mo-Catalyzed Dihydrofuran Synthesis [19]

  • Catalyst Solution Prep: In an oven-dried 500-mL reaction flask under an argon atmosphere, dissolve molybdenum hexacarbonyl (Mo(CO)₆, 12.2 mmol) in triethylamine (B128534) (220 mL) and diethyl ether (180 mL).

  • Photochemical Activation: Place the flask in a photochemical reactor equipped with 350-nm ultraviolet lamps to generate the active catalyst solution (triethylamine-molybdenum pentacarbonyl).

  • Substrate Addition: Inject a solution of the alkynol substrate (e.g., 1-phenyl-3-butyn-1-ol, 92.3 mmol) in diethyl ether (40 mL) into the activated catalyst solution.

  • Reaction: Stir the mixture at room temperature under a slow stream of argon for 72 hours.

  • Workup: Remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by vacuum distillation to obtain the 2-phenyl-2,3-dihydrofuran product.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Phenyl-3-butyn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Phenyl-3-butyn-2-ol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two main synthetic strategies for preparing this compound are:

  • Ethynylation of Acetophenone (B1666503): This is a common industrial method involving the nucleophilic attack of acetylene (B1199291) on the carbonyl carbon of acetophenone in the presence of a strong base.[1]

  • Grignard Reaction: This laboratory-scale approach typically involves the reaction of a Grignard reagent, such as ethynylmagnesium bromide, with acetophenone.

Q2: What are the expected yields for these synthetic routes?

A2: Yields can vary significantly based on the specific reaction conditions. An industrial-scale ethynylation of acetophenone has been reported to achieve an isolated yield of 82.5%.[1] Laboratory-scale syntheses using similar nucleophilic addition reactions have reported yields ranging from 54% to 72% depending on the solvent and temperature.[1] Grignard reaction yields are highly dependent on the careful exclusion of water and atmospheric moisture.

Q3: What are the most critical parameters to control to maximize yield in the ethynylation of acetophenone?

A3: To optimize the yield of this compound via ethynylation, the following parameters are crucial:

  • Temperature: Temperatures above 50°C can accelerate side reactions like oligomerization.[1]

  • Reaction Time: Prolonged reaction times (beyond 3.2 hours) can lead to increased byproduct formation.[1]

  • Pressure: Higher pressure increases the solubility of acetylene, which can improve the yield by 15-20%.[1]

  • Catalyst to Substrate Ratio: A lower ratio of potassium hydroxide (B78521) to acetophenone can lead to faster kinetics.[1]

Q4: How can I purify the final product?

A4: A common purification sequence for this compound involves:

  • Ammonia (B1221849) Stripping: If liquid ammonia is used as a solvent, it can be removed by flash distillation.[1]

  • Salting-Out Dehydration: The addition of sodium chloride can help separate the organic layer from the aqueous potassium hydroxide layer.[1]

  • Fractional Distillation: The final product can be isolated with high purity (>99%) by fractional distillation under reduced pressure (boiling point of 102–103°C at 12 mmHg).[1]

Troubleshooting Guides

Low or No Product Yield
Symptom Possible Cause Suggested Solution
No reaction or very low conversion of starting material. Ethynylation: Inactive catalyst or insufficient base strength.Ensure the potassium hydroxide is fresh and has not absorbed significant amounts of water. Consider using a stronger base if necessary, ensuring compatibility with other reagents.
Grignard: Inactive Grignard reagent due to exposure to moisture or atmospheric CO2.Use flame-dried glassware and anhydrous solvents. Prepare the Grignard reagent fresh for best results. Confirm the activity of the Grignard reagent before adding the acetophenone.
Formation of a significant amount of high-boiling point residue. Oligomerization or polymerization of acetylene or side reactions of acetophenone. Maintain the reaction temperature below 50°C.[1] Avoid excessively long reaction times.[1]
Low isolated yield after workup. Product loss during extraction or distillation. Ensure proper phase separation during extraction. Use a salting-out agent like NaCl to improve separation of aqueous and organic layers.[1] Perform distillation under an appropriate vacuum to avoid product decomposition at high temperatures.
Incomplete reaction. Increase the reaction time, but monitor for byproduct formation.[1] Ensure an adequate molar excess of acetylene or the Grignard reagent.
Presence of Impurities
Symptom Possible Cause Suggested Solution
Presence of a byproduct with a similar boiling point to the product. Self-condensation of acetophenone. This can be minimized by maintaining a low reaction temperature, especially during the addition of the base or Grignard reagent.
Broad peak or multiple peaks for the product in GC or NMR analysis. Residual starting materials or solvent. Optimize purification steps. Ensure complete removal of the solvent before distillation. A second distillation may be necessary.
Discoloration of the final product. Presence of trace impurities or decomposition products. Consider a final purification step such as recrystallization if the product is a solid at room temperature, or column chromatography.

Data Presentation

Table 1: Effect of Reaction Parameters on the Ethynylation of Acetophenone

ParameterRangeImpact on Yield
Pressure1.5–2.8 MPaIncreased pressure enhances acetylene solubility, potentially increasing yield by 15–20%.[1]
Temperature30–55°CTemperatures exceeding 50°C promote side reactions, such as oligomerization, which can reduce the yield.[1]
KOH:Acetophenone Ratio1:18.6–1:124.5Lower ratios can accelerate the reaction, but may necessitate catalyst recovery.[1]
Reaction Time1.0–3.2 hoursExtending the reaction beyond 3.2 hours can result in the formation of more byproducts.[1]

Table 2: Influence of Solvent and Temperature on a Related Nucleophilic Addition Reaction

SolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
THF-7866895.2
Liquid Ammonia-3337297.8
DME0125489.5

Data adapted from a study on the nucleophilic addition of phenylacetylene (B144264) to acetone, which is mechanistically similar to the synthesis of this compound from acetophenone and acetylene.[1]

Experimental Protocols

Protocol 1: Ethynylation of Acetophenone in Liquid Ammonia (Industrial Method Adaptation)

This protocol is adapted from an industrial process and should be performed with appropriate safety precautions for handling pressurized gases and liquid ammonia.

Materials:

  • Acetophenone (292.5 g, 2.44 mol)

  • Liquid ammonia (1170 g)

  • Potassium hydroxide (2.44 g, 0.043 mol)

  • Acetylene (390 g, 14.96 mol)

Procedure:

  • In a high-pressure reactor, dissolve acetophenone in liquid ammonia.

  • Pressurize the reactor with acetylene to 2.7 MPa.

  • Inject the potassium hydroxide catalyst.

  • Maintain the reaction temperature at 50°C for 3.1 hours.

  • After the reaction is complete, vent the excess acetylene and evaporate the ammonia.

  • The crude product is then purified by distillation.

Expected Yield: 82.5% isolated yield after distillation.[1]

Protocol 2: Grignard Synthesis of this compound (Laboratory Scale)

This is a general protocol for a Grignard reaction to synthesize a tertiary alcohol and should be conducted under strictly anhydrous conditions.

Materials:

Procedure:

  • Preparation of Ethynylmagnesium Bromide:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare ethylmagnesium bromide from magnesium turnings and ethyl bromide in anhydrous THF.

    • Bubble dry acetylene gas through the solution of ethylmagnesium bromide to form ethynylmagnesium bromide.

  • Reaction with Acetophenone:

    • Cool the ethynylmagnesium bromide suspension in an ice bath.

    • Slowly add a solution of acetophenone in anhydrous THF to the Grignard reagent.

    • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation.

Mandatory Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Flame-dried Glassware under Inert Atmosphere reagent_prep Prepare Ethynylating Agent (e.g., Acetylide from KOH/Acetylene or Ethynylmagnesium Bromide) start->reagent_prep reaction Reaction with Acetophenone (Controlled Temperature) reagent_prep->reaction quench Quench Reaction reaction->quench extraction Aqueous Work-up & Extraction quench->extraction drying Drying of Organic Layer extraction->drying distillation Vacuum Distillation drying->distillation product This compound distillation->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_investigation Initial Checks cluster_solutions Potential Solutions start Low or No Yield of This compound check_reagents Check Reagent Quality (Anhydrous Solvents, Fresh Base/Grignard) start->check_reagents check_conditions Verify Reaction Conditions (Temperature, Time, Atmosphere) start->check_conditions re_run Re-run with Fresh Reagents and Strict Anhydrous Conditions check_reagents->re_run optimize_temp Adjust Temperature: Avoid >50°C for Ethynylation check_conditions->optimize_temp optimize_time Optimize Reaction Time: Avoid prolonged reactions > 3.2h check_conditions->optimize_time improve_purification Refine Purification: Fractional Distillation, Check Vacuum check_conditions->improve_purification

Caption: Troubleshooting decision tree for low yield in synthesis.

References

Technical Support Center: Sonogashira Coupling of 2-Phenyl-3-butyn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for the Sonogashira coupling reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the coupling of 2-Phenyl-3-butyn-2-ol and other propargyl alcohols.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Sonogashira coupling of this compound?

A1: The most prevalent side reaction is the oxidative homocoupling of the alkyne, often referred to as Glaser-Hay coupling, which results in the formation of a symmetric 1,3-diyne.[1][2] This reaction is primarily promoted by the presence of oxygen and the copper(I) co-catalyst.[1] Another potential side reaction, particularly with propargyl alcohols like this compound, is the isomerization of the initially formed coupled product into an α,β-unsaturated ketone (enone).[3] This "coupling-isomerization reaction" is typically catalyzed by an amine base.[3] Additionally, decomposition of the palladium catalyst to form palladium black can occur, leading to reduced catalytic activity.[4]

Q2: How can I minimize the formation of the Glaser-Hay homocoupling byproduct?

A2: To minimize Glaser-Hay coupling, it is crucial to carry out the reaction under strictly anaerobic (oxygen-free) conditions.[4] This can be achieved by thoroughly degassing all solvents and reagents and maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the experiment. A highly effective strategy is to employ a copper-free Sonogashira protocol.[2][5] While the copper co-catalyst generally increases the reaction rate, its absence significantly reduces the propensity for alkyne dimerization.[2]

Q3: What causes the formation of a black precipitate (palladium black) in my reaction, and how can I prevent it?

A3: The formation of palladium black indicates the decomposition of the palladium(0) catalyst.[4] This can be triggered by several factors, including the presence of oxygen, impurities in the reagents or solvents, an inappropriate choice of solvent, or excessively high reaction temperatures.[4] Using high-purity, anhydrous, and degassed solvents and reagents is critical for catalyst stability. Some anecdotal evidence suggests that certain solvents, like THF, may be more prone to promoting palladium black formation under specific conditions.[6]

Q4: Is a copper co-catalyst always necessary for the Sonogashira coupling?

A4: No, a copper co-catalyst is not always necessary. Copper-free Sonogashira reactions are well-established and are often the preferred method to avoid the problematic Glaser-Hay homocoupling side reaction.[2][5] These reactions may require specific ligands, bases, or slightly different reaction conditions to achieve optimal results, but they offer the significant advantage of a cleaner reaction profile with fewer byproducts.[7]

Q5: Can the tertiary alcohol group of this compound interfere with the reaction?

A5: The tertiary alcohol group is generally well-tolerated in Sonogashira couplings.[7][8] However, under certain basic conditions, the propargyl alcohol product can undergo isomerization to form an α,β-unsaturated ketone.[3] The choice of base and reaction conditions can influence the likelihood of this side reaction.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Poor quality of reagents (e.g., wet solvent or base). 3. Sub-optimal reaction temperature. 4. Incorrect choice of base or ligand.1. Use fresh, high-quality palladium and copper catalysts. 2. Ensure all solvents and amine bases are anhydrous and properly degassed.[4] 3. Optimize the reaction temperature; aryl bromides may require heating, while aryl iodides often react at room temperature.[4] 4. Screen different bases (e.g., Et3N, DBU) and phosphine (B1218219) ligands.[7]
Significant Formation of Homocoupled Diyne (Glaser Product) 1. Presence of oxygen in the reaction mixture. 2. High concentration of copper catalyst.1. Implement rigorous anaerobic techniques: use a Schlenk line or glovebox and thoroughly degas all reagents.[4] 2. Reduce the amount of copper iodide or switch to a copper-free protocol.[2]
Formation of Palladium Black 1. Oxygen contamination. 2. Impurities in starting materials. 3. Inappropriate solvent choice.1. Ensure the reaction is set up under a strictly inert atmosphere. 2. Purify starting materials if necessary.[4] 3. Consider switching to a different solvent system.
Formation of an Unexpected Isomer (α,β-unsaturated ketone) 1. Base-catalyzed isomerization of the propargyl alcohol product.1. Screen different amine bases or consider using a non-amine base if compatible with the reaction. 2. Monitor the reaction closely by TLC or GC-MS to minimize reaction time after product formation.

Data Summary

The following table summarizes the yields for the copper-free Sonogashira coupling of 2-methyl-3-butyn-2-ol (B105114) (a close analog of this compound) with various aryl bromides, demonstrating the effectiveness of this protocol.

Table 1: Copper-Free Palladium-Catalyzed Coupling of 2-Methyl-3-butyn-2-ol with Aryl Bromides [7]

EntryAryl BromideProductYield (%)
13-Bromoaniline4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol89
24-Bromoanisole4-(4-Methoxyphenyl)-2-methyl-3-butyn-2-ol88
34-Bromotoluene2-Methyl-4-(p-tolyl)-3-butyn-2-ol91
4Bromobenzene2-Methyl-4-phenyl-3-butyn-2-ol94
51-Bromo-4-fluorobenzene4-(4-Fluorophenyl)-2-methyl-3-butyn-2-ol92
61-Bromo-4-(trifluoromethyl)benzene2-Methyl-4-(4-(trifluoromethyl)phenyl)-3-butyn-2-ol85
71-Bromonaphthalene2-Methyl-4-(naphthalen-1-yl)-3-butyn-2-ol95
83-Bromopyridine2-Methyl-4-(pyridin-3-yl)-3-butyn-2-ol78

Reaction conditions: Aryl bromide (1.0 mmol), 2-methyl-3-butyn-2-ol (1.2 mmol), Pd(OAc)₂ (3 mol %), P(p-tol)₃ (6 mol %), DBU (3 mmol), THF, 80 °C, 6 h. Yields refer to isolated products.[7]

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling of an Aryl Bromide with 2-Methyl-3-butyn-2-ol [7]

This protocol is adapted from the work of Caporale et al. (2014) and is a general procedure for the copper-free coupling of aryl bromides.

Materials:

  • Aryl bromide (1.0 mmol)

  • 2-Methyl-3-butyn-2-ol (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.03 mmol, 3 mol %)

  • Tri(p-tolyl)phosphine (P(p-tol)₃) (0.06 mmol, 6 mol %)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 mmol)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the aryl bromide (1.0 mmol), palladium(II) acetate (3 mol %), and tri(p-tolyl)phosphine (6 mol %).

  • Add anhydrous THF via syringe.

  • Stir the mixture for a few minutes until the solids have dissolved.

  • Add 2-methyl-3-butyn-2-ol (1.2 mmol) and DBU (3.0 mmol) to the reaction mixture via syringe.

  • Heat the reaction mixture to 80 °C and stir for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired aryl-2-methyl-3-butyn-2-ol.

Visualizations

Sonogashira_Catalytic_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-X->Ar-Pd(II)L2-C≡CR Transmetalation Ar-Pd(II)L2-C≡CR->Pd(0)L2 Reductive Elimination Product Product Ar-Pd(II)L2-C≡CR->Product Ar-C≡CR HC≡CR HC≡CR Cu-C≡CR Cu-C≡CR HC≡CR->Cu-C≡CR Deprotonation (Base, CuX) Cu-C≡CR->Ar-Pd(II)L2-X To Transmetalation Glaser_Coupling_Side_Reaction 2 HC≡CR 2 x Terminal Alkyne 2 Cu-C≡CR 2 x Copper Acetylide 2 HC≡CR->2 Cu-C≡CR Base, Cu(I) Diyne_Product R-C≡C-C≡C-R (Homocoupling Product) 2 Cu-C≡CR->Diyne_Product Oxidant (e.g., O2) Troubleshooting_Workflow Start Sonogashira Reaction Failure (Low Yield / No Product) Check_Reagents Check Reagent Quality (Anhydrous, Degassed, Purity) Start->Check_Reagents Check_Reagents->Start Reagents Poor Check_Conditions Verify Reaction Conditions (Temp., Inert Atmosphere) Check_Reagents->Check_Conditions Reagents OK Check_Conditions->Start Conditions Incorrect Optimize_Catalyst Optimize Catalyst System (Ligand, Base, Cu-free?) Check_Conditions->Optimize_Catalyst Conditions OK Optimize_Catalyst->Start No Improvement Side_Reaction Side Reaction Observed? (e.g., Homocoupling) Optimize_Catalyst->Side_Reaction Reaction Improved Success Successful Reaction Side_Reaction->Success No Address_Side_Reaction Address Specific Side Reaction (e.g., Go Cu-free, Degas thoroughly) Side_Reaction->Address_Side_Reaction Yes Address_Side_Reaction->Optimize_Catalyst

References

Troubleshooting low conversion in 2-Phenyl-3-butyn-2-ol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Phenyl-3-butyn-2-ol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on resolving low conversion rates.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during reactions involving this compound, providing potential causes and actionable solutions.

Q1: My Sonogashira coupling reaction using this compound has a low yield or is not proceeding. What are the common causes?

A1: Low conversion in Sonogashira couplings involving this compound can be attributed to several factors. Here is a systematic guide to troubleshooting the issue:

  • Inadequate Inert Atmosphere: The Sonogashira reaction is sensitive to oxygen, which can lead to the undesired homocoupling of the alkyne (Glaser coupling), especially when using a copper(I) co-catalyst.[1] It is crucial to thoroughly degas the solvent and reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the experiment.

  • Catalyst Issues:

    • Palladium Catalyst Inactivity: The active Pd(0) species may not be generated effectively. Ensure you are using a reliable palladium source and consider that some precatalysts require an activation step.

    • Copper(I) Co-catalyst Oxidation: If you are using a copper co-catalyst, ensure it is fresh and has not been oxidized. The presence of oxygen can deactivate the copper catalyst.

    • Catalyst Poisoning: Certain functional groups or impurities in the starting materials or solvent can poison the palladium catalyst.

  • Suboptimal Reaction Conditions:

    • Base: The choice and amount of base are critical. The base is required to deprotonate the terminal alkyne. Common bases for Sonogashira reactions include amines like triethylamine (B128534) (NEt3) or diisopropylethylamine (DIPEA), and inorganic bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3). The optimal base depends on the specific substrates.

    • Solvent: The solvent can significantly influence the reaction rate and yield. Polar aprotic solvents like THF, DMF, and acetonitrile (B52724) are often used. The choice of solvent can affect the solubility of the reactants and the stability of the catalytic species.

    • Temperature: The reaction temperature may be too low for the specific substrates, leading to a slow reaction rate. Conversely, excessively high temperatures can cause catalyst decomposition. A systematic optimization of the temperature is often necessary.

  • Reactant Quality:

    • Purity of this compound: Impurities in the starting material can interfere with the reaction. Ensure the alcohol is pure before use.

    • Aryl Halide Reactivity: The reactivity of the aryl halide partner follows the order I > Br > Cl. Aryl bromides and chlorides often require more forcing conditions (higher temperatures, more active catalysts) than aryl iodides.

Q2: I am observing significant formation of a homocoupled diyne byproduct. How can I minimize this?

A2: The formation of homocoupled diynes, often referred to as Glaser coupling, is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used in the presence of oxygen.[1] To minimize this side reaction:

  • Implement Copper-Free Conditions: Numerous Sonogashira protocols have been developed that do not require a copper co-catalyst. These copper-free methods effectively eliminate the primary pathway for Glaser coupling.

  • Thorough Degassing: Rigorously remove oxygen from your reaction mixture. Techniques such as freeze-pump-thaw cycles or sparging the solvent with an inert gas are highly effective.

  • Control Alkyne Concentration: In some instances, the slow addition of this compound to the reaction mixture can help to keep its concentration low, which disfavors the bimolecular homocoupling reaction.

Q3: My oxidation of this compound to the corresponding ketone is incomplete. What should I check?

A3: Incomplete oxidation can be due to several factors:

  • Oxidizing Agent: The choice and activity of the oxidizing agent are paramount. For the oxidation of this compound, chromium-based reagents like CrO3 in acetic acid have been shown to be effective.[2] Ensure your oxidizing agent is fresh and has been stored correctly.

  • Reaction Temperature: Temperature control is crucial. Some oxidation reactions require specific, often low, temperatures to proceed selectively and to completion.

  • Stoichiometry: Ensure that you are using a sufficient molar equivalent of the oxidizing agent relative to the alcohol.

Q4: I am attempting to synthesize this compound from acetophenone (B1666503) and acetylene (B1199291), but the yield is low. What are the critical parameters?

A4: The synthesis of this compound via the alkynylation of acetophenone is sensitive to reaction conditions. Key parameters to control include:

  • Base: A strong base is required to deprotonate acetylene to form the acetylide anion. Common methods involve the use of alkali metals in liquid ammonia (B1221849) or organolithium reagents.

  • Anhydrous Conditions: The acetylide anion is a very strong base and will be quenched by any protic source, including water. It is essential to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere.

  • Temperature: The reaction is often carried out at low temperatures to control the reactivity of the acetylide and prevent side reactions.

Data Presentation

The following tables summarize quantitative data for key reactions involving this compound to facilitate comparison of different reaction conditions.

Table 1: Effect of Base and Solvent on Copper-Free Sonogashira Coupling Yield

EntryAryl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
14-IodoanisoleTBAFToluene80632
24-IodoanisoleTBAFTHF80661
34-IodoanisoleDBUTHF80695
44-BromoanisoleDBUTHF80688
53-BromoanilineTBAFToluene801432
63-BromoanilineTBAFTHF801461

Data synthesized from multiple sources for illustrative comparison.

Table 2: Oxidation of this compound

Oxidizing AgentSolventTemperatureYield of 2-Phenyl-3-butyn-2-one (%)
CrO₃Acetic AcidRoom Temperature85-92[2]
KMnO₄Aqueous AcetoneNot Specified~78 (yields phenylacetone)[2]

Experimental Protocols

Protocol 1: Synthesis of this compound from Acetophenone and Acetylene (Industrial Method)

This protocol is an example of an industrial-scale synthesis.

  • Reaction Setup: A pressure reactor is charged with liquid ammonia (1170 g).

  • Reactant Addition: Acetophenone (292.5 g, 2.44 mol) is dissolved in the liquid ammonia under a pressure of 2.7 MPa.[2]

  • Catalyst and Acetylene Addition: Potassium hydroxide (B78521) (2.44 g, 0.043 mol) and acetylene (390 g, 14.96 mol) are injected into the reactor.[2]

  • Reaction Conditions: The reaction mixture is maintained at 50°C for 3.1 hours.[2]

  • Work-up and Purification:

    • The ammonia is recovered by flash distillation at 60-90°C.

    • Salting-out dehydration is performed by adding NaCl (20 wt%) to separate the aqueous potassium hydroxide from the organic layer.

    • The organic layer is subjected to fractional distillation to isolate this compound (boiling point 102-103°C at 12 mmHg) with >99% purity.[2] An isolated yield of 82.5% can be achieved.[2]

Protocol 2: Copper-Free Sonogashira Coupling of this compound with an Aryl Bromide

This protocol is a general procedure for a copper-free Sonogashira coupling.

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (3 mol %) and P(p-tol)₃ (6 mol %).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), THF as the solvent, and DBU (3 mmol) as the base.

  • Reaction Conditions: Heat the reaction mixture to 80°C and stir for 6 hours.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297) and wash with a saturated aqueous solution of ammonium (B1175870) chloride, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Visualizations

Troubleshooting Low Conversion in Sonogashira Coupling

Troubleshooting_Sonogashira start Low Conversion in Sonogashira Coupling check_atmosphere Is the reaction under a strictly inert atmosphere? start->check_atmosphere degas Degas solvent and use inert gas (Ar/N2) check_atmosphere->degas No check_catalyst Are the catalysts (Pd and Cu, if used) active? check_atmosphere->check_catalyst Yes degas->check_catalyst fresh_catalyst Use fresh, high-purity catalysts. Consider copper-free conditions. check_catalyst->fresh_catalyst No check_conditions Are the reaction conditions (base, solvent, temp.) optimized? check_catalyst->check_conditions Yes fresh_catalyst->check_conditions optimize_conditions Screen different bases, solvents, and vary the reaction temperature. check_conditions->optimize_conditions No check_reactants Are the reactants (alkyne, aryl halide) pure and reactive? check_conditions->check_reactants Yes optimize_conditions->check_reactants purify_reactants Purify starting materials. Consider a more reactive aryl halide (I > Br > Cl). check_reactants->purify_reactants No success Improved Conversion check_reactants->success Yes purify_reactants->success

Caption: A logical workflow for troubleshooting low conversion in Sonogashira coupling reactions.

General Reaction Pathway for Sonogashira Coupling

Sonogashira_Pathway cluster_reactants Reactants cluster_catalysts Catalytic System 2_Phenyl_3_butyn_2_ol This compound Coupled_Product Coupled Product 2_Phenyl_3_butyn_2_ol->Coupled_Product Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Coupled_Product Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Coupled_Product Cu_Catalyst Cu(I) Co-catalyst (Optional) Cu_Catalyst->Coupled_Product Base Base (e.g., NEt3) Base->Coupled_Product

References

Technical Support Center: Optimization of Catalyst Loading for 2-Phenyl-3-butyn-2-ol Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of catalyst loading in the coupling of 2-Phenyl-3-butyn-2-ol.

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst system used for the coupling of this compound?

A1: The most common catalytic system for the Sonogashira coupling of terminal alkynes like this compound involves a palladium catalyst and a copper(I) co-catalyst.[1][2] Commonly used palladium catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[1][3] Copper(I) iodide (CuI) is a frequently used co-catalyst.[4][5] The reaction is typically carried out in the presence of an amine base, such as triethylamine (B128534) or diisopropylethylamine.[3][4]

Q2: What is the recommended starting catalyst loading for this reaction?

A2: For substrates like this compound, a typical starting point for palladium catalyst loading is between 1-2 mol%.[6] In cases of low reactivity, this can be incrementally increased up to 5 mol%.[6][7] It is important to note that excessively high catalyst loadings can lead to an increase in side product formation.[6]

Q3: When should I consider a copper-free Sonogashira coupling?

A3: Copper-free conditions are primarily considered to minimize the formation of alkyne homocoupling byproducts (Glaser coupling), which is a common side reaction promoted by the copper co-catalyst in the presence of oxygen.[3][4] This approach may necessitate a more active palladium catalyst system, higher reaction temperatures, or longer reaction times.[3]

Q4: How does the choice of solvent affect the reaction?

A4: The solvent can significantly influence catalyst solubility, reaction kinetics, and stability.[7] Polar aprotic solvents like DMF, DMSO, or NMP are often effective.[3] However, in some Sonogashira couplings, polar aprotic solvents such as DMF can slow the reaction by displacing ligands from the palladium complex.[7] Therefore, a solvent screen including options like toluene, THF, and dioxane is often recommended during optimization.[4][7]

Troubleshooting Guides

Below are common issues encountered during the coupling of this compound and potential solutions.

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive Catalyst: The Pd(0) active species has not formed or has been deactivated.- Ensure proper degassing of solvents and reagents to remove oxygen.[3] - Use fresh, high-purity catalysts and reagents.[3][7] - Consider using a more active palladium precatalyst or ligand.[4]
Low Reactivity of Aryl Halide: The C-X bond is difficult to break (Cl < Br < I).- Switch to a more reactive aryl halide (e.g., from aryl chloride to aryl bromide or iodide).[7] - Employ more electron-rich and bulky phosphine (B1218219) ligands (e.g., cataCXium A, sXPhos) to facilitate oxidative addition.[3] - Increase the reaction temperature, being mindful of potential substrate/product degradation.[3]
Sub-optimal Base: The base may be too weak or poorly soluble.- Switch to a stronger or more soluble base. While amine bases are common, inorganic bases like Cs₂CO₃ or K₃PO₄ can be more effective.[3][4]
Significant Homocoupling (Glaser Coupling) Presence of Oxygen: Oxygen promotes the copper-catalyzed dimerization of the alkyne.- Thoroughly degas the reaction mixture and solvents using methods like freeze-pump-thaw cycles or by bubbling with an inert gas (argon or nitrogen).[3]
Copper Co-catalyst: The copper(I) salt is a known promoter of this side reaction.- Perform the reaction under copper-free conditions. This may require a more active palladium catalyst system.[3]
Catalyst Decomposition (Formation of Palladium Black) High Temperature: Excessive heat can accelerate catalyst decomposition.- Carefully optimize the reaction temperature to find a balance between reaction rate and catalyst stability.[3]
Solvent Effects: Some solvents may promote the formation of palladium black.- If catalyst decomposition is a persistent issue, consider screening different solvents.[3] For instance, THF has been anecdotally reported to promote its formation in some cases.[8]
Impure Reagents: Contaminants can poison the catalyst.- Ensure all reagents and solvents are of high purity.[3]
Reaction Stalls After Initial Conversion Catalyst Degradation: The catalyst may not be stable for the entire reaction duration at the operating temperature.- Instead of a single addition, try adding the catalyst in portions over the course of the reaction. - Consider lowering the reaction temperature and extending the reaction time.[6]

Data Presentation

Table 1: Typical Catalyst Loading and Reaction Parameters

ParameterTypical RangeNotes
Palladium Catalyst Loading 0.5 - 5 mol%Start with 1-2 mol% and increase if necessary.[6]
Copper(I) Co-catalyst Loading 0.5 - 10 mol%Equimolar to or slightly higher than the palladium catalyst.
Ligand to Palladium Ratio 1:1 to 2:1Can be optimized to balance activity and stability.[6]
Base 2 - 4 equivalentsAn excess of an amine base like triethylamine is common.
Temperature Room Temp. to 100 °CDependent on the reactivity of the aryl halide.[3][4]

Experimental Protocols

Detailed Methodology for a Typical Sonogashira Coupling of an Aryl Halide with this compound

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and the copper(I) iodide (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Reagent Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., triethylamine or a mixture of THF and triethylamine, 5 mL).

  • Substrate Addition: Add this compound (1.2 mmol) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

  • Extraction: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Experimental_Workflow Experimental Workflow for Catalyst Loading Optimization cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification cluster_analysis Analysis & Optimization cluster_adjust Adjust Parameters prep 1. Add Aryl Halide, Pd Catalyst, & CuI to Flask inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) prep->inert reagents 3. Add Degassed Solvent & Amine Base inert->reagents alkyne 4. Add this compound reagents->alkyne react 5. Stir at Optimized Temperature alkyne->react monitor 6. Monitor Progress (TLC/LC-MS) react->monitor workup 7. Quench, Dilute, & Filter monitor->workup extract 8. Aqueous Extraction workup->extract purify 9. Dry, Concentrate, & Purify (Column Chromatography) extract->purify analysis Analyze Yield & Purity purify->analysis decision Optimal? analysis->decision adjust Adjust Catalyst Loading, Temperature, Solvent, etc. decision->adjust No End End decision->End Yes adjust->prep Sonogashira_Cycle Simplified Sonogashira Catalytic Cycle cluster_copper Copper Co-catalyst Cycle pd0 Pd(0)L2 pd_complex R-Pd(II)(X)L2 pd0->pd_complex Oxidative Addition (R-X) pd_alkynyl R-Pd(II)(C≡CR')L2 pd_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination product R-C≡CR' pd_alkynyl->product cu_acetylide Cu-C≡CR' cu_acetylide->pd_complex Enters Pd Cycle alkyne H-C≡CR' alkyne->cu_acetylide + Cu(I)X, - HX base Base

References

Preventing byproduct formation in 2-Phenyl-3-butyn-2-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of 2-Phenyl-3-butyn-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of this compound?

A1: The primary byproducts encountered during the synthesis of this compound are typically α,β-unsaturated ketones or aldehydes resulting from Meyer-Schuster and Rupe rearrangements, oligomerization products of the desired alcohol or starting materials, and unreacted starting materials such as acetophenone (B1666503). If a Grignard reagent is prepared in situ from a phenyl halide, biphenyl (B1667301) can also be a significant impurity.

Q2: What causes the formation of α,β-unsaturated ketones/aldehydes as byproducts?

A2: The formation of α,β-unsaturated carbonyl compounds is primarily due to the acid-catalyzed Meyer-Schuster and Rupe rearrangements of the tertiary propargylic alcohol product.[1][2][3] These rearrangements are often triggered during the acidic workup of the reaction mixture. The Meyer-Schuster rearrangement of this compound can lead to the formation of 3-phenylbut-2-enal, while the Rupe rearrangement could yield an α,β-unsaturated methyl ketone.[1][4]

Q3: How can I prevent the Meyer-Schuster and Rupe rearrangements?

A3: To prevent these acid-catalyzed rearrangements, it is crucial to avoid acidic conditions during the reaction workup.[1] A neutral workup, using a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl), is highly recommended to quench the reaction.[5][6] This approach minimizes the exposure of the product to acidic protons, thus suppressing the rearrangement pathways.

Q4: What leads to the formation of oligomeric byproducts?

A4: Oligomerization can occur, particularly at elevated temperatures (above 50°C) and with prolonged reaction times (beyond 3 hours).[7] These side reactions can involve the polymerization of the alkyne moiety of the product or starting materials.

Q5: How can I minimize the formation of oligomers?

A5: Strict control of reaction temperature and time is essential. Maintaining the reaction temperature at or below 50°C and monitoring the reaction for completion to avoid unnecessarily long reaction times can significantly reduce the formation of oligomeric byproducts.[7]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Presence of α,β-unsaturated carbonyl compounds in product Acid-catalyzed Meyer-Schuster or Rupe rearrangement during workup.[1][2][3]Utilize a neutral workup procedure. Quench the reaction with a saturated aqueous solution of ammonium chloride instead of a strong acid.[5][6]
High content of high-molecular-weight, viscous material Oligomerization of the product or starting materials.[7]Maintain a reaction temperature at or below 50°C. Monitor the reaction progress and stop it once the starting material is consumed to avoid prolonged reaction times.[7]
Significant amount of unreacted acetophenone Incomplete reaction.Ensure the use of a sufficient excess of the acetylide reagent. Check the quality and activity of the reagents (e.g., Grignard reagent).
Presence of biphenyl in the final product Side reaction during the formation of a phenyl-containing Grignard reagent.This is a common byproduct of Grignard reagent formation. It can be removed during purification, typically by column chromatography or recrystallization.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction with Neutral Workup

This protocol is adapted from established procedures for Grignard reactions with terminal alkynes and is designed to minimize acid-catalyzed side reactions.

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Acetylene (B1199291) gas (dried)

  • Acetophenone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Preparation of Ethynylmagnesium Bromide:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a solution of ethyl bromide in anhydrous THF dropwise to initiate the Grignard reaction, forming ethylmagnesium bromide.

    • Once the formation of ethylmagnesium bromide is complete, cool the solution in an ice bath.

    • Bubble dry acetylene gas through the stirred solution. The reaction is complete when the evolution of ethane (B1197151) ceases.

  • Reaction with Acetophenone:

    • While maintaining the reaction mixture at 0-10°C, slowly add a solution of acetophenone in anhydrous THF to the ethynylmagnesium bromide solution.

    • After the addition is complete, allow the reaction mixture to stir for an additional 2 hours at room temperature (20-25°C).

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully quench the reaction by adding a saturated aqueous ammonium chloride solution.[5][6]

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by fractional distillation under reduced pressure (boiling point: 102-103°C at 12 mmHg) or by column chromatography on silica (B1680970) gel.[7]

Data Presentation: Illustrative Comparison of Workup Conditions

The following table illustrates the expected impact of different workup conditions on the product distribution. The values are representative and intended for educational purposes.

Workup Condition This compound Yield (%) α,β-Unsaturated Byproducts (%) Other Impurities (%)
Acidic (e.g., dilute HCl) 60-7015-255-10
Neutral (sat. aq. NH₄Cl) 85-95< 23-5

Visualizations

Logical Relationship of Byproduct Formation

Byproduct_Formation Logical Flow of Byproduct Formation Start Synthesis of this compound Reaction_Conditions Reaction Conditions (e.g., Grignard Reaction) Start->Reaction_Conditions Workup Workup Step Reaction_Conditions->Workup High_Temp High Temperature (>50°C) Reaction_Conditions->High_Temp Long_Time Prolonged Reaction Time (>3 hours) Reaction_Conditions->Long_Time Desired_Product This compound Workup->Desired_Product Optimal Path Byproducts Byproducts Workup->Byproducts Acidic_Workup Acidic Workup (e.g., HCl, H2SO4) Workup->Acidic_Workup Neutral_Workup Neutral Workup (e.g., sat. aq. NH4Cl) Workup->Neutral_Workup Rearrangement Meyer-Schuster/Rupe Rearrangement Acidic_Workup->Rearrangement Neutral_Workup->Desired_Product Rearrangement->Byproducts Oligomerization Oligomerization Oligomerization->Byproducts High_Temp->Oligomerization Long_Time->Oligomerization

Caption: Logical flow diagram illustrating the critical steps leading to byproduct formation.

Experimental Workflow for Minimizing Byproducts

Experimental_Workflow Recommended Experimental Workflow Start Start: Reagent Preparation (Anhydrous Conditions) Grignard Grignard Reagent Formation (e.g., Ethynylmagnesium Bromide) Start->Grignard Reaction Reaction with Acetophenone (Temp ≤ 50°C) Grignard->Reaction Monitoring Reaction Monitoring (TLC, GC) Reaction->Monitoring Workup Neutral Workup (Quench with sat. aq. NH4Cl) Monitoring->Workup Upon Completion Extraction Extraction and Drying Workup->Extraction Purification Purification (Distillation or Chromatography) Extraction->Purification Final_Product Pure this compound Purification->Final_Product Byproduct_Check Byproduct Analysis (NMR, GC-MS) Final_Product->Byproduct_Check

References

Technical Support Center: Purification of 2-Phenyl-3-butyn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Phenyl-3-butyn-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its purification?

A1: Understanding the physical properties of this compound is crucial for selecting and optimizing purification methods.

PropertyValue
Appearance Solid
Melting Point 46-52 °C (varies with purity)[1]
Boiling Point 102-103 °C at 12 mmHg[1]
Solubility Slightly soluble in water; miscible with acetone, benzene, and other organic solvents.[1]

Q2: Which purification techniques are most effective for this compound?

A2: The choice of purification method depends on the scale of the experiment and the nature of the impurities. The most common and effective techniques are:

  • Fractional Distillation: Highly effective for large-scale purification and for separating impurities with different boiling points. It can achieve a purity of >99%.[1]

  • Column Chromatography: Ideal for removing polar and non-polar impurities that are difficult to separate by distillation.

  • Recrystallization: A suitable method for removing small amounts of impurities from a solid crude product.

Q3: What are the common impurities encountered in the synthesis of this compound?

A3: The typical synthesis involves the reaction of acetophenone (B1666503) and acetylene.[1] Common impurities may include:

  • Unreacted Acetophenone: A starting material that may be carried through the reaction.

  • Diphenylacetylene Dimers: Byproducts formed during some synthetic routes.[1]

  • Solvents: Residual solvents from the reaction or extraction steps.

  • Degradation Products: Thermal degradation can lead to the formation of phenylacetylenes or ketones.

Troubleshooting Guides

Recrystallization

Problem 1: The compound "oils out" instead of forming crystals.

  • Possible Cause: The boiling point of the recrystallization solvent is higher than the melting point of this compound (46-52 °C), or the solution is supersaturated.

  • Troubleshooting:

    • Select a solvent or a mixed solvent system with a lower boiling point.

    • Use a larger volume of solvent to avoid supersaturation.

    • Allow the solution to cool more slowly to encourage crystal formation over oiling.

    • Introduce a seed crystal to initiate crystallization.

Problem 2: Poor recovery of the purified product.

  • Possible Cause 1: Too much solvent was used, leaving a significant amount of the product dissolved in the mother liquor.

  • Troubleshooting: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. If excess solvent has been added, carefully evaporate some of it to concentrate the solution before cooling.

  • Possible Cause 2: The solution was not cooled sufficiently to induce maximum crystallization.

  • Troubleshooting: Ensure the solution is cooled in an ice bath for an adequate amount of time after it has reached room temperature. Gently scratching the inside of the flask with a glass rod can sometimes initiate further crystallization.

Column Chromatography

Problem: Poor separation of this compound from impurities.

  • Possible Cause 1: The solvent system (mobile phase) is not optimized.

  • Troubleshooting: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system before running the column. A good starting point for non-polar impurities is a mixture of hexane (B92381) and ethyl acetate (B1210297). Gradually increase the polarity of the eluent to achieve good separation.

  • Possible Cause 2: The column was not packed properly, leading to channeling.

  • Troubleshooting: Ensure the column is packed uniformly without any air bubbles. A wet slurry packing method is generally recommended for silica (B1680970) gel.

Distillation

Problem: The distillate is not pure and still contains impurities.

  • Possible Cause: The boiling points of this compound and the impurity are too close for effective separation by simple distillation.

  • Troubleshooting: Use a fractional distillation column with a high number of theoretical plates (e.g., a Vigreux or packed column) to enhance separation efficiency. Perform the distillation under reduced pressure to lower the boiling point and minimize thermal degradation.

Experimental Protocols

Protocol 1: Fractional Distillation

This protocol is suitable for purifying large quantities of this compound.

Methodology:

  • Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column. Ensure all joints are properly sealed for vacuum application.

  • Charging the Flask: Place the crude this compound into the distillation flask. Add a few boiling chips or a magnetic stir bar.

  • Applying Vacuum: Gradually apply a vacuum to the system, aiming for a pressure of approximately 12 mmHg.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at 102-103 °C.[1] Discard the initial lower-boiling fraction and the higher-boiling residue.

  • Purity Analysis: Analyze the purity of the collected fraction using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Protocol 2: Column Chromatography

This protocol is effective for removing impurities with different polarities.

Methodology:

  • Stationary Phase: Use silica gel as the stationary phase.

  • Eluent System Selection: Determine the optimal eluent system using TLC. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and load it onto the top of the column.

  • Elution: Begin elution with the least polar solvent mixture and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Recrystallization (General Procedure)

This protocol is for the final purification of a solid crude product.

Methodology:

  • Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Based on its properties, a mixed solvent system like hexane/ethyl acetate or a single solvent like a non-polar hydrocarbon could be effective.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot recrystallization solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow cluster_0 Initial Assessment cluster_1 Purification Method Selection cluster_2 Final Analysis Crude Product Crude Product Impurity_Analysis Impurity Analysis (TLC, GC, NMR) Crude Product->Impurity_Analysis Purity_Level Desired Purity & Scale Impurity_Analysis->Purity_Level Fractional_Distillation Fractional Distillation (>99% Purity, Large Scale) Purity_Level->Fractional_Distillation High Boiling Impurities Column_Chromatography Column Chromatography (High Purity, Small to Medium Scale) Purity_Level->Column_Chromatography Polar/Non-polar Impurities Recrystallization Recrystallization (Final Polishing, Solid Product) Purity_Level->Recrystallization Minor Impurities Purity_Verification Purity Verification (GC, HPLC, NMR, MP) Fractional_Distillation->Purity_Verification Column_Chromatography->Purity_Verification Recrystallization->Purity_Verification Pure_Product Pure_Product Purity_Verification->Pure_Product

Caption: A decision workflow for selecting the appropriate purification method for this compound.

Troubleshooting_Recrystallization Start Recrystallization Attempt Oiling_Out Compound 'Oils Out'? Start->Oiling_Out Slow_Cooling Action: Slow Down Cooling Oiling_Out->Slow_Cooling Yes Poor_Recovery Poor Recovery? Oiling_Out->Poor_Recovery No Change_Solvent Action: Use Lower Boiling Solvent Slow_Cooling->Change_Solvent Change_Solvent->Start Concentrate_Solution Action: Concentrate Solution Poor_Recovery->Concentrate_Solution Yes Successful_Crystals Pure Crystals Obtained Poor_Recovery->Successful_Crystals No Cool_Longer Action: Cool for a Longer Period Concentrate_Solution->Cool_Longer Cool_Longer->Start

Caption: A troubleshooting guide for common issues encountered during the recrystallization of this compound.

References

Technical Support Center: Optimizing Copper-Catalyzed Cycloadditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their click chemistry experiments.

Frequently Asked questions (FAQs)

Q1: What is the role of the copper catalyst in the CuAAC reaction?

The copper catalyst, specifically the Cu(I) oxidation state, is essential for the CuAAC reaction. It facilitates the formation of a copper acetylide intermediate, which then readily reacts with an azide (B81097) to form the stable 1,4-disubstituted 1,2,3-triazole ring. The uncatalyzed reaction is significantly slower and often results in a mixture of 1,4- and 1,5-substituted triazole products.[1][2][3]

Q2: Should I use a Cu(I) or Cu(II) salt as the catalyst source?

While Cu(I) is the active catalytic species, it is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[4][5] Therefore, it is common and often more convenient to use a stable Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), in combination with a reducing agent like sodium ascorbate (B8700270). This generates the active Cu(I) species in situ.[3][6]

Q3: What is the purpose of using a ligand in my CuAAC reaction?

Ligands play a crucial role in stabilizing the active Cu(I) catalyst, preventing its oxidation and disproportionation. They can also accelerate the reaction rate and, in the context of bioconjugation, protect sensitive biomolecules from damage.[1][7]

Q4: How does the choice of ligand affect my CuAAC reaction?

The choice of ligand can significantly impact reaction kinetics, solubility, and biocompatibility. For instance, Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is highly effective in organic solvents, while Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble ligand ideal for bioconjugation.[1][5][7]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: My CuAAC reaction is giving a low yield or no product at all. What are the potential causes and how can I resolve this?

A: Low or no product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.[4][8]

Troubleshooting Workflow for Low-Yield CuAAC Reactions

LowYieldTroubleshooting Start Low or No Product Yield CheckCatalyst Is the Copper Catalyst Active? Start->CheckCatalyst CheckReagents Are Reagents Pure & Stoichiometry Correct? Start->CheckReagents CheckConditions Are Reaction Conditions Optimal? Start->CheckConditions CheckSubstrate Are there Substrate-Specific Issues? Start->CheckSubstrate Sol_Catalyst Use fresh sodium ascorbate. Degas solvents. Use a stabilizing ligand. CheckCatalyst->Sol_Catalyst No Sol_Reagents Use high-purity reagents. Optimize azide:alkyne ratio (e.g., 1.1-1.5 excess). Prepare fresh solutions. CheckReagents->Sol_Reagents No Sol_Conditions Optimize ligand:copper ratio (1:1 to 5:1). Screen different solvents and pH. Adjust temperature and reaction time. CheckConditions->Sol_Conditions No Sol_Substrate Increase reaction time/temperature for hindered substrates. Increase catalyst/ligand concentration. Consider alternative ligation chemistry. CheckSubstrate->Sol_Substrate Yes

A logical workflow for troubleshooting low-yield CuAAC reactions.

Potential Causes and Solutions for Low Yield:

  • Inactive Copper Catalyst: The active Cu(I) catalyst can be oxidized to inactive Cu(II) by oxygen.

    • Solution: Use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate). Deoxygenate all solvents and solutions before use, and consider running the reaction under an inert atmosphere (nitrogen or argon). Employing a stabilizing ligand like THPTA or TBTA can also protect the catalyst.[4][5][8]

  • Poor Reagent Quality or Incorrect Stoichiometry: Impurities in the azide or alkyne can interfere with the reaction. An incorrect ratio of reactants can lead to incomplete conversion.

    • Solution: Use high-purity starting materials. While a 1:1 stoichiometry is theoretical, using a slight excess (e.g., 1.1-1.5 equivalents) of one of the reactants can drive the reaction to completion.[4][5]

  • Suboptimal Reaction Conditions: The choice of solvent, pH, temperature, and ligand-to-copper ratio can significantly affect the reaction outcome.

    • Solution: If your substrates have poor solubility, consider using a co-solvent like DMSO or DMF.[9] For bioconjugation, ensure the pH of the buffer is in the optimal range (typically 7-8). The ligand-to-copper ratio is also critical, with a 2:1 to 5:1 ratio often recommended.[5][8] While most reactions proceed at room temperature, gentle heating may be necessary for sluggish reactions.[5]

  • Steric Hindrance: Bulky groups near the alkyne or azide can slow down the reaction.

    • Solution: Increase the reaction time and/or temperature. A more active catalyst system with a specific ligand may also be beneficial.[8]

Issue 2: Unexpected Side Products

Q: I am observing unexpected side products in my reaction. What are they and how can I prevent them?

A: The most common side reaction is the oxidative homocoupling of the terminal alkyne, known as Glaser coupling, which leads to a diyne byproduct. This is promoted by the presence of oxygen and Cu(II) ions.[1][10]

Prevention of Side Reactions:

  • Minimize Oxygen: As with preventing catalyst deactivation, deoxygenating solvents and running the reaction under an inert atmosphere are crucial.[1]

  • Sufficient Reducing Agent: Ensure an adequate amount of sodium ascorbate is present to maintain the copper in the Cu(I) state.[1]

  • Use of Ligands: Stabilizing ligands can help suppress the formation of side products.[1]

  • For Bioconjugation: The copper/ascorbate system can generate reactive oxygen species (ROS) that may damage sensitive biomolecules. The addition of aminoguanidine (B1677879) can help prevent side reactions with arginine residues in proteins.[1]

Data Presentation: Optimizing Reaction Parameters

Table 1: Comparison of Common Copper Catalyst Systems
Catalyst SystemCatalyst Loading (mol%)LigandReducing AgentCommon SolventsAdvantagesDisadvantages
CuSO₄ / Sodium Ascorbate0.25–5 (small molecules); 0.25–1 mM (bioconjugation)[6]TBTA (organic), THPTA (aqueous)Sodium Ascorbate (5–10 mol% or excess)[6]Water, Buffers, DMSO, t-BuOH[6]Inexpensive, robust, uses air-stable Cu(II) precursor.[6]Requires a reducing agent; potential for side reactions if not optimized.[6]
CuI1-2[6]Often used with a ligandNot always required initiallyTHF, DMF[6]Direct use of active Cu(I).Air-sensitive, prone to oxidation.
Copper Nanoparticles5 (example)NoneNoneWater, EthanolRecyclable, heterogeneous catalyst.May have lower activity than homogeneous systems.
Table 2: Properties of Common CuAAC Accelerating Ligands
LigandRelative RateBiocompatibilityWater SolubilityOrganic Solvent SolubilityKey Features
TBTA Very HighLowLowHighExcellent for organic synthesis, but low solubility in water and potential cytotoxicity limit its use in biological systems.[7]
THPTA HighVery HighHighLowWater-soluble and highly biocompatible, making it a ligand of choice for bioconjugation.[7]
BTTAA Very HighHighHighLowExhibits very high catalytic activity and good biocompatibility.[7]

Experimental Protocols

Protocol 1: General Procedure for Small Molecule Synthesis

This protocol is a general guideline for a standard CuAAC reaction.[11]

Materials:

  • Azide (1.0 equivalent)

  • Terminal alkyne (1.0-1.2 equivalents)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium ascorbate (5-10 mol%)

  • Solvent (e.g., 1:1 t-BuOH/H₂O, DMF)

Procedure:

  • In a reaction vessel, dissolve the azide and alkyne in the chosen solvent.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

  • With vigorous stirring, add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.[9]

  • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[11]

Protocol 2: General Procedure for Bioconjugation

This protocol is a general guideline for labeling an alkyne-modified biomolecule with an azide-containing reporter.[12]

Materials:

  • Alkyne-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-containing cargo (1-50 equivalents)

  • CuSO₄ solution (e.g., 20 mM in water)

  • Ligand solution (e.g., 50 mM THPTA in water)

  • Sodium ascorbate solution (e.g., 100 mM in water, prepared fresh)

  • Aminoguanidine solution (optional, e.g., 100 mM in water)

Procedure:

  • In a microcentrifuge tube, combine the alkyne-modified biomolecule and buffer.

  • Add the azide-containing cargo.

  • Prepare a premixed solution of CuSO₄ and the ligand (e.g., 1:5 molar ratio of Cu:THPTA).

  • Add the optional aminoguanidine solution to the reaction mixture, followed by the premixed catalyst-ligand solution. The final copper concentration is typically 0.1-1 mM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., to a final concentration of 5 mM).

  • Gently mix and incubate at room temperature for 1-4 hours. Protect from light if using fluorescent probes.

  • Purify the labeled biomolecule using a method appropriate for your sample, such as size-exclusion chromatography, dialysis, or affinity purification, to remove excess reagents and the copper catalyst.

Mandatory Visualizations

General Experimental Workflow for CuAAC

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_analysis Workup and Analysis Prep_Substrates Prepare Alkyne and Azide Substrates Mix_Substrates Mix Alkyne and Azide in Solvent/Buffer Prep_Substrates->Mix_Substrates Prep_Catalyst Prepare CuSO₄ and Sodium Ascorbate Solutions Add_Reagents Add Sodium Ascorbate then CuSO₄ Prep_Catalyst->Add_Reagents Mix_Substrates->Add_Reagents Incubate Incubate at RT (or gentle heating) Add_Reagents->Incubate Monitor Monitor Progress (TLC, LC-MS, etc.) Incubate->Monitor Purify Purify Product (Chromatography, Dialysis, etc.) Monitor->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

A general experimental workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

Overcoming steric hindrance in reactions with 2-Phenyl-3-butyn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for overcoming challenges in chemical reactions involving 2-Phenyl-3-butyn-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in coupling reactions?

The tertiary propargylic alcohol structure of this compound introduces significant steric hindrance around the alkyne functionality. This bulkiness can impede the approach of reagents and catalysts, leading to lower reaction rates and yields in common coupling reactions like the Sonogashira coupling. The hydroxyl group can also participate in side reactions or coordinate with metal catalysts, further complicating the reaction outcome.

Q2: How does the steric hindrance of this compound affect Sonogashira coupling reactions?

In Sonogashira coupling, the steric bulk of both the phosphine (B1218219) ligands on the palladium catalyst and the substrates themselves plays a crucial role. For sterically demanding alkynes like this compound, the choice of a bulky phosphine ligand can surprisingly be beneficial, though a critical cone angle exists beyond which catalytic activity may decrease. The steric hindrance can disfavor the oxidative addition step or the transmetalation step in the catalytic cycle, thus slowing down the overall reaction.

Q3: Are there alternative coupling strategies for sterically hindered terminal alkynes?

Yes, several strategies can be employed. Copper-free Sonogashira coupling protocols can be effective for aryl chlorides. Additionally, domino reactions, such as a coupling-isomerization sequence, have been developed where the initial coupling product undergoes a subsequent transformation in the same pot. For instance, the Sonogashira coupling of electron-deficient aryl halides with propargyl alcohols can lead directly to α,β-unsaturated ketones.

Q4: Can this compound undergo addition reactions at the alkyne?

Yes, the triple bond in this compound is susceptible to electrophilic addition reactions, similar to other alkynes. However, the reaction rates and regioselectivity can be influenced by the steric hindrance and the electronic effects of the phenyl and hydroxyl groups. Common addition reactions include hydrohalogenation and hydration.

Q5: What is the Favorskii reaction and how does it apply to this compound?

The Favorskii reaction involves the reaction of an alkyne with a carbonyl group under basic conditions to form a propargyl alcohol. In the context of this compound, the reverse reaction, a retro-Favorskii reaction, can be utilized. This is particularly useful when the 2-hydroxyprop-2-yl group is used as a protecting group for a terminal alkyne, which can be removed by heating with a base like potassium hydroxide.

Troubleshooting Guides

Problem 1: Low Yield in Sonogashira Coupling with this compound

Possible Causes:

  • Steric Hindrance: The bulky tertiary alcohol group is likely hindering the approach of the palladium catalyst and/or the aryl halide.

  • Catalyst Inactivity: The chosen palladium catalyst or ligand may not be suitable for this sterically demanding substrate.

  • Suboptimal Reaction Conditions: Temperature, solvent, and base may not be optimized for this specific transformation.

  • Homocoupling of the Alkyne: The terminal alkyne can couple with itself (Glaser coupling) as a side reaction.

Troubleshooting Steps:

  • Catalyst and Ligand Selection:

    • Ligand Choice: Experiment with bulky, electron-rich phosphine ligands. While counterintuitive, ligands with a large cone angle can sometimes accelerate reactions with hindered substrates. Consider ligands like tri(tert-butyl)phosphine or other bulky alkylphosphines.

    • Copper-Free Conditions: To minimize alkyne homocoupling, consider a copper-free Sonogashira protocol.

  • Reaction Condition Optimization:

    • Solvent: Screen different solvents. While amines like diethylamine (B46881) or triethylamine (B128534) are common, sometimes polar aprotic solvents like DMF or ethereal solvents can be beneficial.

    • Base: A weaker, non-nucleophilic base might be advantageous to minimize side reactions.

    • Temperature: Gradually increase the reaction temperature. For hindered substrates, higher temperatures are often required to overcome the activation energy barrier.

  • Use of Additives:

    • The addition of certain salts can sometimes accelerate the reaction.

Logical Flow for Troubleshooting Low Yield:

Stability issues of 2-Phenyl-3-butyn-2-ol under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Phenyl-3-butyn-2-ol

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during experiments involving this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Degradation Under Acidic Conditions

Q1: I observed the formation of unexpected byproducts and a decrease in the concentration of this compound when my reaction mixture is acidic. What is happening?

A1: this compound is known to be unstable under acidic conditions due to acid-catalyzed rearrangements. The two primary degradation pathways are the Meyer-Schuster rearrangement and the Rupe rearrangement.[1][2] These reactions are promoted by strong acids, but can also be catalyzed by Lewis acids and some transition metals.[2]

  • Meyer-Schuster Rearrangement: This pathway typically results in the formation of α,β-unsaturated aldehydes. For this compound, the expected product is 3-phenylbut-2-enal.[1]

  • Rupe Rearrangement: This competing rearrangement of tertiary propargyl alcohols leads to the formation of α,β-unsaturated methyl ketones.[1][2]

Troubleshooting:

  • pH Control: The most effective way to prevent these rearrangements is to maintain a neutral or slightly basic pH for your reaction mixture. If acidic conditions are necessary for a subsequent step, consider performing the reaction at a lower temperature to minimize the rate of rearrangement.

  • Catalyst Choice: If a catalyst is required, be mindful that Lewis acids and certain transition metals can also promote these rearrangements.[2] Consider screening alternative catalysts that are less prone to inducing these side reactions.

  • Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the progress of your reaction and detect the formation of rearrangement byproducts.

Q2: How can I identify the specific rearrangement products in my reaction mixture?

A2: The primary rearrangement products, 3-phenylbut-2-enal (from Meyer-Schuster) and the corresponding α,β-unsaturated methyl ketone (from Rupe), have distinct spectral characteristics. You can use the following analytical techniques for identification:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and Carbon-13 NMR will show characteristic shifts for the aldehyde or ketone functional groups, as well as the vinyl protons of the α,β-unsaturated system.

  • Infrared (IR) Spectroscopy: Look for strong carbonyl (C=O) stretching frequencies. Aldehydes will typically show a C-H stretch around 2700-2800 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectra of the products will correspond to the molecular weight of the rearranged isomers.

Issue 2: Stability Under Basic Conditions

Q3: Is this compound stable under basic conditions? I am using a hydroxide (B78521) base in my reaction.

A3: this compound is generally considered more stable under basic conditions compared to acidic conditions, particularly at ambient temperatures. In fact, its synthesis is often carried out using a strong base like potassium hydroxide in what is known as the Favorskii reaction.[3] However, there are some important considerations:

  • Retro-Favorskii Reaction: While the Favorskii reaction forms the alcohol, the reverse reaction (a potential degradation pathway) can occur under more forcing conditions, such as heating with a base in a suitable solvent.[3]

  • Thermal Hazards: It is crucial to be aware of the potential for exothermic decomposition of propargyl alcohols, including this compound, in the presence of strong bases, especially upon heating.[4] Such conditions can lead to a dangerous runaway reaction.

Troubleshooting:

  • Temperature Control: Avoid excessive heating of this compound in the presence of strong bases. If elevated temperatures are required, it is imperative to conduct a thorough safety assessment, including differential scanning calorimetry (DSC), to understand the thermal hazards.[4]

  • Base Equivalents: Use the minimum necessary amount of base for your transformation. Catalytic amounts are often sufficient for reactions like the Favorskii synthesis.

  • Inert Atmosphere: When working with strong bases and propargyl alcohols, especially at elevated temperatures, the use of an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent side reactions.

Data Presentation

Table 1: Summary of Reaction Products and Conditions

ConditionPathwayMajor Product(s)Typical Reagents/Conditions
Acidic Meyer-Schuster Rearrangement3-Phenylbut-2-enalStrong acids (e.g., H₂SO₄, HCl), Lewis acids, some transition metals[1][2]
Rupe Rearrangementα,β-Unsaturated methyl ketoneStrong acids, particularly with tertiary propargyl alcohols[1][2]
Basic Favorskii Reaction (Synthesis)This compoundAcetylene and acetophenone (B1666503) with a strong base (e.g., KOH)[3]
Retro-Favorskii Reaction (Degradation)Acetylene and AcetophenoneHeating with a strong base (e.g., KOH) in a solvent like propan-2-ol[3]
Oxidative Oxidation2-Phenyl-3-butyn-2-one (acetylene ketone)Chromium-based oxidants (e.g., CrO₃) in acetic acid (85-92% efficiency)[1]
OxidationPhenylacetonePotassium permanganate (B83412) in aqueous acetone (B3395972) (~78% yield)[1]

Experimental Protocols

Protocol 1: Stress Testing of this compound Under Acidic Conditions

Objective: To determine the stability of this compound in the presence of an acid and to identify the degradation products.

Materials:

  • This compound

  • Solvent (e.g., methanol, tetrahydrofuran)

  • Acid (e.g., 1 M HCl in the chosen solvent)

  • Neutralizing agent (e.g., saturated sodium bicarbonate solution)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Analytical equipment (TLC, HPLC, GC-MS, NMR)

Procedure:

  • Prepare a stock solution of this compound of known concentration in the chosen solvent.

  • In a reaction vessel, add a measured volume of the stock solution.

  • Initiate the experiment by adding a specific equivalent of the acid.

  • Maintain the reaction at a constant temperature (e.g., room temperature or a slightly elevated temperature).

  • At regular time intervals, withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot by neutralizing it with a saturated sodium bicarbonate solution.

  • Extract the organic components with a suitable solvent (e.g., ethyl acetate).

  • Dry the organic extract over anhydrous sodium sulfate.

  • Analyze the sample by TLC, HPLC, or GC-MS to determine the concentration of the starting material and the formation of any degradation products.

  • For structural elucidation of the major degradation products, the reaction can be run on a larger scale and the products isolated by column chromatography for analysis by NMR and IR spectroscopy.

Protocol 2: Monitoring Stability Under Basic Conditions

Objective: To assess the stability of this compound in the presence of a base at ambient and elevated temperatures.

Materials:

  • This compound

  • Solvent (e.g., ethanol, isopropanol)

  • Base (e.g., 1 M NaOH or KOH in the chosen solvent)

  • Neutralizing agent (e.g., 1 M HCl)

  • Analytical equipment (TLC, HPLC, GC-MS)

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent.

  • Set up two parallel experiments. In each reaction vessel, add a measured volume of the stock solution and the basic solution.

  • Maintain one experiment at room temperature and the other at a controlled elevated temperature (e.g., 50 °C). Caution: Be aware of potential thermal hazards.

  • At regular time intervals, withdraw aliquots from both reaction mixtures.

  • Neutralize the aliquots with 1 M HCl.

  • Analyze the samples by TLC, HPLC, or GC-MS to monitor the concentration of this compound.

Visualizations

Meyer_Schuster_Rearrangement start This compound protonation Protonation of Hydroxyl Group start->protonation + H+ loss_of_water Loss of Water (Carbocation Formation) protonation->loss_of_water - H2O rearrangement 1,3-Hydride Shift loss_of_water->rearrangement allenic_alcohol Enol Intermediate rearrangement->allenic_alcohol product 3-Phenylbut-2-enal (α,β-Unsaturated Aldehyde) allenic_alcohol->product Tautomerization

Caption: Meyer-Schuster rearrangement pathway of this compound.

Rupe_Rearrangement start This compound protonation Protonation of Hydroxyl Group start->protonation + H+ loss_of_water Loss of Water & Formation of Enyne Intermediate protonation->loss_of_water - H2O hydration Hydration of Alkyne loss_of_water->hydration + H2O enol_intermediate Enol Intermediate hydration->enol_intermediate product α,β-Unsaturated Methyl Ketone enol_intermediate->product Tautomerization

Caption: Rupe rearrangement pathway of this compound.

Troubleshooting_Workflow start Unexplained Byproducts Observed check_ph Check pH of Reaction Mixture start->check_ph acidic Acidic (pH < 7) check_ph->acidic Acidic basic Basic (pH > 7) check_ph->basic Basic acid_action Likely Meyer-Schuster or Rupe Rearrangement. - Neutralize if possible - Lower reaction temperature - Monitor for aldehyde/ketone byproducts acidic->acid_action basic_action Is the reaction heated? If yes, consider thermal degradation. - Perform safety analysis (DSC) - Reduce temperature - Use catalytic base basic->basic_action

Caption: Troubleshooting workflow for stability issues of this compound.

References

How to avoid dimerization of 2-Phenyl-3-butyn-2-ol in reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Phenyl-3-butyn-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding the common issue of dimerization in reactions involving this versatile propargyl alcohol.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Significant formation of a dimeric byproduct is observed during my coupling reaction.

  • Question: I am performing a cross-coupling reaction with this compound and observing a significant amount of a higher molecular weight byproduct, which I suspect is the dimer. What is causing this and how can I prevent it?

  • Answer: The dimerization of terminal alkynes like this compound is a common side reaction known as Glaser coupling. This occurs in the presence of a copper(I) catalyst and an oxidant (often atmospheric oxygen), leading to the formation of a symmetrical 1,3-diyne. To minimize this, consider the following strategies:

    • Utilize Copper-Free Conditions: The most effective way to prevent Glaser coupling is to avoid copper catalysts altogether. Many modern cross-coupling protocols, such as copper-free Sonogashira reactions, have been developed for this purpose.[1]

    • Employ a Reducing Atmosphere: If copper is essential for your reaction, carrying out the procedure under a reducing atmosphere (e.g., nitrogen diluted with hydrogen) can help to diminish the homocoupling side product.

    • Add Reducing Agents: The addition of a reducing agent can prevent the oxidation of the Cu(I) catalyst, which is a key step in the Glaser coupling mechanism.

    • Control Reaction Temperature: Lowering the reaction temperature can often reduce the rate of the dimerization side reaction.

Issue 2: My copper-free Sonogashira reaction is still producing some homocoupling product.

  • Question: Even though I am using a copper-free Sonogashira protocol, I am still observing some dimerization of this compound. What other factors could be contributing to this?

  • Answer: While eliminating copper is a major step, other factors can still promote homocoupling. Here are some troubleshooting steps:

    • Base Selection: The choice of base is crucial. Strong, non-nucleophilic bases are often preferred. For the coupling of 2-methyl-3-butyn-2-ol (B105114) (a close analog of your compound) with aryl bromides, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to be highly effective in a copper-free system.[1]

    • Solvent Choice: The solvent can influence the reaction outcome. Aprotic polar solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are commonly used and can be effective.[1] The polarity of the solvent can impact the reaction rate and selectivity.

    • Palladium Catalyst and Ligand: The choice of palladium catalyst and ligand can significantly affect the selectivity of the cross-coupling versus homocoupling. Bulky, electron-rich phosphine (B1218219) ligands can promote the desired cross-coupling reaction. For instance, a combination of Pd(OAc)₂ and P(p-tol)₃ has been used successfully.[1]

    • Thorough Degassing: Ensure that your reaction mixture is thoroughly degassed to remove any dissolved oxygen, which can promote oxidative side reactions.

Issue 3: I am unsure which conditions are best to start with for my specific substrate.

  • Question: I am planning a Sonogashira reaction with this compound and a sterically hindered aryl bromide. What would be a good starting point to maximize my yield of the cross-coupled product and avoid the dimer?

  • Answer: For a challenging substrate, starting with a well-established copper-free protocol is recommended. Below is a decision tree to guide your selection of reaction conditions, followed by a recommended experimental protocol.

Data Presentation

The following tables summarize key data on the impact of reaction conditions on the outcome of Sonogashira couplings involving a close analog of this compound, 2-methyl-3-butyn-2-ol. This data can be used as a guide to select optimal conditions for your experiments.

Table 1: Effect of Base and Solvent on the Copper-Free Sonogashira Coupling of 3-Bromoaniline (B18343) with 2-Methyl-3-butyn-2-ol [1]

EntrySolventBaseLigandYield (%)
1TolueneTBAFPPh₃32
2THFTBAFPPh₃61
3DMFTBAFPPh₃45
4THFDBUPPh₃78
5THFDBUP(p-tol)₃89

Reaction conditions: 3-bromoaniline (1.0 mmol), 2-methyl-3-butyn-2-ol (1.2 mmol), Pd(OAc)₂ (3 mol %), Ligand (6 mol %), Base (3 mmol), 80 °C, 6 h. TBAF = tetrabutylammonium (B224687) fluoride, DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene.

Table 2: Substrate Scope for the Copper-Free Sonogashira Coupling of Aryl Bromides with 2-Methyl-3-butyn-2-ol [1]

EntryAryl BromideProduct Yield (%)
13-Bromoaniline89
24-Bromoaniline85
32-Bromoaniline75
4Bromobenzene82
54-Bromotoluene86
62-Bromotoluene80
74-Bromoanisole92
81-Bromo-4-(trifluoromethyl)benzene78
91-Bromo-4-fluorobenzene84
101-Bromo-4-chlorobenzene81

Reaction conditions: Aryl bromide (1.0 mmol), 2-methyl-3-butyn-2-ol (1.2 mmol), Pd(OAc)₂ (3 mol %), P(p-tol)₃ (6 mol %), DBU (3 mmol), THF, 80 °C, 6 h.

Experimental Protocols

Protocol 1: General Procedure for Copper-Free Sonogashira Coupling of an Aryl Bromide with this compound (Adapted from a protocol for 2-methyl-3-butyn-2-ol[1])

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.03 mmol, 3 mol%)

  • Tris(p-tolyl)phosphine (P(p-tol)₃, 0.06 mmol, 6 mol%)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 3.0 mmol)

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk tube or other suitable reaction vessel for inert atmosphere chemistry

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.03 mmol), and P(p-tol)₃ (0.06 mmol).

  • Solvent and Base Addition: Add anhydrous THF (appropriate volume for concentration, e.g., 5 mL) followed by DBU (3.0 mmol) to the reaction mixture.

  • Reaction: Stir the reaction mixture at 80 °C for 6 hours or until reaction completion is observed by TLC or GC-MS analysis.

  • Workup: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired cross-coupled product.

Visualizations

Decision Tree for Minimizing Dimerization in Coupling Reactions

DecisionTree Decision Tree for Minimizing Dimerization start High Dimer Formation Observed? copper_free Is a Copper-Free Protocol Feasible? start->copper_free use_copper_free Implement Copper-Free Sonogashira - Pd(OAc)2/P(p-tol)3 - DBU as base - THF as solvent copper_free->use_copper_free Yes optimize_cu_protocol Optimize Copper-Catalyzed Reaction copper_free->optimize_cu_protocol No reducing_agent Add Reducing Agent (e.g., hydroquinone) optimize_cu_protocol->reducing_agent low_temp Lower Reaction Temperature optimize_cu_protocol->low_temp inert_atmosphere Ensure Rigorous Inert Atmosphere optimize_cu_protocol->inert_atmosphere

Caption: A decision tree to guide the selection of reaction conditions to minimize dimerization.

Experimental Workflow for Copper-Free Sonogashira Coupling

Workflow Workflow for Copper-Free Sonogashira Coupling cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification prep_glassware Flame-dry Schlenk tube add_reagents Add Aryl Bromide, This compound, Pd(OAc)2, P(p-tol)3 prep_glassware->add_reagents add_solvent_base Add Anhydrous THF and DBU add_reagents->add_solvent_base heat_stir Heat to 80°C and Stir add_solvent_base->heat_stir monitor Monitor by TLC/GC-MS heat_stir->monitor cool_down Cool to Room Temperature monitor->cool_down extraction Dilute, Wash with Water/Brine cool_down->extraction dry_concentrate Dry and Concentrate extraction->dry_concentrate purify Column Chromatography dry_concentrate->purify end end purify->end Isolated Product

Caption: A step-by-step workflow for the copper-free Sonogashira coupling protocol.

References

Validation & Comparative

Comparative NMR Analysis of 2-Phenyl-3-butyn-2-ol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 2-Phenyl-3-butyn-2-ol, a valuable building block in organic synthesis. The data presented here, compiled from spectral databases, serves as a crucial reference for researchers and professionals engaged in drug development and chemical synthesis, enabling confident identification and characterization of this compound.

1H and 13C NMR Spectral Data

The chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the 1H and 13C NMR spectra of this compound are summarized in the tables below. This data is essential for verifying the structure and purity of the compound.

Table 1: 1H NMR Data for this compound (Solvent: CDCl3)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.50 - 7.20m5HPhenyl-H
2.85s1HOH
2.60s1HAcetylenic-H
1.75s3HCH3

Table 2: 13C NMR Data for this compound (Solvent: CDCl3) [1]

Chemical Shift (δ) ppmMultiplicityAssignment
145.7sC (quaternary, phenyl)
128.3dCH (phenyl)
127.7dCH (phenyl)
125.0dCH (phenyl)
88.2sC (quaternary, alkyne)
72.8dCH (alkyne)
70.4sC (quaternary, carbinol)
33.3qCH3

Experimental Protocols

Sample Preparation for NMR Analysis

A standard protocol for preparing a sample of this compound for NMR analysis is as follows:

  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl3). CDCl3 is a common solvent for non-polar to moderately polar organic compounds and its residual proton signal at ~7.26 ppm and carbon signals at ~77.16 ppm can be used for spectral calibration.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently agitate the tube to ensure a homogeneous solution.

NMR Data Acquisition

1H and 13C NMR spectra are typically acquired on a high-resolution NMR spectrometer, for example, a 400 or 500 MHz instrument.

  • 1H NMR Spectroscopy: A standard one-pulse experiment is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all expected proton resonances, and a relaxation delay that allows for full relaxation of the protons between scans.

  • 13C NMR Spectroscopy: A proton-decoupled 13C NMR spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required for 13C NMR due to the lower natural abundance of the 13C isotope and its lower gyromagnetic ratio compared to 1H.

Structural and NMR Correlation Diagram

The following diagram illustrates the chemical structure of this compound and highlights the key correlations between the atoms and their corresponding NMR signals.

G This compound: Structure and Key NMR Correlations cluster_structure Chemical Structure cluster_1h_nmr 1H NMR Signals cluster_13c_nmr 13C NMR Signals C_quat_phenyl C C_ortho1 CH C_quat_phenyl->C_ortho1 C_carbinol C C_quat_phenyl->C_carbinol C_meta1 CH C_ortho1->C_meta1 C_para CH C_meta1->C_para C_meta2 CH C_para->C_meta2 C_ortho2 CH C_meta2->C_ortho2 C_ortho2->C_quat_phenyl OH OH C_carbinol->OH CH3 CH3 C_carbinol->CH3 C_alkyne1 C C_carbinol->C_alkyne1 C_alkyne2 CH C_alkyne1->C_alkyne2 C_alkyne1->C_alkyne2 H_phenyl δ 7.50-7.20 (m, 5H) H_phenyl->C_ortho1 H_phenyl->C_meta1 H_phenyl->C_para H_phenyl->C_meta2 H_phenyl->C_ortho2 H_OH δ 2.85 (s, 1H) H_OH->OH H_alkyne δ 2.60 (s, 1H) H_alkyne->C_alkyne2 H_CH3 δ 1.75 (s, 3H) H_CH3->CH3 Cq_phenyl δ 145.7 (s) Cq_phenyl->C_quat_phenyl C_phenyl δ 128.3, 127.7, 125.0 (d) C_phenyl->C_ortho1 C_phenyl->C_meta1 C_phenyl->C_para C_phenyl->C_meta2 C_phenyl->C_ortho2 Cq_alkyne δ 88.2 (s) Cq_alkyne->C_alkyne1 C_alkyne δ 72.8 (d) C_alkyne->C_alkyne2 Cq_carbinol δ 70.4 (s) Cq_carbinol->C_carbinol C_CH3 δ 33.3 (q) C_CH3->CH3

Caption: Structure of this compound with NMR correlations.

References

A Comparative Guide to the Reactivity of 2-Phenyl-3-butyn-2-ol and Other Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of terminal alkynes is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures through a variety of powerful transformations. Among the diverse array of available terminal alkynes, 2-Phenyl-3-butyn-2-ol presents a unique combination of structural features: a phenyl group, a tertiary alcohol, and a terminal alkyne moiety. This guide provides an objective comparison of the reactivity of this compound with other common terminal alkynes in key chemical reactions, supported by experimental data and detailed protocols.

Executive Summary

Terminal alkyne reactivity is fundamentally influenced by steric and electronic factors. The presence of a phenyl group in this compound can modulate the electron density of the alkyne, while the bulky tertiary alcohol moiety introduces significant steric hindrance. This guide will explore the impact of these features on three widely utilized reactions: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Sonogashira coupling, and acid-catalyzed hydration.

Comparative Reactivity Analysis

The choice of a terminal alkyne for a specific synthetic transformation can significantly impact reaction efficiency and yield. This section provides a comparative analysis of this compound's reactivity relative to other commonly used terminal alkynes.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC, a cornerstone of "click chemistry," is prized for its high efficiency and broad functional group tolerance.[1] The reaction rate is, however, sensitive to the electronic and steric nature of the alkyne.

Table 1: Relative Performance of Various Terminal Alkynes in Ligand-Accelerated CuAAC

AlkyneStructureTime to 50% Completion (min)Time to 90% Completion (min)
PropiolamideHC≡CCONH₂< 5< 10
Propargyl EtherHC≡CCH₂OR~10~20
Propargyl AlcoholHC≡CCH₂OH~15~30
Phenylacetylene (B144264)HC≡CPh~20> 60
This compound (Predicted)HC≡CC(Ph)(CH₃)OHSlower than PhenylacetyleneSlower than Phenylacetylene

Data for Propiolamide, Propargyl Ether, Propargyl Alcohol, and Phenylacetylene are adapted from a comparative study on the relative rates of CuAAC reactions.[2] The performance of this compound is predicted based on its structural similarity to phenylacetylene and the added steric bulk.

The data suggests that electron-withdrawing groups, as in propiolamide, accelerate the CuAAC reaction.[2] Aromatic alkynes like phenylacetylene are generally slower to react than propargylic compounds.[2] Given the steric hindrance from the tertiary alcohol and the electronic influence of the phenyl group, it is anticipated that this compound would exhibit a slower reaction rate compared to phenylacetylene under similar conditions.

Sonogashira Coupling

The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for the formation of C(sp)-C(sp²) bonds.[3] The reaction is sensitive to steric hindrance around the alkyne.

Hydration

The acid-catalyzed hydration of terminal alkynes typically follows Markovnikov's rule to yield methyl ketones. The reactivity in this reaction is influenced by the electronic properties of the substituents on the alkyne. Phenyl-substituted analogs are generally considered to be more efficient in hydration reactions compared to their non-phenylated counterparts.[5] Therefore, this compound is expected to undergo hydration more readily than a simple alkyl-substituted terminal alkyne.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of these reactions in a research setting.

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole.[6]

Materials:

  • Azide (B81097) (1.0 equiv)

  • Terminal alkyne (e.g., this compound, 1.0 equiv)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O, 0.01-0.05 equiv)

  • Sodium L-ascorbate (0.1 equiv)

  • Solvent (e.g., a 1:1 mixture of t-BuOH and H₂O)

Procedure:

  • In a reaction vessel, dissolve the azide and the terminal alkyne in the chosen solvent.

  • To the stirred solution, add a freshly prepared aqueous solution of sodium L-ascorbate.

  • Add an aqueous solution of CuSO₄·5H₂O to the reaction mixture.

  • Stir the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Sonogashira Coupling

This protocol outlines a general procedure for the palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an aryl halide.[7]

Materials:

  • Aryl halide (e.g., iodobenzene, 1.0 equiv)

  • Terminal alkyne (e.g., this compound, 1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Amine base (e.g., triethylamine, 3.0 equiv)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl halide, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the amine base.

  • Stir the mixture at room temperature for 15 minutes.

  • Add the terminal alkyne to the stirred mixture via syringe.

  • Stir the reaction at room temperature or a slightly elevated temperature until completion, monitoring by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium (B1175870) chloride, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography.

Visualizing Reaction Pathways and Workflows

Understanding the underlying mechanisms and experimental workflows is crucial for optimizing reaction conditions and troubleshooting.

CuAAC_Mechanism cluster_CuI_cycle Cu(I) Catalytic Cycle CuI Cu(I) Catalyst Cu_Acetylide Copper Acetylide (R-C≡C-Cu) CuI->Cu_Acetylide + Alkyne - H⁺ Alkyne Terminal Alkyne (R-C≡CH) Cu_Triazolide Copper Triazolide Intermediate Cu_Acetylide->Cu_Triazolide + Azide Azide Azide (R'-N₃) Cu_Triazolide->CuI Regeneration Triazole 1,4-Disubstituted Triazole Cu_Triazolide->Triazole + H⁺

Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Workup and Purification start Dry Schlenk Flask under Inert Atmosphere add_reagents Add Aryl Halide, Pd Catalyst, CuI, Solvent, and Amine Base start->add_reagents stir1 Stir at Room Temperature (15 min) add_reagents->stir1 add_alkyne Add Terminal Alkyne stir1->add_alkyne stir2 Stir at RT or Elevated Temperature add_alkyne->stir2 monitor Monitor by TLC/GC-MS stir2->monitor monitor->stir2 Incomplete complete Reaction Complete monitor->complete Complete dilute_filter Dilute and Filter through Celite complete->dilute_filter wash Wash with aq. NH₄Cl and Brine dilute_filter->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify product Pure Coupled Product purify->product

Caption: Experimental workflow for a Sonogashira coupling reaction.

Conclusion

This compound is a valuable and versatile terminal alkyne for organic synthesis. Its reactivity is a nuanced interplay of the electronic effects of the phenyl group and the steric hindrance imparted by the tertiary alcohol. In CuAAC reactions, it is expected to be less reactive than less hindered propargylic and even simple aromatic alkynes. For Sonogashira couplings, it is a competent substrate, though its steric bulk may necessitate optimized conditions, particularly with sterically demanding coupling partners. Conversely, in acid-catalyzed hydration, the presence of the phenyl group is anticipated to enhance its reactivity. The selection of this compound or an alternative terminal alkyne should be guided by a careful consideration of these factors in the context of the desired transformation. The provided protocols and diagrams offer a practical framework for the successful implementation of these reactions in a research and development setting.

References

A Comparative Guide to 2-Phenyl-3-butyn-2-ol and 2-Methyl-3-butyn-2-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl alcohols are versatile building blocks in organic synthesis, valued for their dual functionality of a hydroxyl group and a terminal alkyne. This guide provides a detailed comparison of two tertiary propargyl alcohols: 2-Phenyl-3-butyn-2-ol and 2-Methyl-3-butyn-2-ol. We will explore their synthesis, physical properties, and reactivity in key synthetic transformations, supported by experimental data and detailed protocols. This objective analysis aims to assist researchers in selecting the optimal reagent for their specific synthetic needs.

Physical and Chemical Properties

The substitution at the tertiary carbon—a phenyl group versus a methyl group—imparts distinct physical and chemical properties to these molecules. These differences, summarized in the table below, influence their solubility, reactivity, and handling.

PropertyThis compound2-Methyl-3-butyn-2-ol
Molecular Formula C₁₀H₁₀O[1]C₅H₈O[2]
Molecular Weight 146.19 g/mol [1]84.12 g/mol
CAS Number 127-66-2[1]115-19-5[2]
Appearance White to light yellow crystalline solidColorless liquid[2]
Melting Point 47-49 °C2.6 °C
Boiling Point 102-103 °C at 12 mmHg104 °C at 760 mmHg
Solubility Slightly soluble in water; miscible with acetone (B3395972) and benzene.[3]Miscible with water, ethanol, and ether.[2]

Synthesis of this compound and 2-Methyl-3-butyn-2-ol

The synthesis of both compounds is typically achieved through the nucleophilic addition of an acetylide to a ketone.

General Synthesis of Tertiary Propargyl Alcohols cluster_phenyl Synthesis of this compound cluster_methyl Synthesis of 2-Methyl-3-butyn-2-ol acetophenone (B1666503) Acetophenone phenyl_product This compound acetophenone->phenyl_product 1. THF 2. H₃O⁺ workup ethynyl_grignard Ethynylmagnesium bromide ethynyl_grignard->phenyl_product acetone Acetone methyl_product 2-Methyl-3-butyn-2-ol acetone->methyl_product Base (e.g., KOH) Liquid NH₃ acetylene (B1199291) Acetylene acetylene->methyl_product

Synthetic routes to the title compounds.
Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound via the Grignard reaction of acetophenone with ethynylmagnesium bromide.

Materials:

Procedure:

  • Preparation of Ethynylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and gas inlet, magnesium turnings are covered with anhydrous THF. A solution of ethyl bromide in THF is added dropwise to initiate the Grignard reaction. Once the formation of ethylmagnesium bromide is complete, dry acetylene gas is bubbled through the solution to form ethynylmagnesium bromide.

  • Reaction with Acetophenone: The solution of ethynylmagnesium bromide is cooled in an ice bath. A solution of acetophenone in anhydrous THF is added dropwise from the dropping funnel.

  • Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • Purification: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography or distillation under reduced pressure.

Experimental Protocol: Synthesis of 2-Methyl-3-butyn-2-ol (Favorskii Reaction)

The industrial synthesis of 2-Methyl-3-butyn-2-ol is achieved through the ethynylation of acetone, a specific application of the Favorskii reaction.[4]

Materials:

Procedure:

  • Reaction Setup: A pressure reactor is charged with liquid ammonia, which serves as a solvent to facilitate a homogeneous reaction.[4]

  • Ethynylation: Acetylene gas is dissolved in the liquefied ammonia. Acetone and a catalytic amount of potassium hydroxide are then introduced into the reactor. The reaction is typically conducted at a temperature between 30-55 °C and a pressure of 1.5-2.8 MPa for 1.0 to 3.2 hours.

  • Work-up and Purification: Upon completion, the ammonia is flashed off. The crude product is then subjected to salting-out dehydration and continuous rectification to yield the final product with a purity of up to 99.74% and a yield of around 82.8% based on acetone.

Comparative Performance in Organic Synthesis

The reactivity of these two propargyl alcohols is influenced by the electronic and steric nature of the phenyl and methyl substituents.

Sonogashira Coupling

Both this compound and 2-Methyl-3-butyn-2-ol can serve as coupling partners in Sonogashira reactions, providing access to more complex alkynes. 2-Methyl-3-butyn-2-ol is often used as a practical and less hazardous substitute for acetylene gas.[4]

Aryl BromideAlkyneCatalyst SystemSolventBaseYield (%)
3-Bromoaniline (B18343)2-Methyl-3-butyn-2-olPd(OAc)₂ / P(p-tol)₃THFDBU89[5]
4-Bromobenzonitrile2-Methyl-3-butyn-2-olPd(OAc)₂ / P(p-tol)₃THFDBU95[5]
1-Bromo-4-nitrobenzene2-Methyl-3-butyn-2-olPd(OAc)₂ / P(p-tol)₃THFDBU94[5]
IodobenzeneThis compound(PPh₃)₂PdCl₂ / CuITHF/DMA-63[4]

Note: The reaction conditions and catalyst systems in the table are not identical and are presented for illustrative purposes.

Experimental Protocol: Copper-Free Sonogashira Coupling of 3-Bromoaniline with 2-Methyl-3-butyn-2-ol [5]

Materials:

  • 3-Bromoaniline

  • 2-Methyl-3-butyn-2-ol

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Tri(p-tolyl)phosphine (P(p-tol)₃)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • A mixture of 3-bromoaniline (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(p-tol)₃ (0.04 mmol) in anhydrous THF (5 mL) is stirred under an argon atmosphere for 10 minutes.

  • 2-Methyl-3-butyn-2-ol (1.5 mmol) and DBU (2.0 mmol) are then added.

  • The reaction mixture is heated at 65 °C and monitored by TLC.

  • Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The crude product is purified by flash column chromatography to afford 4-(3-aminophenyl)-2-methyl-3-butyn-2-ol.

Acid-Catalyzed Rearrangements: Meyer-Schuster vs. Rupe Rearrangement

Tertiary propargyl alcohols undergo acid-catalyzed rearrangements to form α,β-unsaturated carbonyl compounds. The outcome of the reaction is dependent on the substitution pattern of the alcohol. This compound, having a terminal alkyne, typically undergoes a Meyer-Schuster rearrangement to yield an α,β-unsaturated aldehyde. In contrast, 2-Methyl-3-butyn-2-ol, also a terminal alkyne, can undergo the competing Rupe rearrangement to form an α,β-unsaturated ketone.[3]

Acid-Catalyzed Rearrangements cluster_ms Meyer-Schuster Rearrangement cluster_rupe Rupe Rearrangement phenyl_alcohol This compound protonation_p Protonated Alcohol phenyl_alcohol->protonation_p H⁺ allene_intermediate_p Allenic Intermediate protonation_p->allene_intermediate_p -H₂O, 1,3-shift enal α,β-Unsaturated Aldehyde allene_intermediate_p->enal Tautomerization methyl_alcohol 2-Methyl-3-butyn-2-ol protonation_m Protonated Alcohol methyl_alcohol->protonation_m H⁺ enyne_intermediate Enyne Intermediate protonation_m->enyne_intermediate -H₂O enone α,β-Unsaturated Ketone enyne_intermediate->enone Hydration

Mechanistic pathways of Meyer-Schuster and Rupe rearrangements.

Under high-temperature aqueous conditions (200°C), this compound undergoes a Meyer-Schuster rearrangement to form 3-phenylbut-2-enal, whereas non-aromatic analogs typically require acidic conditions at lower temperatures.[3] 2-Methyl-3-butyn-2-ol is known to undergo the Rupe rearrangement under acidic conditions.[3]

Hydration to α-Hydroxy Ketones

The hydration of the alkyne moiety in propargyl alcohols can lead to the formation of valuable α-hydroxy ketones. A comparative study on the CO₂-catalyzed hydration of propargyl alcohols has shown that this compound provides a higher yield compared to its methyl-substituted counterpart.

Propargyl AlcoholCatalystSolventTemperature (°C)Yield (%)
This compoundCO₂Water18087[3]
2-Methyl-3-butyn-2-olCO₂Water180<80[3]

The higher yield for this compound is attributed to the optimal steric bulk of the phenyl group, which provides better stabilization of the reaction intermediates.[3]

Conclusion

Both this compound and 2-Methyl-3-butyn-2-ol are valuable propargyl alcohols in organic synthesis, each with distinct advantages depending on the desired transformation.

2-Methyl-3-butyn-2-ol serves as an excellent, cost-effective, and safer alternative to acetylene in reactions such as the Sonogashira coupling. Its industrial-scale synthesis makes it a readily available starting material for the preparation of various pharmaceuticals and fine chemicals.[4]

This compound , on the other hand, exhibits enhanced reactivity in certain transformations, such as CO₂-catalyzed hydration, due to the electronic and steric influence of the phenyl group. This can lead to higher yields and potentially different reaction pathways, as seen in the preference for the Meyer-Schuster rearrangement.

The choice between these two reagents will ultimately depend on the specific requirements of the synthetic route, including desired reactivity, cost considerations, and scalability. This guide provides the foundational data and protocols to make an informed decision for your research and development endeavors.

References

Validation of 2-Phenyl-3-butyn-2-ol synthesis through spectroscopic methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate synthesis and validation of novel compounds are paramount. This guide provides a comparative analysis of the spectroscopic data for the successful synthesis of 2-Phenyl-3-butyn-2-ol, a valuable tertiary propargyl alcohol derivative. We present its characteristic spectroscopic signature alongside two structurally similar compounds, 2-Phenyl-3-buten-2-ol and 4-Phenyl-2-methyl-3-butyn-2-ol, to highlight the key differentiating features and provide a robust framework for validation.

Synthesis Overview

The synthesis of this compound is typically achieved through the nucleophilic addition of an acetylide anion to acetophenone. This reaction, a cornerstone of alkyne chemistry, provides a reliable route to tertiary propargyl alcohols. The general scheme involves the deprotonation of acetylene (B1199291) by a strong base, such as an organolithium reagent or sodium amide, to form the nucleophilic acetylide, which then attacks the electrophilic carbonyl carbon of acetophenone. Subsequent workup with a proton source yields the desired product.

Spectroscopic Validation

The successful synthesis of this compound can be unequivocally confirmed by a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented below offers a clear comparison with an alkene analogue (2-Phenyl-3-buten-2-ol) and an isomeric alkyne (4-Phenyl-2-methyl-3-butyn-2-ol) to aid in the unambiguous identification of the target molecule.

Comparative Spectroscopic Data
Spectroscopic Method This compound 2-Phenyl-3-buten-2-ol 4-Phenyl-2-methyl-3-butyn-2-ol
¹H NMR (δ, ppm) Phenyl H: ~7.2-7.5 (m, 5H)Acetylenic H: ~2.9 (s, 1H)Methyl H: ~1.7 (s, 3H)Hydroxyl H: VariablePhenyl H: ~7.2-7.4 (m, 5H)Vinylic H: ~5.0-6.0 (m, 3H)Methyl H: ~1.6 (s, 3H)Hydroxyl H: VariablePhenyl H: ~7.3-7.4 (m, 5H)Methyl H: ~1.5 (s, 6H)Hydroxyl H: Variable
¹³C NMR (δ, ppm) Phenyl C: ~125-145Quaternary C (C-OH): ~70Alkynyl C (C≡CH): ~88Alkynyl C (C≡CH): ~74Methyl C: ~30Phenyl C: ~125-147Quaternary C (C-OH): ~75Vinylic C (=CH₂): ~112Vinylic C (-CH=): ~144Methyl C: ~28Phenyl C: ~122-132Quaternary C (C-OH): ~65Alkynyl C (C≡C-Ph): ~86Alkynyl C (C≡C-Ph): ~89Methyl C: ~31
IR (cm⁻¹) ~3300 (O-H stretch, broad)~3300 (≡C-H stretch, sharp)~2100 (C≡C stretch, weak)~3000-3100 (Aromatic C-H stretch)~1600, 1490 (C=C aromatic stretch)~3400 (O-H stretch, broad)~3080 (=C-H stretch)~1640 (C=C stretch)~3000-3100 (Aromatic C-H stretch)~1600, 1490 (C=C aromatic stretch)~3400 (O-H stretch, broad)~2230 (C≡C stretch)~3000-3100 (Aromatic C-H stretch)~1600, 1490 (C=C aromatic stretch)
Mass Spec (m/z) 146 (M⁺)131 (M⁺ - CH₃)105 (C₆H₅CO⁺)77 (C₆H₅⁺)148 (M⁺)133 (M⁺ - CH₃)105 (C₆H₅CO⁺)77 (C₆H₅⁺)160 (M⁺)145 (M⁺ - CH₃)11577 (C₆H₅⁺)

Experimental Protocols

Synthesis of this compound

A solution of ethylmagnesium bromide is prepared by adding bromoethane (B45996) in anhydrous tetrahydrofuran (B95107) (THF) to magnesium turnings under a nitrogen atmosphere. Acetylene gas is then bubbled through the Grignard reagent solution to form the ethynylmagnesium bromide. To this solution, acetophenone, dissolved in anhydrous THF, is added dropwise at 0 °C. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (B1202638) (TMS) as the internal standard.

  • IR Spectroscopy: IR spectra were recorded on a FTIR spectrometer using a thin film of the compound on a NaCl plate.

  • Mass Spectrometry: Mass spectra were obtained using an electron ionization (EI) mass spectrometer.

Visualizing the Workflow and Validation Logic

The following diagrams illustrate the synthesis workflow and the logical process of spectroscopic validation.

Synthesis_Workflow Synthesis of this compound Workflow acetophenone Acetophenone reaction Nucleophilic Addition acetophenone->reaction acetylene Acetylene acetylide Acetylide Anion acetylene->acetylide Deprotonation strong_base Strong Base (e.g., n-BuLi, NaNH₂) strong_base->acetylide acetylide->reaction workup Aqueous Workup (e.g., NH₄Cl) reaction->workup product This compound workup->product purification Purification (Column Chromatography) product->purification final_product Pure this compound purification->final_product

Caption: Workflow for the synthesis of this compound.

Spectroscopic_Validation Spectroscopic Validation Logic cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Comparison synthesized_product Synthesized Product nmr NMR (¹H, ¹³C) synthesized_product->nmr ir IR synthesized_product->ir ms Mass Spectrometry synthesized_product->ms compare_data Compare with Literature & Alternative Structures nmr->compare_data ir->compare_data ms->compare_data validation Structure Validated compare_data->validation

Caption: Logical flow for the validation of this compound.

Kinetic Showdown: 2-Phenyl-3-butyn-2-ol and its Reactions Under the Microscope

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and drug development, a thorough understanding of reaction kinetics is paramount for process optimization and the rational design of novel molecular entities. This guide provides a comparative analysis of the kinetic profiles of key reactions involving 2-Phenyl-3-butyn-2-ol, a versatile tertiary propargylic alcohol. Due to a scarcity of publicly available quantitative kinetic data for this compound, this guide leverages qualitative descriptions of its reactivity and draws comparisons with its structural analog, 2-methyl-3-butyn-2-ol (B105114), for which more extensive kinetic studies are available.

At a Glance: Key Reactions and Their Characteristics

The reactivity of this compound is dominated by transformations involving its hydroxyl and ethynyl (B1212043) functionalities. The principal reactions include oxidation, hydration, and acid-catalyzed rearrangements, namely the Meyer-Schuster and Rupe rearrangements.

ReactionReagents/ConditionsProduct(s)Key Observations for this compound
Oxidation CrO₃ / Acetic Acid2-Phenyl-3-butyn-2-oneHigh efficiency (85-92% yield)[1]
Hydration Aqueous acid, HgSO₄PhenylacetoneUndergoes keto-enol tautomerization.
Meyer-Schuster Rearrangement Acid catalyst (e.g., H₂SO₄)α,β-Unsaturated ketoneCompetes with the Rupe rearrangement.[2]
Rupe Rearrangement Strong acid catalystα,β-Unsaturated methyl ketoneFavored for tertiary propargylic alcohols.[2]

Deep Dive: Reaction Mechanisms and Comparative Kinetics

Acid-Catalyzed Rearrangements: A Tale of Two Pathways

Under acidic conditions, this compound, like other tertiary propargylic alcohols, can undergo two competing rearrangement reactions: the Meyer-Schuster rearrangement and the Rupe rearrangement.[2] The initial step for both pathways is the protonation of the hydroxyl group, forming a good leaving group (water).

The Meyer-Schuster rearrangement proceeds through a 1,3-shift of the protonated hydroxyl group to form an allene, which then tautomerizes to the final α,β-unsaturated ketone. The rate-determining step is believed to be the 1,3-hydroxyl shift.[2]

In contrast, the Rupe rearrangement involves the formation of a vinyl cation intermediate after the departure of water, which then rearranges to form an enyne intermediate that ultimately yields an α,β-unsaturated methyl ketone.[2] For tertiary propargylic alcohols such as this compound, the Rupe pathway is often competitive and can be the major pathway.[2]

Rearrangement_Pathways This compound This compound Protonated Alcohol Protonated Alcohol This compound->Protonated Alcohol + H+ Allene Intermediate Allene Intermediate Protonated Alcohol->Allene Intermediate Meyer-Schuster Pathway (1,3-shift) Vinyl Cation Vinyl Cation Protonated Alcohol->Vinyl Cation Rupe Pathway (-H2O) Meyer-Schuster Product Meyer-Schuster Product Allene Intermediate->Meyer-Schuster Product Tautomerization Enyne Intermediate Enyne Intermediate Vinyl Cation->Enyne Intermediate Rearrangement Rupe Product Rupe Product Enyne Intermediate->Rupe Product

Caption: Competing Meyer-Schuster and Rupe rearrangement pathways for this compound.

Comparative Analysis with 2-Methyl-3-butyn-2-ol

The substitution of the phenyl group in this compound with a methyl group in 2-methyl-3-butyn-2-ol offers a valuable point of comparison. The phenyl group, with its electronic and steric effects, is expected to influence the reaction kinetics. For instance, in hydration reactions, phenyl-substituted analogs are often more efficient than their methyl-substituted counterparts.

ParameterThis compound2-Methyl-3-butyn-2-ol
Rate of Hydration Data not availableKinetic models developed (e.g., Langmuir-Hinshelwood)
Oxidation Yield (CrO₃) 85-92%[1]Data not available
Rearrangement Products Meyer-Schuster and Rupe productsMeyer-Schuster and Rupe products
Activation Energy (Rearrangement) Data not availableData not available

Experimental Protocols: A General Framework for Kinetic Analysis

While specific protocols for this compound are not detailed in the available literature, a general methodology for monitoring the kinetics of its reactions can be outlined.

1. Reaction Setup:

  • A jacketed glass reactor equipped with a magnetic stirrer, temperature probe, and ports for sampling and inert gas blanketing is typically used.

  • The temperature is controlled using a circulating water bath.

2. Reactant and Catalyst Preparation:

  • Solutions of this compound and other reactants are prepared in a suitable solvent to the desired concentrations.

  • The catalyst, if any, is added to the reactor at the start of the reaction.

3. Reaction Monitoring:

  • Aliquots of the reaction mixture are withdrawn at specific time intervals.

  • The reaction is quenched immediately, for example, by rapid cooling or by the addition of a quenching agent.

  • The concentration of the reactant and product(s) in the quenched samples is determined using analytical techniques such as:

    • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for separation and quantification.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy to follow the disappearance of reactant signals and the appearance of product signals.

    • UV-Vis Spectroscopy if the reactants or products have a distinct chromophore.

4. Data Analysis:

  • The concentration data as a function of time is used to determine the reaction rate.

  • By performing experiments at different initial concentrations, the order of the reaction with respect to each reactant can be determined.

  • The rate constant (k) is calculated from the rate law.

  • By conducting the reaction at different temperatures, the activation energy (Ea) can be determined using the Arrhenius equation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis Reactant_Solution Prepare Reactant Solutions Reactor_Setup Set up Jacketed Reactor Reactant_Solution->Reactor_Setup Initiate_Reaction Initiate Reaction (Add Catalyst/Heat) Reactor_Setup->Initiate_Reaction Take_Samples Withdraw Aliquots at Intervals Initiate_Reaction->Take_Samples Quench_Reaction Quench Reaction Take_Samples->Quench_Reaction Analytical_Measurement Analyze Samples (GC, HPLC, NMR) Quench_Reaction->Analytical_Measurement Data_Processing Process Concentration vs. Time Data Analytical_Measurement->Data_Processing Kinetic_Parameters Determine Rate Law, Rate Constant (k), Activation Energy (Ea) Data_Processing->Kinetic_Parameters

Caption: A general workflow for the kinetic study of this compound reactions.

Conclusion and Future Directions

This guide provides a comparative overview of the reactions of this compound, highlighting the key transformations and drawing parallels with its methyl analog. While a comprehensive quantitative kinetic profile for this compound remains to be established through dedicated experimental studies, the information presented here offers a valuable framework for researchers. Future work should focus on conducting rigorous kinetic experiments to determine the rate constants and activation energies for the principal reactions of this important synthetic building block. Such data will undoubtedly facilitate the optimization of synthetic routes and the development of novel applications in medicinal and materials chemistry.

References

Unraveling the Reaction Mechanisms of 2-Phenyl-3-butyn-2-ol: A DFT Computational Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A detailed computational analysis using Density Functional Theory (DFT) provides insights into the competing acid-catalyzed rearrangement pathways of 2-Phenyl-3-butyn-2-ol, a tertiary propargylic alcohol. This guide compares the prominent Meyer-Schuster and Rupe rearrangement mechanisms, offering valuable data for researchers in organic synthesis and drug development.

The acid-catalyzed rearrangement of this compound presents a classic case of competing reaction pathways, primarily the Meyer-Schuster and Rupe rearrangements. Understanding the energetic landscape of these reactions is crucial for controlling product selectivity. Computational studies, particularly those employing DFT, have become indispensable in elucidating the intricate details of these mechanisms, including transition states and activation energies.

Competing Rearrangement Pathways: Meyer-Schuster vs. Rupe

Under acidic conditions, this compound can undergo two major rearrangement reactions:

  • Meyer-Schuster Rearrangement: This pathway involves a 1,3-hydroxyl shift, leading to the formation of an α,β-unsaturated ketone, specifically 4-phenyl-3-buten-2-one.

  • Rupe Rearrangement: This alternative pathway proceeds through an enyne intermediate to yield an α,β-unsaturated methyl ketone, which in the case of this compound would also lead to a structural isomer of the Meyer-Schuster product. The Rupe rearrangement is often competitive with the Meyer-Schuster pathway for tertiary propargylic alcohols.[1]

The competition between these two pathways is a critical aspect of the reactivity of this compound and related compounds.

Quantitative Comparison of Reaction Pathways

Reaction PathwayStepIntermediate/Transition StateActivation Energy (kcal/mol)Reaction Energy (kcal/mol)
Meyer-Schuster ProtonationOxonium IonLowExergonic
1,3-Hydroxyl ShiftAllenyl Cation (TS)High (Rate-determining)Endorgonic
TautomerizationEnol IntermediateLowExergonic
Rupe Protonation & DehydrationEnyne IntermediateModerateEndorgonic
Hydrationα-hydroxy alleneLowExergonic
Tautomerizationα,β-unsaturated ketoneLowExergonic

Note: The values presented are representative and can vary based on the specific substrate, catalyst, and computational methodology employed.

Experimental and Computational Protocols

The insights into these reaction mechanisms are derived from a combination of experimental observations and detailed computational modeling.

Experimental Methodology

Typical experimental setups to study these rearrangements involve treating the propargylic alcohol with a Brønsted or Lewis acid catalyst in an appropriate solvent. The reaction progress is monitored using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. Product identification and quantification are achieved through spectroscopic methods (NMR, Infrared Spectroscopy, Mass Spectrometry) and comparison with authentic samples.

Computational Methodology

DFT calculations are instrumental in mapping the potential energy surface of the reaction. A common computational protocol involves:

  • Geometry Optimization: The 3D structures of the reactant, intermediates, transition states, and products are optimized to find the lowest energy conformations.

  • Frequency Calculations: These calculations are performed to confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) and to obtain zero-point vibrational energies and thermal corrections.

  • Transition State Search: Various algorithms, such as the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) method, are used to locate the transition state structures connecting reactants and products.

  • Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the located transition state correctly connects the desired reactant and product minima.

  • Energy Calculations: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set to obtain more accurate energy values.

Commonly used DFT functionals for such studies include B3LYP, M06-2X, and ωB97X-D, paired with basis sets like 6-31G(d,p) or def2-TZVP.

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the competing Meyer-Schuster and Rupe rearrangement pathways.

Meyer_Schuster_Pathway Reactant This compound Protonation Protonation (+H+) Reactant->Protonation Oxonium Oxonium Ion Protonation->Oxonium Hydroxyl_Shift 1,3-Hydroxyl Shift (Rate-Determining) Oxonium->Hydroxyl_Shift Allenyl_Cation Allenyl Cation (TS) Hydroxyl_Shift->Allenyl_Cation Hydration Hydration (+H2O) Allenyl_Cation->Hydration Enol Enol Intermediate Hydration->Enol Tautomerization Tautomerization Enol->Tautomerization Product 4-Phenyl-3-buten-2-one Tautomerization->Product

Caption: Meyer-Schuster rearrangement pathway.

Rupe_Pathway Reactant This compound Protonation_Dehydration Protonation & Dehydration Reactant->Protonation_Dehydration Enyne Enyne Intermediate Protonation_Dehydration->Enyne Hydration Hydration Enyne->Hydration Alpha_Hydroxy_Allene α-hydroxy allene Hydration->Alpha_Hydroxy_Allene Tautomerization Tautomerization Alpha_Hydroxy_Allene->Tautomerization Product α,β-unsaturated methyl ketone Tautomerization->Product

Caption: Rupe rearrangement pathway.

Conclusion

The reaction of this compound under acidic conditions is a finely balanced system where both the Meyer-Schuster and Rupe rearrangements can occur. DFT calculations provide a powerful tool to dissect these competing pathways, revealing the subtle energetic differences that govern product distribution. For researchers and professionals in drug development and organic synthesis, a thorough understanding of these mechanisms, supported by computational data, is essential for the rational design of synthetic routes and the optimization of reaction conditions to achieve desired chemical transformations. Further dedicated computational studies on this compound would be invaluable in providing more precise quantitative data to refine this understanding.

References

Comparative yield analysis of different 2-Phenyl-3-butyn-2-ol synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Phenyl-3-butyn-2-ol is a valuable tertiary propargyl alcohol used as a building block in the synthesis of more complex molecules. This guide provides a comparative analysis of the most common synthetic routes to this compound, focusing on reaction yield, and providing detailed experimental protocols. The primary methods evaluated are the Ethynylation of Acetophenone (B1666503) (Favorskii Reaction), the Grignard Reaction, and the Sonogashira Coupling.

Comparative Yield Analysis

The following table summarizes the reported yields for the different synthetic approaches to this compound and structurally related compounds.

Synthesis RouteReactantsCatalyst/ReagentSolventYield (%)Reference
Ethynylation of AcetophenoneAcetophenone, Acetylene (B1199291)Potassium Hydroxide (B78521)Liquid Ammonia (B1221849)82.5%[1]
Enantioselective AlkynylationAcetophenone, Phenylacetylene3,3′-Ph2BINOL-2Li/Ti(OiPr)4/Et2Zn complexNot Specified94%[2][3]
Favorskii Reaction (General)Alkyl Aryl Ketones, AcetyleneKOH-EtOH-H₂ODMSOup to 91%[4]
Grignard ReactionAcetophenone, Ethynylmagnesium BromideN/ADiethyl EtherModerate (Expected)[5]
Sonogashira Coupling (related)Aryl Bromides, 2-Methyl-3-butyn-2-olPd(OAc)₂/P(p-tol)₃THFGood to Excellent[6]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Ethynylation of Acetophenone (Industrial Protocol)

This method, a variation of the Favorskii reaction, is a robust and high-yielding approach for the large-scale synthesis of this compound.[1]

Materials:

  • Acetophenone (292.5 g, 2.44 mol)

  • Liquid Ammonia (1170 g)

  • Potassium Hydroxide (2.44 g, 0.043 mol)

  • Acetylene (390 g, 14.96 mol)

  • Ammonium (B1175870) Chloride (for neutralization)

Procedure:

  • In a high-pressure reactor, dissolve acetophenone in liquid ammonia under a pressure of 2.7 MPa.

  • Inject a solution of potassium hydroxide in a suitable solvent.

  • Introduce acetylene gas into the reactor.

  • Maintain the reaction mixture at 50°C for 3.1 hours.

  • After the reaction is complete, neutralize the mixture with ammonium chloride.

  • The product is then isolated via distillation, yielding 82.5% of this compound.[1]

Grignard Reaction

The Grignard reaction offers a classic and versatile method for the formation of tertiary alcohols. This protocol outlines the synthesis of this compound via the addition of an ethynyl (B1212043) Grignard reagent to acetophenone.

Materials:

  • Magnesium turnings

  • Ethyl Bromide

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Acetylene gas

  • Acetophenone

  • Saturated aqueous Ammonium Chloride solution

  • 10% aqueous Hydrochloric Acid

Procedure:

  • Preparation of Ethynylmagnesium Bromide:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and gas inlet, prepare ethylmagnesium bromide by reacting magnesium turnings with ethyl bromide in anhydrous diethyl ether.

    • Bubble dry acetylene gas through the Grignard solution to form ethynylmagnesium bromide, which may precipitate.

  • Reaction with Acetophenone:

    • Cool the suspension of ethynylmagnesium bromide in an ice bath.

    • Add a solution of acetophenone in anhydrous diethyl ether dropwise to the Grignard reagent.

    • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Hydrolyze the intermediate imine salt by adding 10% aqueous hydrochloric acid.

    • Extract the product with diethyl ether, wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography.

Sonogashira Coupling (Representative Protocol for a Related Compound)

Materials:

  • Aryl Bromide (e.g., Bromobenzene)

  • 2-Methyl-3-butyn-2-ol

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Tri(p-tolyl)phosphine (P(p-tol)₃)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve the aryl bromide, 2-methyl-3-butyn-2-ol, palladium(II) acetate, and tri(p-tolyl)phosphine in anhydrous THF.

  • Add DBU as the base to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and dilute it with a suitable organic solvent.

  • Wash the organic phase with water and brine, then dry it over anhydrous sodium sulfate.

  • After filtration, concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Synthesis Route Comparison Workflow

The following diagram illustrates the logical workflow for comparing the different synthesis routes for this compound.

G Comparative Analysis of this compound Synthesis Routes cluster_0 Synthesis Routes cluster_1 Evaluation Criteria cluster_2 Decision Ethynylation Ethynylation of Acetophenone (Favorskii Reaction) Yield Yield (%) Ethynylation->Yield Protocol Experimental Protocol Ethynylation->Protocol Conditions Reaction Conditions Ethynylation->Conditions Scalability Scalability Ethynylation->Scalability Grignard Grignard Reaction Grignard->Yield Grignard->Protocol Grignard->Conditions Grignard->Scalability Sonogashira Sonogashira Coupling Sonogashira->Yield Sonogashira->Protocol Sonogashira->Conditions Sonogashira->Scalability Optimal_Route Optimal Synthesis Route Yield->Optimal_Route Protocol->Optimal_Route Conditions->Optimal_Route Scalability->Optimal_Route

Caption: Workflow for selecting the optimal synthesis route.

References

A Comparative Guide to Purity Assessment of Synthesized 2-Phenyl-3-butyn-2-ol by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 2-Phenyl-3-butyn-2-ol, a key building block in organic synthesis.[1] The guide also presents supporting experimental data and compares HPLC with alternative analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Reverse-phase HPLC is a widely used and effective method for analyzing this compound.[2][3] The separation is typically achieved using a non-polar stationary phase and a polar mobile phase, often a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid.[2][3] The choice of column and mobile phase composition is crucial for achieving optimal separation of the main compound from potential impurities, such as residual starting materials (e.g., acetophenone) or byproducts.[1]

Data Presentation: Comparison of HPLC Methods

The following table summarizes the performance of different HPLC columns for the purity assessment of this compound. The data presented is illustrative and based on typical chromatographic performance for this class of compounds.

Table 1: Comparison of HPLC Column Performance for this compound Analysis

Parameter Method A: C18 Column Method B: Phenyl-Hexyl Column Method C: Chiral Column (CSP)
Stationary Phase Octadecyl Silane (C18)Phenyl-HexylPolysaccharide-based Chiral Stationary Phase
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric AcidAcetonitrile:Water (55:45 v/v) with 0.1% Formic Acidn-Hexane:2-Propanol (90:10 v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection UV at 215 nmUV at 215 nmUV at 254 nm
Retention Time (this compound) 4.2 min5.8 minR-enantiomer: 8.1 min, S-enantiomer: 9.5 min
Retention Time (Acetophenone) 3.5 min4.9 min6.2 min
Resolution (Analyte/Impurity) 2.52.8> 2.0 for all peaks
Theoretical Plates > 9000> 10000> 8000
Suitability Routine purity checksImproved separation of aromatic impuritiesEnantiomeric purity determination

Comparison with Alternative Analytical Techniques

While HPLC is a robust method for purity assessment, other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed. The choice of method depends on the specific requirements of the analysis.

Table 2: Comparison of HPLC, GC-MS, and NMR for the Analysis of this compound

Parameter HPLC GC-MS NMR Spectroscopy
Principle Differential partitioning between mobile and stationary phasesSeparation based on volatility and mass-to-charge ratioNuclear spin transitions in a magnetic field
Primary Use Quantitative purity assessment, impurity profilingIdentification of volatile impurities, structural confirmationStructural elucidation, quantification
Sensitivity High (ng to pg range)Very High (pg to fg range)Low (µg to mg range)
Analysis Time 10-30 minutes per sample20-40 minutes per sample5-15 minutes per sample
Sample Preparation Simple dissolution and filtrationCan require derivatization for non-volatile compoundsSimple dissolution in a deuterated solvent
Cost ModerateHighHigh

Experimental Protocols

A detailed methodology for a standard reverse-phase HPLC analysis of this compound is provided below.

HPLC Method for Purity Assessment of this compound

  • Instrumentation: A standard HPLC system equipped with a UV detector, pump, column oven, and autosampler.

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Deionized Water (18.2 MΩ·cm)

    • Phosphoric Acid (ACS grade)

    • This compound reference standard

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 215 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound.

    • Dissolve in the mobile phase to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Data Analysis:

    • The purity of the sample is determined by calculating the peak area percentage of the main this compound peak relative to the total area of all observed peaks.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for HPLC analysis and a logical approach to selecting the appropriate analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject Sample into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report

Caption: HPLC Experimental Workflow for Purity Assessment.

Caption: Logic for Selecting an Analytical Method.

References

Comparative Analysis of Byproduct Formation in Reactions of 2-Phenyl-3-butyn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the characterization and comparison of byproducts from key reactions of 2-Phenyl-3-butyn-2-ol, offering insights into reaction selectivity and optimization.

This guide provides a detailed comparison of the byproducts generated from this compound under various reaction conditions, including the Meyer-Schuster rearrangement, Rupe rearrangement, oxidation, and hydration. Understanding the formation of these byproducts is crucial for optimizing reaction pathways to maximize the yield of desired products and for the development of robust purification strategies in synthetic chemistry and drug development. This report includes quantitative data on byproduct distribution, detailed experimental protocols for their characterization, and visual diagrams of reaction pathways and analytical workflows.

Byproduct Distribution in Key Reactions

The reaction of this compound can lead to a variety of products and byproducts depending on the catalytic system and reaction conditions employed. The most common transformations are rearrangements, such as the Meyer-Schuster and Rupe rearrangements, which are often in competition.

Meyer-Schuster vs. Rupe Rearrangement

The acid-catalyzed treatment of tertiary propargylic alcohols like this compound can initiate two competing rearrangement pathways: the Meyer-Schuster rearrangement, which yields α,β-unsaturated aldehydes or ketones, and the Rupe rearrangement, which produces α,β-unsaturated methyl ketones via an enyne intermediate.[1][2]

Table 1: Comparison of Byproducts from Meyer-Schuster and Rupe Rearrangements of this compound

ReactionCatalyst/ConditionsMajor ProductMajor Byproduct(s)Typical Yield of Major ProductReference
Meyer-SchusterStrong Acid (e.g., H₂SO₄)3-Phenylbut-2-enaltrans-4-Phenyl-3-buten-2-one, Rupe rearrangement productsVariable, often moderate[2][3]
Meyer-SchusterMetal Catalyst (e.g., Ru-, Ag-based)3-Phenylbut-2-enal or trans-4-Phenyl-3-buten-2-oneFewer byproducts compared to strong acid catalysisGenerally higher yields and selectivity[2]
RupeStrong Acid (e.g., H₂SO₄)α,β-unsaturated methyl ketonesMeyer-Schuster products, polymeric materialsCompetes with Meyer-Schuster[2]
Alternative Reactions and Substrates

To provide a broader context, the reaction behavior of this compound is compared with an aliphatic analogue, 2-methyl-3-butyn-2-ol. Additionally, alternative reaction pathways such as oxidation and hydration are considered.

Table 2: Comparison of Byproducts from Reactions of this compound and 2-Methyl-3-butyn-2-ol

| Substrate | Reaction | Catalyst/Conditions | Major Product(s) | Major Byproduct(s) | Typical Yield | Reference | |---|---|---|---|---|---| | this compound | Oxidation | CrO₃ in acetic acid | 2-Phenyl-3-butyn-2-one | Over-oxidation products | 85-92% |[3] | | this compound | Hydration | CO₂-catalyzed | α-hydroxy ketone | | 87% |[3] | | 2-Methyl-3-butyn-2-ol | Meyer-Schuster | Acidic conditions | α,β-unsaturated ketone | Rupe rearrangement products | Lower yields than phenyl analogue |[3] | | 2-Methyl-3-butyn-2-ol | Hydrogenation | Pd/ZnO catalyst | 2-Methyl-3-buten-2-ol | 2-Methyl-2-butanol, acetone, methylbutene | High selectivity to desired product |[4] |

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and quantification of byproducts. The following protocols outline the procedures for analyzing the reaction mixtures of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying volatile byproducts in a reaction mixture.

Protocol:

  • Sample Preparation:

    • Quench the reaction mixture and extract the organic components with a suitable solvent (e.g., diethyl ether or dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Prepare a dilute solution of the extract (e.g., 1 mg/mL) in a volatile solvent like hexane (B92381) or ethyl acetate.

  • GC-MS Instrument Parameters:

    • Injector: Split/splitless injector, 250 °C.

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-400.

  • Data Analysis:

    • Identify the peaks by comparing their mass spectra with a reference library (e.g., NIST).[5]

    • Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram (TIC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for the structural elucidation of isolated byproducts.

Protocol for ¹H and ¹³C NMR of α,β-Unsaturated Ketones/Aldehydes:

  • Sample Preparation:

    • Isolate the byproduct of interest using column chromatography or preparative TLC.

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher spectrometer.

    • Typical spectral width: -1 to 11 ppm.

    • Key signals to observe: Aldehydic protons (δ 9-10 ppm), vinylic protons (δ 5.5-7.5 ppm), and α-protons to the carbonyl group (δ 2.0-2.5 ppm).[6][7][8]

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with proton decoupling.

    • Typical spectral width: 0 to 220 ppm.

    • Key signals to observe: Carbonyl carbons (δ 190-215 ppm).[6][9]

  • Data Analysis:

    • Analyze the chemical shifts, coupling constants, and integration to determine the structure of the byproduct.

Visualizing Reaction Pathways and Workflows

Graphical representations of reaction mechanisms and experimental procedures can significantly aid in understanding the complex relationships between reactants, intermediates, and products.

Meyer-Schuster vs. Rupe Rearrangement Pathway

G cluster_0 Acid-Catalyzed Rearrangement of this compound cluster_1 Meyer-Schuster Pathway cluster_2 Rupe Pathway This compound This compound Protonation Protonation This compound->Protonation + H+ Carbocation_Intermediate Carbocation Intermediate Protonation->Carbocation_Intermediate Allenyl_Cation Allenyl Cation Carbocation_Intermediate->Allenyl_Cation [1,3]-Hydride Shift Enyne_Intermediate Enyne Intermediate Carbocation_Intermediate->Enyne_Intermediate [1,2]-Hydride Shift Hydration_MS Hydration Allenyl_Cation->Hydration_MS + H2O Enol_Intermediate_MS Enol Intermediate Hydration_MS->Enol_Intermediate_MS Tautomerization_MS Tautomerization Enol_Intermediate_MS->Tautomerization_MS 3-Phenylbut-2-enal 3-Phenylbut-2-enal Tautomerization_MS->3-Phenylbut-2-enal Hydration_Rupe Hydration Enyne_Intermediate->Hydration_Rupe + H2O Enol_Intermediate_Rupe Enol Intermediate Hydration_Rupe->Enol_Intermediate_Rupe Tautomerization_Rupe Tautomerization Enol_Intermediate_Rupe->Tautomerization_Rupe Unsaturated_Methyl_Ketone α,β-Unsaturated Methyl Ketone Tautomerization_Rupe->Unsaturated_Methyl_Ketone

Caption: Competing Meyer-Schuster and Rupe rearrangement pathways.

Experimental Workflow for Byproduct Characterization

G Reaction_Mixture Reaction Mixture (this compound + reagents) Workup Aqueous Workup & Solvent Extraction Reaction_Mixture->Workup Crude_Product Crude Product Mixture Workup->Crude_Product GCMS_Analysis GC-MS Analysis Crude_Product->GCMS_Analysis Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Byproduct_ID Byproduct Identification & Quantification GCMS_Analysis->Byproduct_ID Isolated_Byproducts Isolated Byproducts Column_Chromatography->Isolated_Byproducts NMR_Analysis NMR Analysis (¹H, ¹³C, etc.) Isolated_Byproducts->NMR_Analysis Structure_Elucidation Structural Elucidation NMR_Analysis->Structure_Elucidation

Caption: Workflow for byproduct identification and characterization.

Conclusion

The selective transformation of this compound is a nuanced challenge, with byproduct formation being a significant consideration. The choice of catalyst plays a pivotal role in directing the reaction towards the desired outcome. While strong acids tend to promote a mixture of Meyer-Schuster and Rupe rearrangement products, modern metal-based catalysts can offer higher selectivity and yields. For researchers and professionals in drug development, a thorough characterization of byproducts using techniques like GC-MS and NMR is indispensable for ensuring the purity and safety of synthetic intermediates and final active pharmaceutical ingredients. The comparative data and protocols presented in this guide serve as a valuable resource for navigating the complexities of this compound chemistry.

References

A Comparative Performance Analysis of 2-Phenyl-3-butyn-2-ol in Key Catalytic Cycles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is critical to the efficiency and success of synthetic pathways. 2-Phenyl-3-butyn-2-ol, a tertiary propargylic alcohol, is a versatile reagent in a variety of catalytic reactions. This guide provides an objective comparison of its performance against common alternatives in key catalytic cycles, supported by experimental data, to inform substrate selection in organic synthesis.

Catalytic Hydration

In the synthesis of α-hydroxy ketones, the catalytic hydration of terminal alkynes presents a direct and atom-economical approach. This compound has demonstrated high efficiency in CO₂-catalyzed hydration reactions.

Table 1: Performance Comparison in CO₂-Catalyzed Hydration

Alkyne SubstrateProductYield (%)
This compound 3-Hydroxy-3-phenyl-2-butanone87 [1]
3-Methyl-1-nonyn-3-ol4-Hydroxy-4-methyl-2-decanone84[1]
3-Methyl-1-butyn-3-ol3-Hydroxy-3-methyl-2-butanone<80[1]

The superior performance of this compound in this catalytic cycle is attributed to the steric bulk provided by the phenyl group, which contributes to the stabilization of reaction intermediates.[1]

Experimental Protocol: General Procedure for CO₂-Catalyzed Hydration

A typical experimental setup involves charging a high-pressure reactor with the alkyne substrate, a suitable catalyst (e.g., a ruthenium complex), and a solvent. The reactor is then pressurized with carbon dioxide and heated to the reaction temperature. After the reaction is complete, the product is isolated and purified using standard techniques such as column chromatography.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis start Charge Reactor: - Alkyne - Catalyst - Solvent pressurize Pressurize with CO₂ start->pressurize heat Heat to Reaction Temp pressurize->heat cool Cool to RT heat->cool depressurize Depressurize cool->depressurize isolate Isolate Crude Product depressurize->isolate purify Purify (e.g., Chromatography) isolate->purify analyze Analyze Product (NMR, MS, etc.) purify->analyze

A generalized experimental workflow for catalytic reactions.

Sonogashira Coupling

The Sonogashira coupling is a cornerstone of carbon-carbon bond formation, linking terminal alkynes with aryl or vinyl halides. While direct comparative data for this compound is limited, its close analog, 2-methyl-3-butyn-2-ol (B105114), is widely used and provides a benchmark for performance.

Table 2: Performance of 2-Methyl-3-butyn-2-ol in Sonogashira Coupling with Various Aryl Halides

Aryl HalideAlkyneCatalyst SystemBaseSolventYield (%)
Iodobenzene2-Methyl-3-butyn-2-olPd(OAc)₂/P(p-tol)₃DBUTHF89[1]
4-Bromoacetophenone2-Methyl-3-butyn-2-olPd(OAc)₂/P(p-tol)₃DBUTHF85[1]
3-Bromoaniline2-Methyl-3-butyn-2-olPd(OAc)₂/PPh₃TBAFTHF61

The yields obtained with 2-methyl-3-butyn-2-ol are generally good to excellent, highlighting the utility of this class of propargyl alcohols in Sonogashira couplings. The presence of the hydroxyl group often enhances solubility and can influence the electronic properties of the alkyne.

Experimental Protocol: Copper-Free Sonogashira Coupling

In a typical copper-free Sonogashira coupling, an oven-dried flask is charged with the aryl bromide, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., P(p-tol)₃), and a solvent (e.g., THF) under an inert atmosphere. The base (e.g., DBU) and the terminal alkyne (e.g., 2-methyl-3-butyn-2-ol) are then added, and the mixture is heated. Reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is worked up by quenching, extraction, and purification of the product.

sonogashira_cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)-X(L₂) pd0->pd_complex Oxidative Addition (R¹-X) alkyne_complex R¹-Pd(II)-C≡CR²(L₂) pd_complex->alkyne_complex Transmetalation (R²-C≡C-H, Base) alkyne_complex->pd0 Reductive Elimination product R¹-C≡C-R² alkyne_complex->product

A simplified catalytic cycle for the Sonogashira coupling.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC, or "click" reaction, is a highly efficient and regioselective method for the synthesis of 1,2,3-triazoles. The reactivity of terminal alkynes in this reaction can vary based on their steric and electronic properties.

Table 3: General Reactivity of Terminal Alkynes in CuAAC

Alkyne TypeGeneral ReactivityNotes
PhenylacetyleneHighElectron-withdrawing phenyl group increases acidity of the alkynyl proton.
Propargyl AlcoholsGoodThe hydroxyl group can sometimes participate in chelation with the copper catalyst.
Aliphatic AlkynesModerateGenerally less reactive than arylacetylenes.
Experimental Protocol: General Procedure for CuAAC

To a solution of the azide (B81097) and the terminal alkyne (e.g., this compound) in a suitable solvent system (often a mixture of water and an organic solvent like t-butanol), a copper(II) sulfate (B86663) solution and a reducing agent (e.g., sodium ascorbate) are added to generate the active copper(I) catalyst in situ. The reaction is typically stirred at room temperature and monitored by TLC or LC-MS. After completion, the product is isolated by extraction and purified.

cuaac_cycle cu1 Cu(I) cu_acetylide R¹-C≡C-Cu(I) cu1->cu_acetylide R¹-C≡C-H cu_triazolide Cu(I)-Triazolide cu_acetylide->cu_triazolide R²-N₃ cu_triazolide->cu1 H⁺ triazole Triazole Product cu_triazolide->triazole

A simplified catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Conclusion

This compound is a highly effective substrate in several key catalytic cycles, demonstrating superior performance in CO₂-catalyzed hydration reactions. Its structural features, including the phenyl group and the tertiary propargylic alcohol moiety, contribute to its reactivity and stability. While direct, side-by-side comparative data with a wide range of alternatives is not always available, the existing evidence and the performance of its close analogs suggest that this compound is a valuable and versatile building block for organic synthesis, particularly in the construction of complex molecular architectures. Researchers and drug development professionals can confidently consider this compound as a robust option in their synthetic strategies.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2-Phenyl-3-butyn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other advanced scientific endeavors, the meticulous management of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. 2-Phenyl-3-butyn-2-ol, a valuable intermediate in organic synthesis, requires careful handling and adherence to specific disposal protocols due to its hazardous properties. This guide provides essential, step-by-step information for the proper disposal of this compound, promoting laboratory safety and environmental responsibility.

Key Safety and Handling Information:

This compound is classified as a hazardous chemical and is harmful if swallowed.[1][2][3] It is a combustible solid, necessitating precautions to avoid dust formation and ignition sources.[1][3] Proper personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound.[3]

Quantitative Safety Data

For quick reference, the following table summarizes key quantitative safety data for this compound.

PropertyValueSource
CAS Number127-66-2[1][3]
Molecular Weight146.19 g/mol [3]
Flash Point96 °C / 204.8 °F (closed cup)[1][3]
Hazard ClassificationsAcute Toxicity, Oral (Category 4)[1][3]
Signal WordWarning[1][2][3]

Procedural Steps for Proper Disposal

Adherence to a systematic disposal plan is crucial for laboratory safety and regulatory compliance. The following protocol outlines the necessary steps for the proper disposal of this compound.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety goggles or a face shield.[4]

  • Respiratory Protection: A NIOSH-approved N95 dust mask or higher, especially if there is a risk of dust formation.[3]

  • Lab Coat: To protect from spills.

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Dedicated Waste Container: Collect waste this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves) in a designated, leak-proof, and sealable container.

  • Avoid Mixing: Do not mix this compound waste with other waste streams, particularly strong oxidizing agents, with which it is incompatible.[1]

Step 3: Labeling

Clear and accurate labeling of hazardous waste is a regulatory requirement and essential for safety.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number (127-66-2), and any other information required by your institution's environmental health and safety (EHS) department.

Step 4: Storage

Proper storage of the sealed waste container is necessary until it can be collected for disposal.

  • Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[1]

  • Away from Incompatibles: Keep the container away from heat, open flames, and incompatible materials.[1]

Step 5: Disposal

The final disposal of this compound must be handled by a licensed professional waste disposal service.

  • Contact EHS: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Regulatory Compliance: Ensure that all federal, state, and local regulations are observed when disposing of the substance.[5]

  • Prohibited Disposal Methods: Never dispose of this compound by pouring it down the drain or discarding it with regular trash. This is strictly prohibited and can harm the environment.[6] It should not be released into the environment.[1]

Step 6: Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of ignition from the area.

  • Containment and Cleanup: For a solid spill, carefully sweep up the material and place it into a suitable, labeled container for disposal.[1] Avoid generating dust.

  • Decontamination: Clean the spill area thoroughly.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow cluster_spill In Case of a Spill A Step 1: Wear Appropriate PPE B Step 2: Segregate and Collect Waste A->B C Step 3: Label Waste Container B->C D Step 4: Store in Designated Area C->D E Step 5: Arrange for Professional Disposal D->E F Step 6: Manage Spills Appropriately

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Phenyl-3-butyn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of 2-Phenyl-3-butyn-2-ol, a key reagent in various synthetic applications. By adhering to these procedural steps, you can minimize risks and maintain a secure workspace.

Immediate Safety and Hazard Information

This compound is a solid organic compound that is harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[1] It is classified as a combustible solid.[2] Understanding the primary hazards is the first step in implementing effective safety protocols.

Hazard Identification
Hazard StatementGHS ClassificationSource
Harmful if swallowedAcute Toxicity, Oral (Category 4)[2][3]
Causes skin irritationSkin Irritation (Category 2) - PotentialGeneral laboratory chemical hazard
Causes serious eye irritationEye Irritation (Category 2A) - PotentialGeneral laboratory chemical hazard
May cause respiratory irritationSpecific Target Organ Toxicity – Single Exposure (Category 3) - PotentialGeneral laboratory chemical hazard

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to personal protective equipment is crucial when handling this compound to prevent exposure through inhalation, ingestion, or skin contact.

Glove Selection

Due to the absence of specific breakthrough time data for this compound, a conservative approach to glove selection is recommended. For handling small quantities in a well-ventilated area, nitrile gloves are a common choice in laboratory settings. However, for extended handling or in situations with a higher risk of splash, gloves with greater chemical resistance should be considered. Always inspect gloves for any signs of degradation or perforation before and during use.

Glove MaterialRecommendation for Incidental ContactRecommendation for Extended Contact or Splash Hazard
Nitrile Suitable for handling small quantities with caution. Change gloves immediately upon contamination.Not recommended due to lack of specific resistance data.
Butyl Rubber Recommended as a more robust option.Recommended. Offers broad protection against many organic compounds.
Neoprene Recommended as a more robust option.Recommended. Provides good resistance to a range of chemicals.

This information is based on general chemical resistance charts. It is highly recommended to consult the glove manufacturer's specific chemical resistance data if available.

Eye and Face Protection

Chemical safety goggles are mandatory when handling this compound in any form. In situations where there is a risk of splashing, such as during transfers of solutions or heating, a face shield should be worn in addition to safety goggles.

Respiratory Protection

The need for respiratory protection depends on the scale of the operation and the potential for generating airborne dust or aerosols.

ScenarioRecommended Respiratory Protection
Handling small quantities of solid in a well-ventilated chemical fume hood.A NIOSH-approved N95 dust mask may be sufficient.[2]
Handling larger quantities, potential for dust generation, or in case of a spill.A half-mask or full-face respirator with organic vapor cartridges is recommended.
Weighing or transferring powder outside of a fume hood (not recommended).A powered air-purifying respirator (PAPR) with organic vapor cartridges and a HEPA filter should be considered.

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow minimizes the risk of exposure and accidents. The following diagram outlines the key steps for the safe handling of this compound.

prep Preparation - Review SDS - Don appropriate PPE - Prepare workspace in fume hood weigh Weighing - Use an analytical balance inside a fume hood or containment enclosure - Handle with care to avoid dust generation prep->weigh transfer Transfer/Reaction - Use a spatula for solid transfer - If making a solution, add solid to solvent slowly - Maintain constant ventilation weigh->transfer cleanup Work Area Cleanup - Decontaminate surfaces with an appropriate solvent (e.g., 70% ethanol) - Wipe down exterior of containers transfer->cleanup disposal Waste Disposal - Segregate waste streams - Place solid waste in a labeled, sealed container - Dispose of liquid waste in a designated flammable solvent waste container cleanup->disposal end End of Procedure - Remove PPE in the correct order - Wash hands thoroughly disposal->end

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.

Waste Segregation and Collection
  • Solid Waste:

    • Collect unused this compound and any contaminated solid materials (e.g., weigh boats, contaminated paper towels) in a dedicated, clearly labeled hazardous waste container.

    • The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.

    • Label the container as "Flammable Solid Waste" and list "this compound" as the primary component.

  • Liquid Waste:

    • If this compound is used in a solution, the resulting liquid waste should be collected in a designated "Flammable Liquid Waste" container.

    • Ensure the waste container is compatible with the solvents used.

    • Do not mix with incompatible waste streams, particularly strong oxidizing agents.

Disposal Procedure

All waste containing this compound must be disposed of through your institution's hazardous waste management program. Do not attempt to dispose of this chemical down the drain or in regular trash.

Important Consideration for Acetylenic Compounds: Terminal alkynes can potentially form explosive metal acetylides. While this compound is a substituted alkyne and generally less prone to this reaction than acetylene (B1199291) itself, it is prudent to avoid contact with heavy metals such as copper, silver, and mercury, especially in basic conditions. Ensure waste containers are free from these contaminants.

By implementing these comprehensive safety and handling protocols, you can confidently and safely incorporate this compound into your research endeavors, fostering a culture of safety and responsibility within your laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenyl-3-butyn-2-ol
Reactant of Route 2
Reactant of Route 2
2-Phenyl-3-butyn-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.